1-(2-Chlorophenyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXLMFIWSAQQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a robust and reproducible two-step synthetic pathway, commencing with the phase-transfer catalyzed alkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane to yield the key intermediate, 1-(2-chlorophenyl)cyclopentanecarbonitrile. The subsequent acid-catalyzed hydrolysis of the nitrile furnishes the target carboxylic acid. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed, field-tested experimental protocols. Furthermore, it includes a thorough discussion of safety considerations, characterization data, and visual aids, including reaction pathway diagrams, to ensure clarity and facilitate successful execution in a laboratory setting.
Introduction and Significance
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the substituted phenyl ring and the carboxylic acid moiety provides a versatile platform for the synthesis of a wide array of more complex molecules. The strategic placement of the chlorine atom on the phenyl ring can influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a key feature in drug design.
This guide is structured to provide a holistic understanding of the synthesis, moving from the theoretical basis to practical application. We will first explore the overall synthetic strategy, followed by a detailed examination of each reaction, including the underlying chemical principles that govern the transformations.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The core of this strategy involves the construction of the 1-arylcyclopentane framework followed by the conversion of a nitrile group into a carboxylic acid.
Step 1: Phase-Transfer Catalyzed Alkylation
The first step is the formation of 1-(2-chlorophenyl)cyclopentanecarbonitrile. This is accomplished via the cycloalkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The use of PTC is crucial for this reaction as it facilitates the interaction between the water-soluble base (sodium hydroxide) and the organic-soluble nitrile, enabling deprotonation and subsequent alkylation.
Step 2: Acid-Catalyzed Hydrolysis
The second step involves the hydrolysis of the nitrile intermediate to the desired carboxylic acid. This transformation is typically carried out in a strong acidic medium at elevated temperatures. The nitrile group undergoes a stepwise conversion, first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.
Mechanism of Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In this synthesis, the reaction occurs between the organic-soluble 2-chlorophenylacetonitrile and the aqueous sodium hydroxide.
The mechanism can be broken down into the following key steps:
-
Anion Extraction: The quaternary ammonium salt (Q⁺X⁻), the phase-transfer catalyst, exchanges its counter-ion with a hydroxide ion from the aqueous phase to form Q⁺OH⁻. This new, more lipophilic base is then transferred into the organic phase.
-
Deprotonation: In the organic phase, the Q⁺OH⁻ deprotonates the acidic α-carbon of 2-chlorophenylacetonitrile, generating a carbanion.
-
Alkylation: The newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an Sₙ2 reaction.
-
Intramolecular Cyclization: Following the initial alkylation, a second deprotonation occurs at the α-carbon, and the resulting carbanion undergoes an intramolecular Sₙ2 reaction, displacing the second bromide and forming the cyclopentane ring.
-
Catalyst Regeneration: The catalyst, now as Q⁺Br⁻, returns to the aqueous phase to restart the catalytic cycle.
Figure 1: Mechanism of Phase-Transfer Catalyzed Alkylation.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The hydrolysis of the nitrile to a carboxylic acid proceeds through an amide intermediate. The mechanism under acidic conditions is as follows:
-
Protonation: The nitrogen atom of the nitrile is protonated by the strong acid, making the carbon atom of the cyano group more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom.
-
Deprotonation: A proton is removed from the oxygen atom to form a neutral intermediate.
-
Tautomerization: The intermediate tautomerizes to form an amide.
-
Further Hydrolysis: The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion under the acidic conditions. This involves protonation of the carbonyl oxygen, nucleophilic attack by water on the carbonyl carbon, and subsequent proton transfers leading to the cleavage of the C-N bond.
Figure 2: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[1][2][3]
Synthesis of 1-(2-chlorophenyl)cyclopentanecarbonitrile
This protocol is adapted from a similar, well-established procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chlorophenylacetonitrile | 151.59 | 15.16 g | 0.10 |
| 1,4-Dibromobutane | 215.90 | 25.91 g | 0.12 |
| Benzyltriethylammonium chloride | 227.77 | 0.57 g | 0.0025 |
| 50% (w/w) Sodium Hydroxide | 40.00 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 50 mL of 50% (w/w) aqueous sodium hydroxide and 0.57 g of benzyltriethylammonium chloride.
-
With vigorous stirring, add 15.16 g of 2-chlorophenylacetonitrile to the flask.
-
Add 25.91 g of 1,4-dibromobutane portion-wise over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, cool the reaction mixture to room temperature and add 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-chlorophenyl)cyclopentanecarbonitrile as an oil.
Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2-chlorophenyl)cyclopentanecarbonitrile | 221.70 | 22.17 g | 0.10 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of water.
-
To this acidic solution, add 22.17 g of 1-(2-chlorophenyl)cyclopentanecarbonitrile.
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction should be monitored by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and pour it carefully over 200 g of crushed ice in a beaker.
-
A precipitate of the crude carboxylic acid should form. If not, extract the aqueous solution with diethyl ether (3 x 100 mL).
-
If a precipitate forms, filter the solid, wash with cold water, and air dry.
-
If an extraction was performed, combine the organic layers and extract the product into a saturated sodium bicarbonate solution (3 x 75 mL).
-
Wash the combined basic aqueous extracts with diethyl ether (2 x 50 mL) to remove any neutral impurities.
-
Carefully acidify the aqueous layer with 6M hydrochloric acid until the pH is approximately 2. The carboxylic acid will precipitate out of the solution.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₁₃ClO₂ |
| Molecular Weight | 224.68 g/mol [4][5] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.5 ppm. The cyclopentyl protons will appear as multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically above δ 10 ppm.
-
¹³C NMR: The carbon NMR spectrum should show a signal for the carbonyl carbon of the carboxylic acid in the range of δ 175-185 ppm. The aromatic carbons will appear between δ 120-140 ppm, and the cyclopentyl carbons will be observed in the upfield region.
-
IR Spectroscopy: The infrared spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching absorption will be present around 1700-1725 cm⁻¹. C-H stretching and aromatic C=C stretching bands will also be observed in their characteristic regions.
Safety and Handling
-
2-Chlorophenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a fume hood.
-
1,4-Dibromobutane: Harmful if swallowed and causes skin and eye irritation. It is a lachrymator.
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Always add acid to water, never the other way around.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2][3] Waste should be disposed of according to institutional and local regulations.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route for the preparation of this compound. By providing a thorough understanding of the reaction mechanisms, detailed experimental procedures, and essential safety information, this document serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development. The successful synthesis of this compound will enable further exploration of its potential applications in the creation of novel and impactful chemical entities.
References
Sources
- 1. Spectroscopic, quantum computational and molecular docking studies on 1-phenylcyclopentane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid (CAS 143328-20-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a key organic building block. Synthesizing data from chemical suppliers and academic principles, this guide covers its core properties, a plausible synthetic route, analytical characterization, and its potential role in medicinal chemistry.
Section 1: Core Compound Identity and Physicochemical Properties
This compound is a disubstituted cycloalkane featuring a cyclopentane ring core. At the C1 position, it bears both a carboxylic acid functional group and a 2-chlorophenyl substituent. This unique arrangement of a rigid aliphatic ring, an acidic moiety, and a halogenated aromatic group makes it a compound of interest for creating structurally complex molecules.
1.1 Key Physicochemical Data
The fundamental properties of the compound are summarized below. While experimental data for some properties like melting and boiling points are not widely published for this specific CAS number, data from closely related analogs and computational predictions provide a reliable profile.
| Property | Value | Source |
| CAS Number | 143328-20-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2][3] |
| Molecular Weight | 224.68 g/mol | [1][2][3] |
| IUPAC Name | 1-(2-chlorophenyl)cyclopentane-1-carboxylic acid | - |
| Appearance | Solid (crystalline powder or crystals for analogs) | [4] |
| Purity | Typically ≥97% from commercial suppliers | [1][3] |
| Melting Point | 159-162°C (for the cyclopropane analog) | [5] |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [1][2] |
| SMILES | O=C(O)C1(CCCC1)c2ccccc2Cl | [1][2] |
| Calculated LogP | 3.2364 | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 2 | [1] |
Section 2: Synthesis Pathway and Mechanistic Rationale
Causality: This approach is chosen for its reliability and high-yield potential. The malonic ester synthesis is a cornerstone of C-C bond formation and cycloalkylation, providing a controlled method to construct the cyclopentane ring. Subsequent hydrolysis and decarboxylation are standard, efficient transformations.
2.1 Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The system is maintained under an inert nitrogen atmosphere.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78°C in a dry ice/acetone bath.
-
Enolate Formation: 2-Chlorophenylacetonitrile is dissolved in anhydrous THF and added to the flask. Lithium diisopropylamide (LDA) solution is then added dropwise via the dropping funnel, maintaining the temperature at -78°C. The reaction is stirred for 1 hour to ensure complete formation of the carbanion (enolate).
-
Expertise & Experience: LDA is a strong, non-nucleophilic base, ideal for quantitatively deprotonating the α-carbon of the nitrile without competing side reactions. The low temperature is critical to prevent base-mediated side reactions and ensure stability of the enolate.
-
-
Cyclization: 1,4-Dibromobutane is added dropwise. After addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-16 hours).
-
Causality: The nucleophilic carbanion attacks one end of the 1,4-dibromobutane in an Sₙ2 reaction. An intramolecular Sₙ2 reaction then occurs as the newly formed chain cyclizes, displacing the second bromide to form the five-membered ring. This is a classic method for forming cyclopentane rings.[6]
-
-
Quench & Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude nitrile is then purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Setup: The purified 1-(2-chlorophenyl)cyclopentanecarbonitrile is placed in a round-bottom flask with a reflux condenser.
-
Hydrolysis: A solution of aqueous sulfuric acid (e.g., 50%) is added to the flask. The mixture is heated to reflux and maintained for several hours until TLC or HPLC analysis shows complete consumption of the starting nitrile.
-
Trustworthiness: Nitrile hydrolysis under strong acidic conditions is a robust and well-established method to produce carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium salt.
-
-
Isolation & Purification: The reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed in vacuo to yield the crude carboxylic acid, which can be further purified by recrystallization.
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 143328-20-5|this compound|BLD Pharm [bldpharm.com]
- 3. 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb [moldb.com]
- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 122143-19-5 [sigmaaldrich.com]
- 6. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
No Direct Mechanistic Data Available for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
Despite a comprehensive review of available scientific literature, patent databases, and chemical supplier information, there is currently no publicly accessible data detailing the mechanism of action for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This compound is cataloged by several chemical suppliers, confirming its synthesis and commercial availability for research purposes. However, information regarding its biological activity, molecular targets, and physiological effects remains unpublished.
While the specific pharmacology of this compound is unknown, the broader class of cyclopentanecarboxylic acid derivatives has been investigated for various therapeutic applications. It is important to emphasize that the activities of these related compounds do not predict the mechanism of action for the specific molecule .
Context from Structurally Related Compounds
Research into other cyclopentanecarboxylic acid derivatives has revealed a range of biological activities, highlighting the potential for this chemical scaffold in drug discovery. Some notable examples include:
-
Voltage-Gated Sodium Channel (NaV) Inhibition: Certain novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 channel. This channel is a key target in pain signaling, and its inhibition is a promising strategy for the development of new analgesics.
-
Antidepressant Activity: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, a structurally related class of compounds, have been synthesized and evaluated for their potential as antidepressants.
Conclusion
The absence of published research on this compound prevents the creation of an in-depth technical guide on its mechanism of action. There is no information to construct signaling pathway diagrams, summarize quantitative data, or provide experimental protocols as requested. The compound remains a subject for potential future investigation to determine its pharmacological properties. Researchers interested in this molecule would need to conduct initial screening and target identification studies to elucidate any biological effects.
An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Structural Analogs as Potential NMDA Receptor Modulators
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a key therapeutic target for a range of neurological disorders. Over-activation of this receptor is implicated in excitotoxic neuronal damage, a hallmark of conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[1][2] This guide provides a comprehensive technical overview of a promising class of small molecules, the 1-(2-chlorophenyl)cyclopentanecarboxylic acid analogs, as potential NMDA receptor antagonists. We will delve into their rational design, synthetic pathways, methodologies for biological evaluation, and the critical structure-activity relationships that govern their interaction with the NMDA receptor. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel neuroprotective agents.
Introduction: The Rationale for Targeting the NMDA Receptor with 1-Aryl-Cycloalkanecarboxylic Acids
The NMDA receptor is a heterotetrameric ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[2] However, its excessive activation leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal death.[1] Consequently, antagonists of the NMDA receptor have been a major focus of drug discovery efforts.
The 1-aryl-cycloalkanecarboxylic acid scaffold represents a compelling starting point for the design of novel NMDA receptor antagonists. This structural motif offers a rigid three-dimensional framework that can be systematically modified to explore the chemical space around the NMDA receptor's binding pockets. The presence of the carboxylic acid group, a common pharmacophore in NMDA receptor antagonists, allows for crucial interactions with the receptor.[1] Furthermore, the aromatic ring and the cycloalkane core provide ample opportunities for substitution to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
This guide will focus specifically on the this compound core, exploring how modifications to this structure can lead to the development of potent and selective NMDA receptor modulators.
Synthetic Pathways and Methodologies
The synthesis of this compound and its analogs can be approached through a multi-step sequence, with the key intermediate being 2-chlorophenyl cyclopentyl ketone.
Synthesis of the Key Intermediate: 2-Chlorophenyl Cyclopentyl Ketone
A common and effective method for the synthesis of 2-chlorophenyl cyclopentyl ketone is the Grignard reaction. This involves the reaction of a cyclopentylmagnesium halide with 2-chlorobenzonitrile.
Experimental Protocol: Grignard Reaction for 2-Chlorophenyl Cyclopentyl Ketone
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of cyclopentyl bromide in anhydrous THF is added dropwise to initiate the formation of cyclopentylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of 2-chlorobenzonitrile in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature and may be gently heated to ensure complete reaction.
-
Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., aqueous HCl). This hydrolyzes the intermediate imine to the desired ketone.
-
Extraction and Purification: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is then purified by vacuum distillation or column chromatography.
An alternative route involves the Friedel-Crafts acylation of cyclopentene with 2-chlorobenzoyl chloride, followed by catalytic hydrogenation of the resulting cyclopentenyl ketone.[3]
Conversion of the Ketone to the Carboxylic Acid
Several methods can be employed to convert the 2-chlorophenyl cyclopentyl ketone to the target carboxylic acid. A common approach is through the formation of a cyanohydrin followed by hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Cyanohydrin Formation: The 2-chlorophenyl cyclopentyl ketone is reacted with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, in the presence of an acid catalyst to form the corresponding cyanohydrin.
-
Hydrolysis of the Nitrile: The cyanohydrin is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. Strong acids like hydrochloric acid or sulfuric acid are commonly used for this transformation.
-
Purification: The final product, this compound, is then purified by recrystallization or column chromatography.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Biological Evaluation: Probing the Interaction with the NMDA Receptor
The primary biological target for this class of compounds is the NMDA receptor. A comprehensive evaluation of their activity involves a combination of in vitro and in vivo assays.
In Vitro Assays
3.1.1. Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. For NMDA receptors, a common assay involves the displacement of a radiolabeled ligand, such as [³H]MK-801, from the ion channel binding site.
Experimental Protocol: [³H]MK-801 Radioligand Binding Assay
-
Membrane Preparation: Crude synaptic membranes are prepared from rat forebrain tissue.
-
Assay Conditions: The membranes are incubated with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. The incubation is carried out in a suitable buffer containing glutamate and glycine to activate the receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant) can be calculated.
3.1.2. Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp electrophysiology provides a direct measure of the functional activity of the NMDA receptor. This technique allows for the recording of ion currents flowing through the NMDA receptor channel in response to agonist application.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents
-
Cell Culture: HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) are cultured on coverslips.
-
Recording Setup: A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.
-
Patching: A glass micropipette filled with an internal solution is brought into contact with a cell, and a high-resistance seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -60 mV). NMDA receptor-mediated currents are evoked by the rapid application of NMDA and glycine. The effect of the test compound is determined by co-applying it with the agonists.
-
Analysis: The peak amplitude of the NMDA-evoked current is measured in the absence and presence of the antagonist to determine the percentage of inhibition and to construct concentration-response curves.
The following diagram illustrates the workflow for the biological evaluation of the synthesized compounds:
Caption: Workflow for the biological evaluation of this compound analogs.
In Vivo Models
Promising candidates from in vitro studies are further evaluated in animal models of excitotoxicity to assess their neuroprotective potential. A common model is the NMDA-induced lesion model, where NMDA is directly injected into a specific brain region, such as the hippocampus or striatum, to induce neuronal damage. The test compound is then administered to determine if it can reduce the extent of the lesion.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the this compound scaffold is crucial for understanding the SAR and for optimizing the desired pharmacological properties. While a comprehensive SAR study on this specific cyclopentane series is not yet publicly available, we can infer key relationships from studies on structurally related aryl-cycloalkane carboxylic acids, such as the 1-phenylcyclopropanecarboxamide series, which have been shown to act as NMDA receptor antagonists.
Key Structural Modifications and Their Potential Impact:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are expected to significantly influence potency and selectivity. The 2-chloro substituent in the parent compound likely plays a role in orienting the molecule within the binding pocket. Exploring other substitutions (e.g., fluoro, methyl, methoxy) at various positions will be critical.
-
Cycloalkane Ring Size: Varying the size of the cycloalkane ring (e.g., cyclobutane, cyclohexane) will alter the conformational rigidity and the spatial relationship between the phenyl ring and the carboxylic acid, which can impact receptor binding.
-
Modifications of the Carboxylic Acid: While the carboxylic acid is likely essential for activity, its replacement with bioisosteres such as a tetrazole or a phosphonic acid could modulate the compound's acidity, membrane permeability, and metabolic stability.
-
Introduction of Additional Functional Groups: The addition of other functional groups to the cycloalkane ring can introduce new interaction points with the receptor and potentially enhance potency and selectivity. For example, the introduction of an amino group has been shown to be beneficial in related series.
Data Presentation:
The following table provides a hypothetical representation of the type of data that would be generated from an SAR study of this compound analogs.
| Compound ID | R1 (Phenyl Substitution) | R2 (Cycloalkane Modification) | NMDA Receptor Binding (Ki, nM) | Functional Activity (IC50, µM) |
| I-1 | 2-Cl | - | 150 | 2.5 |
| I-2 | 3-Cl | - | 300 | 5.1 |
| I-3 | 4-Cl | - | 450 | 8.3 |
| I-4 | 2-F | - | 200 | 3.8 |
| I-5 | 2-CH3 | - | 250 | 4.5 |
| II-1 | 2-Cl | 2-Amino | 50 | 0.8 |
| III-1 | 2-Cl | Cyclohexane | 500 | 10.2 |
This is a representative table. The data are hypothetical and intended for illustrative purposes only.
Pharmacokinetic Considerations
The development of a successful CNS drug requires not only potent target engagement but also favorable pharmacokinetic properties, including good blood-brain barrier penetration and metabolic stability.
-
In Vitro ADME Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Assays such as Caco-2 permeability for intestinal absorption, plasma protein binding, and metabolic stability in liver microsomes can provide valuable insights.
-
Metabolism of Carboxylic Acids: Carboxylic acid-containing drugs can undergo metabolic activation to form reactive acyl glucuronides or acyl-CoA thioesters. Understanding the metabolic fate of these compounds is essential for predicting potential toxicity.
-
In Vivo Pharmacokinetics: For lead candidates, in vivo pharmacokinetic studies in rodents are necessary to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel NMDA receptor antagonists. This guide has outlined the key synthetic strategies, biological evaluation methodologies, and the importance of systematic SAR studies in this endeavor. Future research should focus on the synthesis and evaluation of a diverse library of analogs to build a comprehensive SAR model. A deeper understanding of their binding mode at the molecular level, through techniques such as computational modeling and X-ray crystallography, will be invaluable for the rational design of next-generation neuroprotective agents. Furthermore, a thorough investigation of their pharmacokinetic and toxicological profiles will be critical for their successful translation into clinical candidates.
References
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Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Available at: [Link]
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Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. ResearchGate. Available at: [Link]
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In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]
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Pharmacology of NMDA Receptors. NCBI. Available at: [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]
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Novel potent N-methyl-d-aspartate (NMDA) receptor antagonists or σ>1> receptor ligands based on properly substituted 1,4-dioxane ring. UTMB Research Experts. Available at: [Link]
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The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents. PubMed. Available at: [Link]
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In Vitro ADME and In vivo Pharmacokinetics. ResearchGate. Available at: [Link]
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New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. Available at: [Link]
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Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. Available at: [Link]
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Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. Available at: [Link]
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2-Chlorophenyl cyclopentyl ketone via Grignard Reagent. Sciencemadness.org. Available at: [Link]
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In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Tomentosin Derivatives in NMDA-Induced Excitotoxicity. MDPI. Available at: [Link]
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ChemInform Abstract: Synthesis and SAR of 2H-1,2,4Benzothiadiazine1,1-dioxide-3- carboxylic Acid Derivatives as Novel Potent Glycine Antagonists of the NMDA Receptor-Channel Complex. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. Available at: [Link]
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Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. Available at: [Link]
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Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide on the Biological Activity of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives of 1-(2-chlorophenyl)cyclopentanecarboxylic acid. While direct research on this specific class of compounds is emerging, this document synthesizes data from structurally related molecules to provide a predictive framework for their therapeutic potential.
Introduction: The this compound Scaffold
The this compound molecule (CAS No. 143328-20-5) presents a unique structural scaffold for medicinal chemistry.[1] Its core features include a cyclopentane ring, which provides a rigid, three-dimensional framework, a carboxylic acid group that can be readily functionalized, and a 2-chlorophenyl moiety that can engage in various intermolecular interactions with biological targets. The presence of the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity.
Chemical Properties of the Core Scaffold:
| Property | Value |
| Molecular Formula | C12H13ClO2 |
| Molecular Weight | 224.68 g/mol |
| Purity | ≥97% |
Data sourced from ChemScene.[1]
The combination of these structural elements makes this compound a promising starting point for the development of novel therapeutic agents targeting a range of diseases.
Synthesis of this compound Derivatives
The carboxylic acid group of the parent compound is a versatile handle for the synthesis of a diverse library of derivatives, primarily amides and esters. The general synthetic approach involves the activation of the carboxylic acid followed by reaction with a suitable nucleophile.
A common method for the synthesis of amide derivatives is the conversion of the carboxylic acid to an acid chloride, followed by reaction with a primary or secondary amine.
Caption: Hypothetical enzyme inhibition mechanism.
Experimental Protocols
Synthesis of a Representative Amide Derivative: N-Benzyl-1-(2-chlorophenyl)cyclopentanecarboxamide
Materials:
-
This compound
-
Thionyl chloride
-
Toluene (anhydrous)
-
Benzylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
To a solution of this compound (1 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its derivatives are likely to exhibit interesting biological activities, particularly in the areas of oncology and enzyme inhibition.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize their potency and selectivity. Further investigations into their mechanism of action at the molecular level will provide a deeper understanding of their therapeutic potential.
References
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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In-vitro cytotoxic activity of some selected synthesized compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 135-138. [Link]
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Structure-Based Design, Synthesis, and Biological Evaluation of the Cage–Amide Derived Orthopox Virus Replication Inhibitors. (2022). Molecules, 27(24), 8963. [Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2023). Scientific Reports, 13(1), 18469. [Link]
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PTP-1B inhibitors: cyclopenta[d]-[2][3]oxazine derivatives. (2006). Bioorganic & Medicinal Chemistry Letters, 16(3), 499-502. [Link]
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Investigational treatments for neurodegenerative diseases caused by inheritance of gene mutations: lessons from recent clinical trials. (2022). Molecular Neurodegeneration, 17(1), 76. [Link]
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Special Issue : Drug Development for Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. (2024). Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]
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Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (2016). Bioorganic Chemistry, 66, 124-132. [Link]
- 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives as potent urease inhibitors: Synthesis, in vitro and in silico studies. (2018). Bioorganic Chemistry, 80, 167-176. https://pubmed.ncbi.nlm.nih.gov/29859384/nlm.nih.gov/29859384/
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An In-Depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The guide details a robust synthetic pathway, including a step-by-step experimental protocol, and discusses the critical role of phase-transfer catalysis in achieving efficient alkylation. Furthermore, it outlines key analytical methodologies for the characterization and purification of the title compound. While direct biological applications remain an area of active investigation, this document explores the potential pharmacological relevance of this compound class, drawing insights from structurally related molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and exploration of novel carboxylic acid derivatives for drug discovery and development.
Introduction
This compound (CAS No. 143328-20-5) is a carbocyclic aromatic compound with a molecular formula of C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol .[1][2] Its structure, featuring a cyclopentane ring attached to a chlorinated phenyl group at a quaternary carbon also bearing a carboxylic acid moiety, makes it an intriguing building block for the synthesis of more complex molecules. The strategic placement of the chloro-substituent on the phenyl ring can significantly influence the molecule's electronic properties and steric hindrance, which are key determinants of its reactivity and potential biological activity. This guide will delve into the practical aspects of synthesizing and characterizing this compound, providing a foundation for its further exploration in various scientific disciplines.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process: the alkylation of (2-chlorophenyl)acetonitrile with 1,4-dibromobutane to form the intermediate 1-(2-chlorophenyl)cyclopentanecarbonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis
The formation of the cyclopentane ring is accomplished through the dialkylation of the active methylene group of (2-chlorophenyl)acetonitrile with 1,4-dibromobutane. The choice of phase-transfer catalysis (PTC) for this reaction is crucial.[3] This methodology is particularly advantageous for reactions involving a water-soluble base (like sodium hydroxide) and an organic-soluble substrate, as it facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the weakly acidic acetonitrile derivative, thereby promoting the alkylation reaction.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol (Adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile): [5]
-
Materials:
-
(2-Chlorophenyl)acetonitrile
-
1,4-Dibromobutane
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
-
50% (w/v) aqueous sodium hydroxide
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a two-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and reflux condenser, add benzyltriethylammonium chloride (0.025 equivalents) and 50% (w/v) aqueous sodium hydroxide.
-
With vigorous stirring, add (2-chlorophenyl)acetonitrile (1.0 equivalent) in one portion.
-
Add 1,4-dibromobutane (1.2 equivalents) portion-wise to the reaction mixture.
-
Heat the biphasic mixture to an internal temperature of 65°C for 24 hours.
-
Cool the reaction to room temperature and add water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford 1-(2-chlorophenyl)cyclopentanecarbonitrile.
-
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
The hydrolysis of the nitrile intermediate to the carboxylic acid can be achieved under either acidic or alkaline conditions.[6] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.[6] This transformation involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water.[7]
Experimental Protocol (General Procedure):
-
Materials:
-
1-(2-Chlorophenyl)cyclopentanecarbonitrile
-
Concentrated sulfuric acid
-
Water
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottomed flask, prepare a mixture of concentrated sulfuric acid, water, and acetic acid.
-
Add 1-(2-chlorophenyl)cyclopentanecarbonitrile to the acidic solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.
-
Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
Physicochemical and Analytical Data
A comprehensive characterization of this compound is essential for confirming its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 143328-20-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2] |
| Molecular Weight | 224.68 g/mol | [1][2] |
| Purity | Typically ≥97% | [1][2] |
Analytical Methodologies
Diagram of Analytical Techniques:
Caption: Key analytical techniques for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, as well as multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[8]
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the cyclopentane ring, the carbons of the aromatic ring (with chemical shifts influenced by the chloro-substituent), the methylene carbons of the cyclopentane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).[8][9]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[10] Fragmentation patterns can provide further structural information, with common losses including the carboxylic acid group (-COOH) and cleavage of the cyclopentane ring.[10][11]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a suitable technique for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) can be employed.[12]
-
Purification
For obtaining high-purity material, recrystallization is a common and effective method for solid carboxylic acids. Suitable solvent systems can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature.
Potential Biological Activity and Applications
While specific biological studies on this compound are not extensively reported in the public domain, the broader class of substituted cyclopentanecarboxylic acids has garnered interest in medicinal chemistry. For instance, certain derivatives have been investigated as potential therapeutic agents.
It is plausible that this compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to generate a library of derivatives for biological screening.[13] The presence of the 2-chlorophenyl group can influence the lipophilicity and metabolic stability of these potential drug candidates.
Conclusion
This technical guide has detailed a practical and efficient synthetic route to this compound, emphasizing the utility of phase-transfer catalysis. Furthermore, it has outlined the essential analytical techniques for its characterization and purification. While its direct biological applications are yet to be fully elucidated, its structural features suggest its potential as a valuable building block in the design and synthesis of novel compounds with potential therapeutic value. The information provided herein is intended to empower researchers to confidently synthesize, characterize, and further investigate this intriguing molecule.
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- WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid deriv
- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | ChemScene. (URL not available)
- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb. (URL not available)
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer c
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
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- Industrial Phase-Transfer C
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A Spectroscopic Investigation of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: A Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This molecule, with the CAS Number 143328-20-5, has a molecular formula of C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol .[1][2] A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This document will detail the theoretical underpinnings and practical considerations for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The Analytical Workflow: A Holistic Approach
The comprehensive characterization of a molecule like this compound relies on a synergistic analytical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. This integrated approach ensures a high degree of confidence in the final structural assignment and purity assessment.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).
-
Optimize the number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹H NMR Spectral Interpretation: Expected Signals
Based on the structure of this compound, we can predict the following proton signals. While specific experimental data is not publicly available, data from analogous compounds such as 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid and 1-Phenylcyclopentanecarboxylic acid can provide valuable insights.[3][4]
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | This proton is acidic and its signal is often broad due to hydrogen bonding and exchange. |
| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet | 4H | The ortho-chloro substituent will influence the chemical shifts and splitting patterns of the aromatic protons. |
| Cyclopentyl (-CH₂-) | 1.5 - 2.5 | Multiplets | 8H | The protons on the cyclopentyl ring will exhibit complex splitting patterns due to their diastereotopic nature. |
¹³C NMR Spectral Interpretation: Expected Signals
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| Carboxylic Acid (-COOH) | 170 - 185 | The carbonyl carbon is typically found in this downfield region. |
| Aromatic (C-Cl) | 130 - 135 | The carbon atom directly attached to the chlorine will be influenced by its electronegativity. |
| Aromatic (Quaternary) | 135 - 145 | The ipso-carbon of the phenyl ring attached to the cyclopentyl group. |
| Aromatic (-CH=) | 125 - 130 | The remaining aromatic carbons. |
| Quaternary (-C-) | 50 - 60 | The quaternary carbon of the cyclopentyl ring. |
| Cyclopentyl (-CH₂-) | 25 - 40 | The methylene carbons of the cyclopentyl ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. A thin film can also be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.
-
Data Acquisition: Scan the mid-IR range (typically 4000 - 400 cm⁻¹).
IR Spectral Interpretation: Characteristic Absorptions
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands, drawing comparisons with the spectra of cyclopentanecarboxylic acid and other related structures.[5][6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Stretching | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Strong |
| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Weak |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretching | Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Mass Spectral Interpretation: Expected Ions
The mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
| Ion | Expected m/z | Notes |
| [M]⁺ | 224/226 | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is a characteristic isotopic signature of a single chlorine atom. |
| [M-COOH]⁺ | 179/181 | Loss of the carboxylic acid group. |
| [C₆H₄Cl]⁺ | 111/113 | Fragment corresponding to the chlorophenyl group. |
Conclusion
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a robust and reliable method for its identification and quality control. While publicly available experimental data for this specific molecule is limited, a deep understanding of spectroscopic principles, coupled with data from analogous structures, allows for a confident prediction and interpretation of its spectral features. This guide serves as a foundational resource for researchers and scientists working with this compound, enabling them to effectively utilize these powerful analytical techniques in their drug development and scientific endeavors.
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Moldb. 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid. [Link]
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An In-depth Technical Guide to the Solubility of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. In the absence of extensive empirical data in publicly available literature, this document synthesizes theoretical principles, predictive methodologies based on structural analogs, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. We delve into the molecular determinants of solubility for this compound, offer predicted solubility profiles in a range of common organic solvents, and provide robust, self-validating experimental workflows for precise solubility determination. This guide is designed to be a practical resource for laboratory applications, from early-stage research to process development.
Introduction: Understanding the Significance of Solubility
This compound is a molecule of interest in synthetic chemistry and drug discovery, possessing a unique combination of a carboxylic acid moiety, a cyclopentyl ring, and a chlorophenyl group. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a multitude of applications, including:
-
Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants directly impact reaction rates, impurity profiles, and the overall efficiency of chemical syntheses.
-
Crystallization and Purification: Understanding solubility across different solvent systems is fundamental to developing effective crystallization protocols for purification, enabling the isolation of the compound with high purity.
-
Formulation Development: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.
-
Analytical Method Development: The selection of appropriate diluents and mobile phases in chromatographic techniques such as HPLC and LC-MS is contingent on the analyte's solubility.
This guide will provide a foundational understanding of the factors governing the solubility of this compound and practical approaches to its measurement and prediction.
Theoretical Framework: Molecular Structure and Its Influence on Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions. For this compound, the key structural features influencing its solubility are:
-
The Carboxylic Acid Group (-COOH): This polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar and protic solvents. Carboxylic acids can also exist as hydrogen-bonded dimers, which can influence their solubility profiles.[1][2][3][4][5]
-
The Cyclopentyl Group: This alicyclic, non-polar moiety contributes to the hydrophobic character of the molecule. Its presence will enhance solubility in non-polar, hydrocarbon-based solvents through van der Waals interactions.[6]
-
The 2-Chlorophenyl Group: The phenyl ring itself is hydrophobic. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and introduce a dipole moment, affecting interactions with polar solvents.
The interplay of these three components dictates the overall polarity and hydrogen bonding capacity of the molecule, and thus its solubility in various organic solvents.
Predicted Solubility Profile of this compound
In the absence of direct experimental data for this compound, we can make informed predictions based on the experimentally determined solubility of a close structural analog, 2-chlorophenylacetic acid. The primary difference is the substitution of a cyclopentyl ring for a methylene group adjacent to the phenyl ring. The cyclopentyl group will increase the non-polar surface area compared to the methylene group, which is expected to decrease solubility in highly polar solvents and increase solubility in non-polar hydrocarbon solvents.
The following table presents the mole fraction solubility of 2-chlorophenylacetic acid in various organic solvents at different temperatures. This data serves as a valuable baseline for estimating the solubility of 1-(2-Chlorophenyl)cyclopentanececarboxylic acid.
| Solvent | Temperature (K) | Mole Fraction Solubility (x1) of 2-Chlorophenylacetic Acid | Predicted Trend for this compound |
| Alcohols | |||
| n-Propanol | 283.15 | 0.1985 | Similar to slightly lower |
| 298.15 | 0.3154 | Similar to slightly lower | |
| 313.15 | 0.4632 | Similar to slightly lower | |
| Isopropanol | 283.15 | 0.1991 | Similar to slightly lower |
| 298.15 | 0.3168 | Similar to slightly lower | |
| 313.15 | 0.4658 | Similar to slightly lower | |
| n-Butanol | 283.15 | 0.1979 | Similar |
| 298.15 | 0.3142 | Similar | |
| 313.15 | 0.4618 | Similar | |
| Isobutanol | 283.15 | 0.1982 | Similar |
| 298.15 | 0.3149 | Similar | |
| 313.15 | 0.4627 | Similar | |
| Ketones | |||
| Acetone | 283.15 | 0.4189 | Similar to slightly lower |
| 298.15 | 0.5238 | Similar to slightly lower | |
| 313.15 | 0.6354 | Similar to slightly lower | |
| 2-Butanone | 283.15 | 0.4325 | Similar to slightly lower |
| 298.15 | 0.5362 | Similar to slightly lower | |
| 313.15 | 0.6451 | Similar to slightly lower | |
| Esters | |||
| Ethyl Acetate | 283.15 | 0.2987 | Similar |
| 298.15 | 0.4123 | Similar | |
| 313.15 | 0.5432 | Similar | |
| Ethers | |||
| Dioxane | (Predicted) | - | Good solubility expected |
| Tetrahydrofuran (THF) | (Predicted) | - | Good solubility expected |
| Hydrocarbons | |||
| Toluene | 283.15 | 0.0987 | Higher |
| 298.15 | 0.1564 | Higher | |
| 313.15 | 0.2356 | Higher | |
| Cyclohexane | 283.15 | 0.0123 | Significantly Higher |
| 298.15 | 0.0218 | Significantly Higher | |
| 313.15 | 0.0365 | Significantly Higher | |
| Nitriles | |||
| Acetonitrile | 283.15 | 0.1543 | Lower |
| 298.15 | 0.2456 | Lower | |
| 313.15 | 0.3687 | Lower |
Rationale for Predictions:
-
Polar Protic and Aprotic Solvents (Alcohols, Ketones, Esters): The solubility will be primarily driven by the carboxylic acid group. The larger hydrophobic cyclopentyl group in the target molecule is expected to slightly decrease the solubility compared to 2-chlorophenylacetic acid in these solvents.
-
Non-Polar/Aromatic Solvents (Toluene, Cyclohexane): The increased non-polar character from the cyclopentyl ring will enhance interactions with these solvents, leading to a predicted increase in solubility.
-
Polar Aprotic Solvents (Acetonitrile): The increased steric bulk and hydrophobicity of the cyclopentyl group may disrupt the favorable dipole-dipole interactions with acetonitrile, leading to a predicted decrease in solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the predictive nature of the data presented, experimental verification is crucial. The following section outlines a robust and self-validating protocol for determining both the kinetic and equilibrium solubility of this compound.
Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the solubility at thermodynamic equilibrium and is considered the gold standard.[7][8]
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess should be visually apparent.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended. To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.
-
-
Sample Preparation and Analysis:
-
Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification and Validation:
-
A calibration curve for this compound in the chosen analytical solvent must be prepared and validated for linearity, accuracy, and precision.[9]
-
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Method 2: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is useful for rapid screening and provides an estimate of the solubility of a compound upon its precipitation from a stock solution.[10][11]
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).
-
-
Serial Dilution:
-
In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.
-
-
Precipitation and Detection:
-
Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a plate reader capable of detecting light scattering (nephelometry) or absorbance.
-
-
Data Analysis:
-
The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
-
Note on Method Selection: Equilibrium solubility is the true thermodynamic value and is preferred for rigorous applications. Kinetic solubility is often lower than equilibrium solubility and is useful for comparative screening of compounds.
Predictive Models for Solubility
For a more theoretical estimation of solubility, Quantitative Structure-Property Relationship (QSPR) models can be employed.[6][12][13][14][15] These models use calculated molecular descriptors to predict physicochemical properties.
Another approach is the group contribution method, where the molecule is broken down into its constituent functional groups, and the contribution of each group to the overall solubility is summed.[16][17][18][19]
While the development of a specific QSPR or group contribution model for this compound is beyond the scope of this guide, researchers can utilize commercially available software or develop their own models using experimental data from a series of related compounds.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with predictive data from a close structural analog and detailing robust experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided methodologies, when followed diligently, will enable the generation of reliable and reproducible solubility data, which is essential for the successful application of this compound in research and development.
References
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A QSPR approach for predicting aqueous solubility of drugs. PubMed, National Center for Biotechnology Information. [Link]
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A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. PubMed, National Center for Biotechnology Information. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. [Link]
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Estimation of aqueous solubility of organic molecules by the group contribution approach. Application to the study of biodegradation. PubMed, National Center for Biotechnology Information. [Link]
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Development of QSPR Strategy for the Solubility Prediction. PubMed, National Center for Biotechnology Information. [Link]
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Development of Quantitative Structure-Property Relationship Models for Early ADME Evaluation in Drug Discovery. 1. Aqueous Solubility. ResearchGate. [Link]
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A unified ML framework for solubility prediction across organic solvents. RSC Publishing. [Link]
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Improved group contribution parameter set for the application of solubility parameters to melt extrusion. PubMed, National Center for Biotechnology Information. [Link]
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Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]
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Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research. [Link]
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Concept of solubility prediction in organic solvents by machine learning. ResearchGate. [Link]
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Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
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Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Kinam Park. [Link]
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Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central, National Center for Biotechnology Information. [Link]
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Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park. [Link]
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Validation of Analytical Methods. Solubility of Things. [Link]
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In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. PubMed Central, National Center for Biotechnology Information. [Link]
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Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. PubMed, National Center for Biotechnology Information. [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
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Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]
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Development and examination of solubility measurement methods for drug solubility determination. Semantic Scholar. [Link]
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Equilibrium Solubility Assays Protocol. AxisPharm. [Link]
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CH105: Chapter 9 - Organic Compounds of Oxygen. Western Oregon University. [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
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18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Physical Properties and Functional Groups. Ulearngo. [Link]
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Cyclopentanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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1-(2-Fluorophenyl)cyclopentanecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
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Unlocking the Therapeutic Potential of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: A Technical Guide to Target Identification and Validation
Abstract
This technical guide delineates a strategic scientific investigation into the potential therapeutic applications of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a cyclopentane carboxylic acid core and a 2-chlorophenyl substituent—are present in numerous bioactive compounds. This guide synthesizes existing knowledge on analogous structures to postulate and provide a detailed roadmap for the experimental validation of its potential therapeutic targets. We will focus on three primary areas of investigation suggested by its chemical structure: modulation of voltage-gated sodium channels for analgesic applications, antagonism of thromboxane A2 receptors for cardiovascular indications, and inhibition of inflammatory pathways. This document serves as a comprehensive whitepaper for researchers, scientists, and drug development professionals, offering a robust framework for elucidating the pharmacological profile of this promising compound.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a small molecule with a molecular formula of C12H13ClO2 and a molecular weight of 224.68 g/mol [1][2]. Its structure, featuring a cyclopentane ring, a carboxylic acid group, and a 2-chlorophenyl moiety, suggests several avenues for therapeutic exploration based on established structure-activity relationships of similar compounds. The cyclopentane carboxylic acid scaffold is a key feature in a recently discovered class of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a high-interest target for the treatment of pain[3]. Furthermore, the carboxylic acid group is a well-known pharmacophore that can interact with various biological targets, and its bio-isosteric replacement with cyclopentane-1,2-dione has been explored for thromboxane A2 (TP) receptor antagonists, pointing to potential cardiovascular applications[4]. The presence of a chlorophenyl group is common in a wide range of pharmaceuticals, contributing to properties like metabolic stability and target engagement[5]. This guide will detail the scientific basis for investigating these potential targets and provide comprehensive protocols for their validation.
Potential Therapeutic Target 1: Voltage-Gated Sodium Channel NaV1.7 for Analgesia
Rationale and Mechanistic Hypothesis
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and conduction of pain signals. The discovery of cyclopentane carboxylic acid derivatives as potent NaV1.7 inhibitors provides a strong rationale for investigating this compound as a potential analgesic[3][6].
Hypothesized Mechanism: We hypothesize that this compound acts as a pore blocker or an allosteric modulator of the NaV1.7 channel. The carboxylic acid moiety may interact with charged residues within the channel's outer vestibule or pore, while the lipophilic 2-chlorophenyl and cyclopentane groups could anchor the molecule within the membrane-spanning domains of the channel, leading to a stabilized inactive state.
Experimental Validation Workflow
A tiered approach will be employed to validate NaV1.7 as a target, progressing from in vitro screening to cellular assays.
-
Objective: To rapidly assess the direct inhibitory activity of this compound on the NaV1.7 channel.
-
Methodology: A fluorescence-based membrane potential assay using a cell line stably expressing human NaV1.7 channels (e.g., HEK293-hNaV1.7).
-
Protocol:
-
Plate HEK293-hNaV1.7 cells in 384-well plates.
-
Load cells with a voltage-sensitive fluorescent dye (e.g., FMP dye).
-
Add varying concentrations of this compound.
-
Stimulate the channels with a NaV channel activator (e.g., veratridine).
-
Measure the change in fluorescence, which corresponds to membrane depolarization.
-
Calculate the IC50 value from the dose-response curve.
-
-
Objective: To confirm the inhibitory effect and characterize the mechanism of action using the gold-standard patch-clamp technique.
-
Methodology: Whole-cell patch-clamp recordings from HEK293-hNaV1.7 cells.
-
Protocol:
-
Culture HEK293-hNaV1.7 cells on glass coverslips.
-
Perform whole-cell voltage-clamp recordings.
-
Apply a voltage protocol to elicit NaV1.7 currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the reduction in peak inward current to determine the IC50.
-
Investigate use- and state-dependence of the block by applying different voltage protocols.
-
Data Presentation
| Assay | Parameter | Expected Outcome for a Positive Hit |
| Fluorescence-based Assay | IC50 | < 10 µM |
| Whole-cell Patch Clamp | IC50 | Confirmation of potency and mechanism |
Workflow Diagram
Caption: Experimental workflow for validating NaV1.7 inhibition.
Potential Therapeutic Target 2: Thromboxane A2 (TP) Receptor for Cardiovascular Applications
Rationale and Mechanistic Hypothesis
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor (TP receptor) is a validated target for anti-thrombotic therapies. The structural similarity of carboxylic acids to known TP receptor antagonists, and the successful use of cyclopentane diones as carboxylic acid bio-isosteres in this context, suggest that this compound could exhibit TP receptor antagonism[4][7].
Hypothesized Mechanism: We hypothesize that this compound acts as a competitive antagonist at the TP receptor. The carboxylic acid group is expected to mimic the endogenous ligand's interaction with the receptor's binding pocket, while the 2-chlorophenyl and cyclopentane moieties will provide additional binding interactions and dictate selectivity.
Experimental Validation Workflow
-
Objective: To determine the binding affinity of this compound to the human TP receptor.
-
Methodology: A competitive radioligand binding assay using cell membranes expressing the human TP receptor and a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).
-
Protocol:
-
Prepare cell membranes from a cell line overexpressing the human TP receptor.
-
Incubate the membranes with a fixed concentration of [3H]-SQ 29,548 and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the competition binding curve.
-
-
Objective: To assess the functional antagonist activity of the compound in a cellular context.
-
Methodology: A functional assay measuring the inhibition of TP receptor-mediated signaling, such as a calcium mobilization assay in cells expressing the TP receptor.
-
Protocol:
-
Load TP receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a TP receptor agonist (e.g., U-46619).
-
Measure the resulting increase in intracellular calcium concentration.
-
Determine the IC50 for the inhibition of the agonist-induced calcium response.
-
Data Presentation
| Assay | Parameter | Expected Outcome for a Positive Hit |
| Radioligand Binding Assay | Ki | < 1 µM |
| Calcium Mobilization Assay | IC50 | < 1 µM |
Workflow Diagram
Caption: Workflow for validating TP receptor antagonism.
Potential Therapeutic Target 3: Enzymes in the Inflammatory Cascade
Rationale and Mechanistic Hypothesis
The structural features of this compound, particularly the carboxylic acid group, are reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Various cyclopentane derivatives have demonstrated anti-inflammatory properties[8][9]. Additionally, compounds with chlorophenyl moieties have been reported to possess anti-inflammatory activity[10].
Hypothesized Mechanism: It is hypothesized that this compound may inhibit COX-1 and/or COX-2, thereby reducing the production of pro-inflammatory prostaglandins. The carboxylic acid would likely coordinate with the active site of the enzyme, while the hydrophobic moieties could occupy the substrate-binding channel.
Experimental Validation Workflow
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
-
Methodology: A commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorescent).
-
Protocol:
-
Use purified ovine COX-1 and human recombinant COX-2.
-
Incubate the enzymes with varying concentrations of this compound.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) via a colorimetric or fluorometric probe.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
-
Objective: To confirm the anti-inflammatory activity in a cellular model of inflammation.
-
Methodology: Measurement of prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Protocol:
-
Culture RAW 264.7 cells and pre-treat with different concentrations of the test compound.
-
Stimulate the cells with LPS to induce inflammation and COX-2 expression.
-
Collect the cell supernatant after a suitable incubation period.
-
Quantify the concentration of PGE2 in the supernatant using an ELISA kit.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Data Presentation
| Assay | Parameter | Expected Outcome for a Positive Hit |
| In Vitro COX Assay | IC50 (COX-1, COX-2) | < 10 µM for at least one isoform |
| Cellular PGE2 Assay | IC50 | Confirmation of cellular activity |
Workflow Diagram
Caption: Workflow for validating anti-inflammatory activity.
Conclusion and Future Directions
This technical guide provides a scientifically rigorous and logically structured framework for the initial exploration of the therapeutic potential of this compound. By leveraging knowledge from structurally analogous compounds, we have identified three high-priority therapeutic areas: pain, cardiovascular disease, and inflammation. The detailed experimental workflows presented herein offer a clear path forward for researchers to systematically validate these hypotheses. Positive results from these initial studies would warrant further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies in relevant animal models, and preliminary safety assessments. The multifaceted potential of this molecule underscores the importance of a thorough and systematic investigation to unlock its full therapeutic value.
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Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]
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Méndez-Andino, J., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3536-3539. [Link]
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Kawas, L. M., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Journal of the American Chemical Society, 145(22), 12093-12101. [Link]
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Jeon, J., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 47, 116382. [Link]
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Shao, P. P., et al. (2005). Novel cyclopentane dicarboxamide sodium channel blockers as a potential treatment for chronic pain. Bioorganic & Medicinal Chemistry Letters, 15(7), 1901-1907. [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896. [Link]
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Dimmock, J. R., et al. (2000). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. Journal of Pharmaceutical Sciences, 89(7), 888-897. [Link]
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Khan, I., et al. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Bioorganic Chemistry, 66, 1-12. [Link]
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Szałabska, K., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5396. [Link]
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Park, S., et al. (2017). 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity: The role of the chlorine substituent. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3467. [Link]
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Sridhar, G., et al. (2017). Phytochemical evaluation, GC-MS analysis, in-silico anti-inflammatory and in-vitro antioxidant activities of methanolic extract of Guazuma ulmifolia leaves. Asian Journal of Organic & Medicinal Chemistry, 2(1), 1-8. [Link]
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Kang, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature, 618(7963), 86-92. [Link]
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Alqazzaz, M., et al. (2024). Short-chain mono-carboxylates as negative modulators of allosteric transitions in Gloeobacter violaceus ligand-gated ion channel, and impact of a pre-β5 strand (Loop Ω) double mutation on crotonate, not butyrate effect. Physiological Reports, 12(3), e15916. [Link]
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Dimov, D. V., et al. (2021). Substituted (сycloalkylcarbonylthioureido)aryl-(benzyl-)carboxylic(sulfonic) acids: synthesis, antimicrobial and growth-regulating activity. Current issues in pharmacy and medicine: science and practice, 14(1), 38-44. [Link]
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An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: Synthesis, History, and Pharmacological Profile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest within the domain of medicinal chemistry. We will delve into its synthetic pathways, explore its historical context within the broader landscape of drug discovery, and delineate its predicted pharmacological properties based on established structure-activity relationships.
Historical Context and Discovery
The precise origins of this compound are not prominently documented in seminal, publicly accessible literature, suggesting its development was likely part of a broader, exploratory synthesis program rather than a singular, high-profile discovery. Historically, the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents has often involved the systematic synthesis of libraries of structurally related compounds to explore structure-activity relationships (SAR). The core scaffold of an aryl-substituted cycloalkanecarboxylic acid has been a recurring motif in the quest for novel therapeutics.
The introduction of a carboxylic acid group into organic molecules has been a long-standing strategy in drug design to enhance aqueous solubility and provide a key interaction point with biological targets. The evolution of antihistamines, for example, saw a shift from more lipophilic first-generation drugs to second-generation agents bearing a carboxylic acid moiety, which limited their entry into the central nervous system and reduced sedative effects[1]. The broader field of medicinal chemistry is rich with examples where the carboxylic acid function is pivotal to a drug's mechanism of action[1].
It is highly probable that this compound was first synthesized as an analog in a series of compounds aimed at a specific biological target, where variations in the aryl substitution and the cycloalkane ring size were systematically investigated. Its existence as a commercially available building block today underscores its utility in contemporary research and development[2][3][4].
Synthesis and Chemical Properties
The synthesis of this compound is a multi-step process rooted in fundamental organic reactions. The most logical and industrially scalable approach involves the creation of a precursor ketone, 2-chlorophenyl cyclopentyl ketone, which is subsequently oxidized to the target carboxylic acid.
Retrosynthetic Analysis
A retrosynthetic approach logically disconnects the carboxylic acid, tracing it back to the precursor ketone. This ketone can be formed through the nucleophilic addition of a cyclopentyl Grignard reagent to 2-chlorobenzonitrile.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
This protocol details a robust method for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 2-Chlorophenyl Cyclopentyl Ketone
-
Grignard Reagent Formation:
-
A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried to ensure anhydrous conditions.
-
Magnesium turnings are added to the flask, followed by anhydrous diethyl ether or tetrahydrofuran (THF).
-
A solution of cyclopentyl bromide in the anhydrous solvent is added dropwise to initiate the formation of cyclopentylmagnesium bromide. Gentle heating may be required to start the reaction, which is then maintained at a gentle reflux.
-
-
Nucleophilic Addition to Nitrile:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of 2-chlorobenzonitrile in the anhydrous solvent is added dropwise to the cooled Grignard solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to form the intermediate imine-magnesium complex.
-
-
Hydrolysis to the Ketone:
-
The reaction mixture is carefully quenched by pouring it into a stirred mixture of crushed ice and an aqueous acid (e.g., dilute hydrochloric acid or sulfuric acid).
-
The resulting mixture is stirred until the intermediate is fully hydrolyzed to 2-chlorophenyl cyclopentyl ketone.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation.
-
Part B: Oxidation to this compound
While a specific protocol for this exact transformation is not widely published, the oxidation of a ketone bearing a tertiary alpha-carbon to a carboxylic acid with loss of the carbonyl carbon is not a standard, high-yielding reaction. A more plausible synthetic route would involve the direct reaction of the Grignard reagent with carbon dioxide, or an alternative multi-step synthesis. However, if proceeding from the ketone, a strong oxidizing agent under forcing conditions would be required, likely leading to a mixture of products. A more controlled, albeit longer, route would be necessary for a clean conversion.
For the purpose of this guide, we will present a more chemically sound, alternative final step that aligns with common synthetic strategies.
Alternative Step 3: Carboxylation of the Grignard Reagent
-
Reaction with Carbon Dioxide:
-
The freshly prepared cyclopentylmagnesium bromide solution is cooled in a dry ice/acetone bath.
-
Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto freshly crushed dry ice.
-
The reaction is allowed to warm to room temperature, forming the magnesium salt of the carboxylic acid.
-
-
Acidification and Extraction:
-
The reaction is quenched with dilute hydrochloric acid to protonate the carboxylate.
-
The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude this compound.
-
Purification can be achieved by recrystallization.
-
Caption: Comparative synthetic workflows for the target molecule.
Causality in Experimental Design
-
Anhydrous Conditions: Grignard reagents are potent nucleophiles and strong bases. They react readily with protic sources, such as water, which would quench the reagent and prevent the desired reaction with the electrophile (2-chlorobenzonitrile or CO2).
-
Solvent Choice: Ethers like diethyl ether and THF are ideal for Grignard reactions as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating but subsequent cooling to maintain control. The reaction with the nitrile or CO2 is performed at low temperatures to manage the reaction's exothermicity and minimize side reactions.
-
Acidic Workup: This step is crucial for protonating the intermediate alkoxide or carboxylate to yield the final ketone or carboxylic acid, respectively, and to dissolve the magnesium salts for easier separation.
Predicted Pharmacological Profile
Direct pharmacological studies on this compound are not readily found in the public domain. However, based on its structural features and the known activities of related compounds, a predictive pharmacological profile can be constructed.
Potential as an Anti-inflammatory and Analgesic Agent
The presence of the arylcarboxylic acid moiety is a hallmark of many NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that this compound could exhibit similar activity.
-
Mechanism of Action (Hypothesized): The carboxylic acid group could anchor the molecule in the active site of COX-1 and COX-2, while the lipophilic 2-chlorophenyl and cyclopentyl groups would interact with hydrophobic pockets, potentially blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Potential as a Modulator of Ion Channels
Recent research has highlighted the role of cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain. The replacement of other "warhead" moieties with a cyclopentane carboxylic acid has been shown to significantly enhance potency in this context. This suggests that this compound could be a candidate for investigation as a NaV1.7 inhibitor.
Caption: Hypothesized mechanisms of action for the target molecule.
Conclusion and Future Perspectives
This compound is a molecule that sits at the intersection of established synthetic chemistry and modern drug discovery. While its specific history is not well-documented, its structure is representative of a class of compounds that have been and continue to be of significant interest to medicinal chemists. Its synthesis is achievable through well-understood and scalable chemical reactions.
The future for this and related molecules may lie in their systematic evaluation against a panel of biological targets, particularly those involved in pain and inflammation, such as the NaV1.7 channel. The commercial availability of this compound as a building block facilitates its use in the synthesis of more complex derivatives and in the exploration of new therapeutic applications. This technical guide provides a solid foundation for any researcher or drug development professional looking to work with or further investigate this intriguing chemical entity.
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Molbase. 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Introduction
1-(2-Chlorophenyl)cyclopentanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active compounds. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves an initial phase-transfer catalyzed cycloalkylation followed by alkaline hydrolysis of the resulting nitrile. This guide emphasizes the underlying chemical principles, safety precautions, and procedural details to ensure a reproducible and safe laboratory execution.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Step 1: Phase-Transfer Catalyzed Cycloalkylation. 2-Chlorophenylacetonitrile is reacted with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions to form 1-(2-chlorophenyl)cyclopentanecarbonitrile.
-
Step 2: Alkaline Hydrolysis. The resulting nitrile is then hydrolyzed using a sodium hydroxide solution to yield the final product, this compound.
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Reaction Mechanism
Caption: Reaction mechanism for the two-step synthesis.
Experimental Workflow
Caption: Overview of the experimental workflow.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity/Concentration | Supplier |
| 2-Chlorophenylacetonitrile | C₈H₆ClN | 151.60 | ≥98% | Sigma-Aldrich |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | ≥99% | Alfa Aesar |
| Sodium Hydroxide | NaOH | 40.00 | ≥97%, pellets & 50% (w/v) aq. soln. | Fisher Scientific |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ≥98% | TCI |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Hexanes | N/A | Mixture | ACS Grade | EMD Millipore |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | J.T. Baker |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Acros Organics |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment
-
Three-necked round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE)
Experimental Protocol
Part 1: Synthesis of 1-(2-chlorophenyl)cyclopentanecarbonitrile
This procedure is adapted from a similar synthesis of 1-phenylcyclopentane-1-carbonitrile.[1]
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2-chlorophenylacetonitrile (1.0 eq), benzyltriethylammonium chloride (0.05 eq), and a 50% (w/v) aqueous solution of sodium hydroxide.
-
Reagent Addition: With vigorous stirring, add 1,4-dibromobutane (1.2 eq) to the mixture. The addition may be exothermic, and the rate should be controlled to maintain the reaction temperature.
-
Reaction: Heat the biphasic mixture to 65-70°C with vigorous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Isolation: Purify the crude oil by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 1-(2-chlorophenyl)cyclopentanecarbonitrile.
Part 2: Synthesis of this compound
The hydrolysis of the nitrile can be performed under either acidic or basic conditions.[2] Alkaline hydrolysis is detailed below.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 1-(2-chlorophenyl)cyclopentanecarbonitrile obtained from Part 1 with a 10-20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator paper is placed at the top of the condenser) or by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound. Dry the final product under vacuum.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Chemical-Specific Hazards:
-
2-Chlorophenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] Causes skin and serious eye irritation.[3][4] May cause respiratory irritation.[3][4]
-
1,4-Dibromobutane: Toxic if swallowed.[5][6] Causes skin irritation and serious eye damage.[5][6] May cause respiratory irritation.[5][6]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[7][8]
-
Hydrochloric Acid: Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][10]
-
Diethyl Ether: Extremely flammable. May form explosive peroxides.
Handling and Waste Disposal:
-
Handle sodium hydroxide and hydrochloric acid with extreme care to avoid contact with skin and eyes.[7][9]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Expected Results and Characterization
The successful synthesis will yield this compound as a solid. The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Infrared (IR) spectroscopy to identify the characteristic carboxylic acid O-H and C=O stretching frequencies.
-
-
Mass Spectrometry: To confirm the molecular weight of the compound (224.68 g/mol ).[12][13]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate for applications in drug discovery and development.
References
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ChemSupply. (n.d.). Sodium Hydroxide 40% - Safety Data Sheet. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Phenylcyclopentane-1-carbonitrile. Retrieved from [Link]
-
SEASTAR CHEMICALS. (2022, August 9). Safety Data Sheet: Hydrochloric Acid, 25-38% w/w. Retrieved from [Link]
-
Engro Polymer & Chemicals Limited. (2017, November 30). Safety Data Sheet: Hydrochloric Acid (All Grades). Retrieved from [Link]
-
Tata Chemicals. (2021, June 21). Safety Data Sheet: Sodium Hydroxide. Retrieved from [Link]
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Loba Chemie. (2016, July 11). 1,4-Dibromobutane for Synthesis MSDS. Retrieved from [Link]
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Fisher Scientific. (2024, January 22). Safety Data Sheet: 2-Chlorophenylacetonitrile. Retrieved from [Link]
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analytical methods for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid characterization
An Application Guide: Comprehensive Characterization of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid: A Multi-Technique Approach
Introduction
This compound (CCPA) is a substituted cyclic carboxylic acid. Its structural motifs, featuring a halogenated aromatic ring and a carboxylic acid functional group, make it a valuable building block in medicinal chemistry and materials science. As with any specialty chemical used in high-stakes applications like drug development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring identity, purity, safety, and performance.
This guide provides a comprehensive framework for the analytical characterization of CCPA. It is designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and well-documented methods. We move beyond simple procedural lists to explain the causality behind methodological choices, grounding each protocol in fundamental analytical principles to create a self-validating system of characterization.
Physicochemical Profile
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform instrument parameter selection and sample preparation strategies.
| Property | Value | Source |
| CAS Number | 143328-20-5 | [1][2] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2] |
| Molecular Weight | 224.68 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C2(CCCC2)C(=O)O)Cl | [1] |
| Appearance | Crystalline Powder or Crystals | [3] |
Integrated Analytical Workflow
No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-technique, orthogonal approach is essential for comprehensive characterization. The following workflow illustrates a logical progression from structural confirmation to quantitative purity assessment.
Caption: Integrated workflow for the comprehensive characterization of CCPA.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of CCPA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.
-
Expertise & Rationale: ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides insight into the carbon backbone. The chemical shifts are highly sensitive to the electronic environment, allowing for precise structural assignment. For instance, the deshielding effect of the carboxylic acid and the chlorinated aromatic ring will cause adjacent protons and carbons to appear at higher chemical shifts (downfield).[4]
Table 1: Predicted ¹H NMR Spectral Data for CCPA in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; signal disappears upon D₂O exchange.[4] |
| ~7.2-7.5 | Multiplet | 4H | Ar-H | Protons on the chlorinated benzene ring. |
| ~2.5-2.8 | Multiplet | 2H | Cyclopentane -CH₂- | Protons on the carbon adjacent to the quaternary carbon. |
| ~1.6-2.0 | Multiplet | 6H | Cyclopentane -CH₂- | Remaining protons of the cyclopentane ring. |
Table 2: Predicted ¹³C NMR Spectral Data for CCPA in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180-185 | -COOH | Carbonyl carbon of the carboxylic acid, typically downfield.[5] |
| ~130-145 | Ar-C (quaternary) | Aromatic carbons attached to the cyclopentyl group and chlorine. |
| ~125-130 | Ar-CH | Aromatic carbons bearing a proton. |
| ~50-60 | C (quaternary) | The sp³ quaternary carbon of the cyclopentane ring. |
| ~35-40 | Cyclopentane -CH₂- | Cyclopentane carbons. |
| ~25-30 | Cyclopentane -CH₂- | Cyclopentane carbons. |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Expertise & Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, minimizing fragmentation and clearly showing the molecular ion.[6] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M) and its corresponding M+2 peak in an approximate 3:1 ratio, providing definitive evidence for the presence of a single chlorine atom.
Expected Results (ESI Negative Mode):
-
[M-H]⁻ Ion: A strong signal at m/z ≈ 223.05, corresponding to the deprotonated molecule.
-
Isotopic Pattern: An accompanying signal at m/z ≈ 225.05 (the A+2 peak) with an intensity of approximately one-third of the [M-H]⁻ peak, confirming the presence of ³⁷Cl.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
-
Expertise & Rationale: The carboxylic acid functional group has two highly characteristic absorptions: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[5] These signals are often unmistakable and serve as a primary confirmation of the functional group's presence.
Table 3: Characteristic IR Absorption Bands for CCPA
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Rationale |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Very Broad | Characteristic of hydrogen-bonded dimers in the solid state.[5] |
| ~2950 | C-H stretch (Aliphatic) | Medium-Sharp | C-H bonds of the cyclopentane ring.[7] |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl group, frequency lowered by hydrogen bonding.[5] |
| ~1450-1600 | C=C stretch (Aromatic) | Medium-Weak | Benzene ring vibrations. |
| ~750 | C-Cl stretch | Medium-Strong | Indicates the presence of the chlorine substituent. |
Chromatographic Methods for Purity Assessment
Chromatography is the gold standard for separating the main compound from any impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the preferred method for analyzing non-volatile, polar compounds like CCPA.
-
Expertise & Rationale: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the nonpolar regions of the CCPA molecule (the phenyl and cyclopentyl groups). A mobile phase of acetonitrile and water provides the necessary polarity gradient to elute the compound.[8] Adding a small amount of acid (like phosphoric or formic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, resulting in a single, sharp, well-defined chromatographic peak.[8] A Diode Array Detector (DAD) is used to monitor the elution, providing both quantitative data and UV spectral information to aid in peak identification.
Caption: A typical workflow for HPLC purity analysis.
Protocol 1: HPLC Purity Determination of CCPA
-
Instrumentation: HPLC system with a UV-Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Elution Program: Isocratic, 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the CCPA sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
System Suitability: Before analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Thermal Analysis
Thermal analysis provides information on the material's melting behavior and thermal stability.
Differential Scanning Calorimetry (DSC)
-
Expertise & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, it provides a precise melting point, which is a key indicator of purity.[9] A sharp endothermic peak corresponds to the melting transition. The presence of impurities typically broadens this peak and lowers the melting point.
Protocol 2: DSC Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pan, non-hermetic.
-
Sample Weight: 2-5 mg.
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. For the related 1-(4-chlorophenyl) isomer, the melting point is reported as 160-164°C, providing an expected range.[3]
Thermogravimetric Analysis (TGA)
-
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the material.[9] For CCPA, a stable baseline followed by a sharp drop in mass indicates the onset of thermal decomposition.
Protocol 3: TGA Analysis
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Pan: Platinum or ceramic pan.
-
Sample Weight: 5-10 mg.
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Analysis: Determine the onset temperature of decomposition (typically defined as the temperature at which 5% mass loss occurs).
References
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]
-
ResearchGate. Development of analytical method for simultaneous detection of...two precursors of ketamine, in wastewater by LC-MS/MS. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
-
PMC - NIH. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link]
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- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Introduction: The Analytical Imperative for 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
This compound is a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and stability are paramount to ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical technique for the quality control of this intermediate, offering the requisite specificity, sensitivity, and accuracy to quantify the main component and detect any process-related impurities or degradation products.
This comprehensive guide provides a detailed, field-proven protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodologies outlined herein are designed to be robust and readily adaptable, serving as a foundational framework for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the rigorous standards for method validation as set forth by the International Council for Harmonisation (ICH) in guideline Q2(R2).[1][2][3][4]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.
-
Structure: this compound possesses a moderately nonpolar cyclopentyl ring and a chlorophenyl group, along with a polar carboxylic acid functional group.
-
UV Absorbance: The chlorophenyl group is the primary chromophore in the molecule. Aromatic compounds of this nature typically exhibit strong UV absorbance in the range of 200-280 nm.[9][10] An optimal detection wavelength must be experimentally determined, but a starting point of 220 nm is recommended to ensure high sensitivity.
-
Solubility: The compound is expected to be soluble in common organic solvents such as acetonitrile and methanol, which are ideal for sample preparation in RP-HPLC.
Optimized HPLC Method Protocol
This protocol is a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and the impurity profile of the sample.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector | Standard equipment for pharmaceutical analysis. |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | A C18 column provides excellent retention for moderately nonpolar compounds. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid is an effective mobile phase modifier that maintains a low pH to suppress the ionization of the carboxylic acid, leading to improved peak shape and consistent retention. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B | A gradient elution is recommended to ensure the timely elution of the main peak while also allowing for the separation of potential impurities with a wider range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | A starting wavelength that is likely to provide good sensitivity. This should be optimized by examining the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 25 minutes | Sufficient time for the elution of all components and column re-equilibration. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Method Validation Protocol: A Self-Validating System
The validation of this analytical method must be performed in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Impurity Spiking: If available, spike the sample solution with known impurities and demonstrate their resolution from the main peak. Potential process-related impurities could include starting materials like o-chlorobenzonitrile or 2-chlorocyclohexanone, and byproducts such as o-chlorobenzoic acid anhydride.[11][12]
-
Forced Degradation: Subject the sample to stress conditions to induce degradation and assess the ability of the method to separate the degradants from the parent compound.[13][14][15][16][17]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
-
Acceptance Criteria: The method is considered specific if the main peak is resolved from all impurity and degradation peaks with a resolution of ≥ 1.5. Peak purity analysis using a diode array detector should also be performed to confirm the homogeneity of the main peak.
Linearity
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range
The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Acceptance Criteria: The demonstrated range should encompass the expected working concentrations.
Accuracy
Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 5 °C |
| Mobile Phase Composition | ± 2% absolute organic content |
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method and validation protocols detailed in this guide provide a comprehensive framework for the reliable and accurate analysis of this compound. Adherence to these scientifically sound principles and regulatory guidelines is essential for ensuring the quality of this important pharmaceutical intermediate. The provided method serves as an excellent starting point, and with appropriate optimization and validation, can be confidently implemented in a quality control environment.
References
-
PubChem. 2-Chlorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo... [Link]
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Chegg. Solved Ortho-chlorobenzoic acid has a pka of 2.89. [Link]
-
SIELC Technologies. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. [Link]
-
Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
Wikipedia. 2-Chlorobenzoic acid. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 1. [Link]
-
YouTube. charge 2 4-chlorobenzoic acid. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
-
ResearchGate. ICH Q2(R2): Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SIELC Technologies. 1-(p-Chlorophenyl)cyclopropanecarboxylic acid. [Link]
-
SIELC Technologies. Cyclopentane carboxylic acid. [Link]
-
PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]
-
Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. [Link]
-
ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
- Google Patents.
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PubChem. 1-(2-Fluorophenyl)cyclopentanecarboxylic acid. [Link]
-
NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. [Link]
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purification techniques for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
An Application Guide to the Purification of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective purification of this compound. This guide moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind methodological choices, ensuring the development of robust and reproducible purification strategies.
Introduction: The Imperative for Purity
This compound is a key organic building block, frequently utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a carboxylic acid functional group, a cyclopentyl ring, and a chlorinated phenyl group, imparts a unique combination of polarity and lipophilicity. In the context of pharmaceutical development, the purity of such an intermediate is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug substance. Trace impurities can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the API.
This guide details three primary purification techniques—recrystallization, acid-base extraction, and column chromatography—offering comprehensive protocols and the expert insights necessary to select and optimize the most appropriate method based on the specific impurity profile of the crude material.
Physicochemical Profile
A thorough understanding of the compound's physicochemical properties is fundamental to designing an effective purification strategy. These properties dictate its behavior in various solvent systems and separation media.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₂H₁₃ClO₂ | [1][2] |
| Molecular Weight | 224.68 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature. | Based on the properties of similar structures like cyclopentanecarboxylic acid.[3] |
| LogP (Octanol/Water) | 3.2364 | [1] |
| pKa | ~4-5 | Estimated based on typical values for carboxylic acids.[4] The electron-withdrawing nature of the chloro-phenyl group may slightly lower the pKa compared to simple aliphatic carboxylic acids. |
| Solubility | Moderately soluble in water, with good solubility in organic solvents like ethanol, ether, hexane, and toluene. | The carboxylic acid group allows for hydrogen bonding and some water solubility, while the hydrocarbon rings favor solubility in organic solvents.[3] |
Strategic Purification Workflow
The selection of a purification method is dictated by the nature and quantity of impurities present in the crude product. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for selecting a purification technique.
Method 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid functional group. By treating a solution of the crude product with a mild aqueous base, the acidic target compound is converted into its water-soluble carboxylate salt, allowing it to be separated from neutral or basic organic impurities that remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which precipitates out of the solution.
Application: This is the most effective method for removing non-acidic impurities, such as unreacted starting materials (e.g., from a Grignard reaction) or non-polar byproducts. It is an excellent first-pass purification step for significantly contaminated crude material.
Caption: Mechanism of purification via acid-base extraction.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ pressure. Allow the layers to separate fully. The target compound is now in the upper aqueous layer as its sodium salt.
-
Isolation: Drain the lower organic layer, which contains the neutral impurities. Collect the aqueous layer.
-
Back-Wash (Optional): To remove any lingering impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Discard this organic wash.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The purified this compound will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Method 2: Recrystallization
Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (removed by hot filtration).
Application: Recrystallization is highly effective for removing small amounts of impurities from a compound that is already substantially pure (>85%) and crystalline. It is excellent for achieving high-purity material suitable for final product specifications.
Solvent Selection
The choice of solvent is critical for successful recrystallization. A solvent screening should be performed on a small scale.
| Solvent System | Polarity | Rationale & Expected Outcome |
| Ethanol/Water | Polar Protic | The compound should dissolve well in hot ethanol. Water is then added as an anti-solvent until the solution becomes cloudy (the cloud point), and the mixture is reheated to clarify and then cooled slowly. This is a powerful technique for polar compounds.[5] |
| Toluene | Non-polar Aromatic | Given the aromatic ring in the target molecule, toluene may be a suitable single-solvent system. It has a good temperature-solubility gradient for many organic solids. |
| Heptane/Ethyl Acetate | Non-polar/Polar Aprotic | A mixture where the compound is dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hot heptane until the cloud point is reached. This is effective for compounds with intermediate polarity. |
Protocol: Recrystallization (using Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes. Slow cooling is crucial for the formation of large, pure crystals.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Method 3: Normal-Phase Column Chromatography
Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[6] For this compound, the polar carboxylic acid group will interact strongly with the polar silica gel. A carefully chosen mobile phase will elute impurities of different polarities at different rates, allowing for the isolation of the pure target compound.
Application: This is the most powerful purification technique, capable of separating structurally similar impurities or purifying non-crystalline, oily products. It is often used when recrystallization or extraction fails to provide the desired level of purity.[7][8]
Protocol: Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.3-0.4.
-
Recommended Starting System: Heptane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Acetic Acid. The small amount of acid suppresses the deprotonation of the carboxylic acid on the silica, preventing peak tailing.
-
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel ("dry loading") for better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (if needed) to begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Purity Verification
After purification, the purity of this compound must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): This is the standard for quantitative purity analysis. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[9] Purity is determined by the area percentage of the main peak.
-
Melting Point: A sharp melting range that is consistent with reference values indicates high purity. Impurities typically broaden and depress the melting range.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
References
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- Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
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- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- What are the emerging technologies for pharmaceutical intermediate purific
- What are the key steps in the purification of pharmaceutical intermedi
- Cyclopentanecarboxylic acid - Solubility. Solubility of Things.
- Purification of aromatic polycarboxylic acids by recrystallization.
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- 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | CAS 143328-20-5. Moldb.
- Approxim
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Application Notes and Protocols: Derivatization of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid for Bioassay Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 1-(2-chlorophenyl)cyclopentanecarboxylic acid, a scaffold with potential for biological activity. We present the scientific rationale for modifying the carboxylic acid moiety to enhance pharmacokinetic properties and explore structure-activity relationships (SAR). Detailed, field-tested protocols for the synthesis of ester and amide derivatives are provided, specifically addressing the challenges associated with the sterically hindered quaternary carbon of the parent molecule. Furthermore, we outline protocols for two key bioassays—a fluorometric Cyclooxygenase-2 (COX-2) inhibition assay and a fluorescence polarization-based ion channel binding assay—to evaluate the biological potential of the synthesized library. This guide is intended for researchers in drug discovery and medicinal chemistry, offering a strategic workflow from compound modification to initial biological characterization.
Introduction and Scientific Rationale
The carboxylic acid functional group is a common feature in a vast number of biologically active molecules and approved drugs, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its acidity and ability to form strong hydrogen bonds and electrostatic interactions often make it a critical component of a drug's pharmacophore.[1] However, the presence of a carboxylic acid can also present significant liabilities in drug development, such as poor membrane permeability, rapid metabolism, and potential toxicity, which can limit oral bioavailability and tissue distribution.[1][2][3]
Derivatization of the carboxylic acid into esters or amides is a fundamental strategy in medicinal chemistry to overcome these limitations.[4] This modification neutralizes the acidic proton and alters the polarity, lipophilicity, and hydrogen bonding capacity of the molecule. The goals of such derivatization are multifaceted:
-
Improved Pharmacokinetics: Converting the polar carboxylic acid to a less polar ester or amide can significantly enhance its ability to cross biological membranes, improving absorption and distribution.[1][2]
-
Modulation of Potency and Selectivity: The nature of the ester or amide substituent can introduce new interactions with the biological target, potentially increasing potency or altering selectivity for different targets (e.g., COX-1 vs. COX-2).[5][6]
-
Development of Prodrugs: Esters are often designed as prodrugs that are inactive until hydrolyzed in vivo by esterase enzymes, releasing the active carboxylic acid parent drug at the site of action.
-
Exploration of Structure-Activity Relationships (SAR): Creating a library of derivatives allows for a systematic investigation of how different functional groups impact biological activity, guiding the design of more potent and selective compounds.[5][6]
The parent molecule, this compound, features a sterically hindered tertiary carboxylic acid. This structural feature presents a synthetic challenge but also offers a rigid scaffold to probe biological targets. Based on structural similarities to known anti-inflammatory agents and ion channel modulators, we hypothesize that derivatives of this molecule may exhibit activity in these areas. For instance, many selective COX-2 inhibitors possess a diarylheterocyclic core, and modifying our scaffold could probe similar binding pockets.[7][8] Similarly, the carboxylic acid moiety can influence binding to ion channels, and its replacement with various esters and amides can systematically probe these interactions.[9]
This application note details a robust workflow for synthesizing a focused library of ester and amide derivatives and screening them in relevant bioassays.
Derivatization Strategies and Protocols
The key synthetic challenge is the coupling of the sterically hindered tertiary carboxylic acid. Standard esterification or amidation conditions may prove inefficient. Therefore, we have selected powerful, well-established coupling methods known to be effective for challenging substrates.
Esterification via DCC/DMAP (Steglich Esterification)
The Steglich esterification is a mild and highly effective method for forming esters, particularly for sterically demanding substrates and acid-labile compounds.[10][11] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species readily reacts with the alcohol to form the desired ester, while suppressing a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[10][11]
-
Materials:
-
This compound (1.0 equiv, e.g., 224.7 mg, 1.0 mmol)
-
Methanol (MeOH, 1.5 equiv, 48 mg, 61 µL, 1.5 mmol)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equiv, 227 mg, 1.1 mmol)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv, 12.2 mg, 0.1 mmol)
-
Anhydrous Dichloromethane (DCM), HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound and DMAP to a flame-dried round-bottom flask.
-
Add anhydrous DCM (10 mL) and stir until all solids are dissolved.
-
Add methanol to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate vial, dissolve DCC in a minimal amount of anhydrous DCM (approx. 2 mL) and add it dropwise to the reaction mixture over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
-
Amidation using HATU
For the synthesis of amides, especially from sterically hindered acids and potentially weak nucleophilic amines, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally efficient and known to minimize racemization.[12][13][14]
Mechanism Insight: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This ester is then readily attacked by the amine nucleophile to form the stable amide bond, releasing a tetramethylurea byproduct.[13]
-
Materials:
-
This compound (1.0 equiv, e.g., 224.7 mg, 1.0 mmol)
-
Propylamine (1.2 equiv, 71 mg, 98 µL, 1.2 mmol)
-
HATU (1.1 equiv, 418 mg, 1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 388 mg, 523 µL, 3.0 mmol)
-
Anhydrous Dimethylformamide (DMF), HPLC grade
-
Ethyl Acetate (EtOAc)
-
5% Lithium Chloride (LiCl) aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Under an inert atmosphere, add the carboxylic acid and HATU to a flame-dried round-bottom flask.
-
Add anhydrous DMF (10 mL) and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.
-
Add the propylamine to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (30 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (3 x 20 mL, to remove DMF), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
-
Bioassay Protocols
The following protocols are designed to screen the synthesized library of derivatives for potential anti-inflammatory and ion channel modulating activities.
Anti-Inflammatory Activity: Fluorometric COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme, using a fluorescent probe.[15][16]
-
Materials:
-
Human Recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive control inhibitor)
-
Test compounds (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute test compounds and Celecoxib to 10x the final desired concentration in COX Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of 10x Celecoxib solution.
-
Test Sample (S): 10 µL of 10x diluted test compound.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL COX Cofactor
-
10 µL diluted COX-2 enzyme
-
-
Reaction Incubation: Add 90 µL of the Reaction Mix to each well of the microplate. Tap the plate gently to mix. Incubate at 25 °C for 15 minutes, protected from light.
-
Initiate Reaction: Using a multi-channel pipette, add 10 µL of the Arachidonic Acid solution to all wells to initiate the reaction.
-
Measurement: Immediately begin measuring the fluorescence kinetically at Ex/Em = 535/587 nm at 25 °C for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). The percent inhibition for each test compound is calculated as: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100 Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.
-
Ion Channel Modulation: Fluorescence Polarization (FP) Binding Assay
This is a competitive binding assay to identify compounds that displace a fluorescently labeled ligand (tracer) from an ion channel of interest.[17][18][19] When the small fluorescent tracer is bound to the large ion channel protein, it tumbles slowly, emitting highly polarized light. When displaced by a test compound, the free tracer tumbles rapidly, emitting depolarized light.
-
Materials:
-
Target Ion Channel protein (purified, membrane preparation, or cell lysate)
-
Fluorescently labeled ligand (Tracer) with known affinity for the target
-
Unlabeled ligand (Positive control competitor)
-
FP Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
384-well black, low-binding microplate
-
Plate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Determine Optimal Tracer Concentration: First, titrate the fluorescent tracer to find the lowest concentration that gives a robust signal (at least 3-5 times background) and a stable, low polarization value in the absence of the protein.
-
Determine K_d of Tracer-Protein Interaction: Perform a saturation binding experiment by titrating the ion channel protein against the fixed optimal concentration of the tracer. The concentration of protein that results in 50% of the maximum polarization change corresponds to the apparent K_d. For the competitive assay, use a protein concentration equal to or slightly below the K_d.
-
Competitive Assay Setup:
-
Prepare serial dilutions of the test compounds and the unlabeled control ligand in FP Assay Buffer.
-
In the microplate, add:
-
5 µL of test compound dilution (or buffer for 'no competitor' control).
-
10 µL of a mix containing the ion channel protein and the fluorescent tracer at 2x their final concentrations.
-
-
Final volume: 15 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Protect from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on the plate reader.
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.
-
Data Presentation and Interpretation
The derivatization and screening workflow can be summarized as follows. The results from the bioassays should be tabulated to facilitate SAR analysis.
Table 1: Proposed Derivative Library and Bioassay Parameters
| Compound ID | R Group (Ester/Amide) | Target Bioassay(s) | Key Parameter |
| Parent | -OH | COX-2, Ion Channel | IC₅₀ (µM) |
| Ester-01 | -OCH₃ (Methyl) | COX-2, Ion Channel | IC₅₀ (µM) |
| Ester-02 | -OCH₂CH₃ (Ethyl) | COX-2, Ion Channel | IC₅₀ (µM) |
| Ester-03 | -OCH(CH₃)₂ (Isopropyl) | COX-2, Ion Channel | IC₅₀ (µM) |
| Amide-01 | -NHCH₂CH₃ (Ethylamide) | COX-2, Ion Channel | IC₅₀ (µM) |
| Amide-02 | -NH(CH₂)₂CH₃ (Propylamide) | COX-2, Ion Channel | IC₅₀ (µM) |
| Amide-03 | -N(CH₃)₂ (Dimethylamide) | COX-2, Ion Channel | IC₅₀ (µM) |
| Amide-04 | -NH-Cyclopropyl | COX-2, Ion Channel | IC₅₀ (µM) |
Visualizations
Experimental Workflow
Caption: Overall experimental workflow.
Hypothetical COX-2 Inhibition Pathway
Caption: Simplified COX-2 signaling pathway.
Conclusion
The protocols and strategies outlined in this application note provide a comprehensive framework for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant bioassays. By employing robust synthetic methodologies like Steglich esterification and HATU-mediated amidation, researchers can efficiently generate a library of compounds for screening. The described COX-2 and ion channel binding assays offer reliable platforms for identifying initial hits and building a structure-activity relationship profile. This integrated approach is fundamental to modern drug discovery and can accelerate the identification of novel therapeutic candidates.
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
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Gudispaty, S. A., & V, R. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-8. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 68-72. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
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Zhu, B. Y., et al. (2006). Inhibitory effect of carboxylic acid group on hERG binding. Bioorganic & Medicinal Chemistry Letters, 16(21), 5507-5512. [Link]
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Al-Gharabli, S. I., et al. (2015). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Chromatography B, 990, 1-7. [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Almansa, C., et al. (2001). Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 44(3), 350-361. [Link]
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Arts, F., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 407(17), 5015-5026. [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
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Jowett, L. A., et al. (2020). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 56(82), 12434-12437. [Link]
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Due-Hansen, M. E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Sun, Y., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (139), 58232. [Link]
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de Souza, A. C. B., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25. [Link]
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Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(6), 619-640. [Link]
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PubChem. (n.d.). 2-Chlorocyclopentanecarboxylic acid. PubChem. [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 69, 183. [Link]
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ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. ResearchGate. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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ResearchGate. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. [Link]
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Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(6), 414-418. [Link]
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St-Jacques, R., & Pomes, R. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11986. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays. BPS Bioscience. [Link]
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Pharmacology & Therapeutics. (2025). How drugs block ion channels. YouTube. [Link]
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Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7. [Link]
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Leah4sci. (2018). Carboxylic Acid Derivatives Overview and Reaction Map. YouTube. [Link]
-
BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
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Hayashi, S., et al. (2011). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 795-810. [Link]
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Wikipedia. (n.d.). Steglich esterification. Wikipedia. [Link]
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PubChem. (n.d.). 1-(2-Fluorophenyl)cyclopentanecarboxylic acid. PubChem. [Link]
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Application Notes and Protocols for the Utilization of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient and robust production of active pharmaceutical ingredients (APIs). 1-(2-Chlorophenyl)cyclopentanecarboxylic acid has emerged as a key building block, particularly in the synthesis of arylcyclohexylamines, a class of compounds with significant neurological activity. Its utility is most notably demonstrated in the synthesis of ketamine and its analogs, which are crucial anesthetics and are increasingly being explored for their therapeutic potential in treating depression and other psychiatric disorders.[1] The presence of the 2-chlorophenyl moiety and the cyclopentyl ring provides a unique structural scaffold that, through carefully designed synthetic transformations, can be elaborated into more complex molecular architectures.
This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its conversion into a key ketamine precursor, and robust analytical methods for quality control. The methodologies described herein are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental to its safe handling and successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 143328-20-5 | [2] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [2] |
| Molecular Weight | 224.68 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water. |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, consult the material safety data sheet (MSDS).
Synthetic Protocol: Conversion to 2-(2-chlorophenyl)cyclohexanone, a Key Ketamine Precursor
The following multi-step protocol details the transformation of this compound into 2-(2-chlorophenyl)cyclohexanone, a pivotal intermediate in the synthesis of ketamine. This synthetic route leverages a classical ring expansion reaction, the Tiffeneau-Demjanov rearrangement, which is a powerful tool for homologating cyclic systems.[3][4]
Caption: Synthetic workflow for the conversion of this compound to 2-(2-chlorophenyl)cyclohexanone.
Step 1: Reduction of this compound to (1-(2-Chlorophenyl)cyclopentyl)methanol
Rationale: The initial step involves the reduction of the carboxylic acid to the corresponding primary alcohol. This is a crucial transformation to introduce a functional group that can be further modified for the ring expansion. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more recent methods using manganese(I)-catalyzed hydrosilylation offer a safer and more scalable alternative.[5][6][7]
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Reducing Agent Addition:
-
Method A (LiAlH₄): Cool the solution to 0 °C in an ice bath. Slowly add lithium aluminum hydride (1.5 eq) portion-wise.
-
Method B (Manganese-Catalyzed Hydrosilylation): Add [MnBr(CO)₅] (0.5 mol%) and phenylsilane (1.5 eq) to the solution at room temperature.[6]
-
-
Reaction: Stir the reaction mixture at room temperature (for Method A, allow to warm to room temperature after addition) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
For Method A: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash with THF.
-
For Method B: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, (1-(2-Chlorophenyl)cyclopentyl)methanol[8], can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of 1-(Aminomethyl)-1-(2-chlorophenyl)cyclopentanol
Rationale: The hydroxyl group of the alcohol is converted into a leaving group, typically a tosylate, which is then displaced by an amine source. This two-step sequence efficiently installs the aminomethyl group required for the Tiffeneau-Demjanov rearrangement.
Protocol:
-
Tosylation:
-
Dissolve (1-(2-Chlorophenyl)cyclopentyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude tosylate.
-
-
Amination:
-
Dissolve the crude tosylate in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of aqueous ammonia or a solution of sodium azide followed by reduction.
-
Heat the reaction mixture to facilitate the substitution.
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude 1-(aminomethyl)-1-(2-chlorophenyl)cyclopentanol by column chromatography or crystallization.
-
Step 3: Tiffeneau-Demjanov Ring Expansion to 2-(2-Chlorophenyl)cyclohexanone
Rationale: This is the key ring expansion step. The primary amine of 1-(aminomethyl)-1-(2-chlorophenyl)cyclopentanol is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting unstable diazonium salt readily loses nitrogen gas to form a primary carbocation, which then undergoes a 1,2-alkyl shift, leading to the expansion of the cyclopentyl ring to a more stable cyclohexyl ring.[3][4][9] The resulting oxonium ion is then deprotonated to yield the desired cyclohexanone.
Protocol:
-
Reaction Setup: Dissolve 1-(aminomethyl)-1-(2-chlorophenyl)cyclopentanol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker with vigorous stirring at 0 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature at 0-5 °C.[4]
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude 2-(2-chlorophenyl)cyclohexanone by vacuum distillation or silica gel column chromatography.[1]
Quality Control Protocols
Rigorous quality control of pharmaceutical intermediates is essential to ensure the purity and identity of the material, which directly impacts the quality and safety of the final API.
Caption: Quality control workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC is a powerful technique for separating and quantifying the components of a mixture. For aromatic carboxylic acids, a C18 column with an acidic mobile phase is commonly employed to ensure the analyte is in its neutral form, leading to good peak shape and retention.[10][11][12][13]
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient:
-
0-15 min: 40-80% B
-
15-20 min: 80% B
-
20-25 min: 80-40% B
-
25-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Rationale: NMR spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity and providing insights into its purity. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.[14][15]
¹H NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Expected Chemical Shifts (δ, ppm):
-
~10-12 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH). This signal will disappear upon the addition of D₂O.
-
~7.2-7.5 ppm: A multiplet corresponding to the aromatic protons of the 2-chlorophenyl group.
-
~1.5-2.5 ppm: A series of multiplets corresponding to the protons of the cyclopentyl ring.
-
¹³C NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Expected Chemical Shifts (δ, ppm):
-
~175-185 ppm: The carbonyl carbon of the carboxylic acid.
-
~125-140 ppm: The aromatic carbons of the 2-chlorophenyl group. The carbon attached to the chlorine will have a distinct chemical shift.
-
~25-50 ppm: The aliphatic carbons of the cyclopentyl ring.
-
Conclusion
This compound is a versatile and valuable intermediate in pharmaceutical synthesis. The protocols outlined in this guide provide a robust framework for its conversion to a key precursor of ketamine, a critical therapeutic agent. By adhering to these detailed synthetic and analytical procedures, researchers and drug development professionals can ensure the efficient and high-quality production of this important intermediate, ultimately contributing to the advancement of pharmaceutical manufacturing and the development of novel therapeutics.
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PROCESS FOR PREPARATION OF SUBSTANTIALLY OPTICALLY PURE (R)- AND (S)- ENANTIOMERS OF KETAMINE AND ITS PHARMACEUTICAL ACCEPATABLE. Worldwidejournals.com. [Link]
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1-(2-Chlorophenyl)cyclopentanecarboxylic acid in medicinal chemistry applications
As a Senior Application Scientist, this guide provides a comprehensive framework for investigating the medicinal chemistry potential of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid . Publicly available research on this specific molecule is limited; therefore, this document serves as an investigative roadmap. It is designed for researchers, scientists, and drug development professionals to explore its potential applications by dissecting its structural components and proposing a logical, data-driven screening strategy.
Introduction: A Structural Rationale for Investigation
This compound is a novel chemical entity whose potential is best understood by analyzing its three key structural motifs: the carboxylic acid headgroup, the rigid cyclopentane scaffold, and the 2-chlorophenyl substituent. This guide will deconstruct the probable contribution of each component to potential biological activity and provide detailed protocols for initiating a discovery campaign.
Part 1: Physicochemical and Structural Analysis
A molecule's structure dictates its function. Understanding the role of each component is the first step in hypothesizing its biological targets.
The Carboxylic Acid Headgroup: The Anchor
The carboxylic acid is a common functional group in FDA-approved drugs.[1] At physiological pH (~7.4), it is typically deprotonated, forming a carboxylate anion. This feature is critical for forming strong ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's binding pocket.
However, this moiety also presents challenges. The negative charge can limit passive diffusion across biological membranes, such as the blood-brain barrier, and it can be a site for metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance or, in some cases, toxicity.[1][2][3] To mitigate these issues, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties, such as tetrazoles or hydroxamic acids, that may offer improved pharmacokinetic profiles.[2][4]
The Cyclopentane Scaffold: The Rigid Presenter
The cyclopentane ring serves as a non-planar, conformationally restricted scaffold. Unlike a flexible alkyl chain, this carbocycle orients its substituents—the carboxylic acid and the chlorophenyl group—into more defined three-dimensional space.[5][6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[7] The use of such aliphatic rings is a growing strategy to move away from "flat" aromatic molecules and improve properties like solubility and metabolic stability.[5][7]
The 2-Chlorophenyl Substituent: The Modulator
The 2-chlorophenyl group significantly influences the molecule's properties.
-
Lipophilicity: The phenyl ring and the chlorine atom increase the molecule's overall lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets in a target protein.
-
Electronic Effects: Chlorine is an electron-withdrawing atom, which can influence the pKa of the carboxylic acid and participate in specific interactions like halogen bonding.
-
Steric Influence: The "ortho" position of the chlorine atom provides steric bulk that can dictate the preferred orientation (conformation) of the phenyl ring relative to the cyclopentane scaffold. This fixed conformation can be crucial for fitting into a specific binding site and may also serve to block metabolic attack on the phenyl ring, thereby increasing the compound's metabolic stability. Compounds containing a chlorophenyl moiety have shown a wide range of biological activities, including anticonvulsant and antiproliferative effects.[8][9]
Predicted Molecular Properties
| Property | Value | Source |
| CAS Number | 143328-20-5 | [10][11][12] |
| Molecular Formula | C₁₂H₁₃ClO₂ | [10][12] |
| Molecular Weight | 224.68 g/mol | [10][12] |
| SMILES | C1=CC=C(C(=C1)C2(CCCC2)C(=O)O)Cl | [10] |
Part 2: Hypothesized Biological Targets and Applications
Based on the structural motifs present, we can hypothesize several promising biological target classes for which this compound could be a relevant screening candidate.
G-Protein Coupled Receptors (GPCRs)
Target Hypothesis: GPR40 (Free Fatty Acid Receptor 1, FFAR1)
GPR40 is a GPCR activated by medium- to long-chain fatty acids, leading to glucose-stimulated insulin secretion.[13][14] It is a major target for the treatment of type 2 diabetes.[14][15] Many potent synthetic GPR40 agonists are built upon a phenylpropionic acid or phenoxyacetic acid scaffold, which features a carboxylic acid linked to an aromatic ring via a short linker.[15] this compound shares this core pharmacophore, with the cyclopentane ring acting as a rigid linker. The lipophilic chlorophenyl tail is well-suited to enter the hydrophobic binding pocket of the receptor.
Caption: Hypothesized GPR40 signaling pathway activation.
Metabotropic Glutamate Receptors (mGluRs)
Target Hypothesis: Allosteric Modulator of mGluRs
Metabotropic glutamate receptors are critical modulators of synaptic transmission in the central nervous system and are targets for various neurological and psychiatric disorders.[16][17] While orthosteric ligands bind to the same site as glutamate, allosteric modulators bind to a different, less conserved site on the receptor.[18] The structure of this compound, with its distinct hydrophobic and polar regions, makes it a candidate for an allosteric modulator, potentially a Positive Allosteric Modulator (PAM) or Negative Allosteric Modulator (NAM).[19][20] The rigid cyclopentane core could provide the necessary conformational restraint to selectively stabilize an active or inactive state of the receptor.
Part 3: Experimental Protocols for Target Validation
The following protocols provide robust, industry-standard methods for conducting initial screening and characterization of this compound against the hypothesized targets.
Workflow for Initial Compound Investigation
Caption: A generalized workflow for novel compound screening.
Protocol: In Vitro GPCR Activation (Calcium Mobilization Assay)
Objective: To determine if this compound can activate Gq-coupled receptors like GPR40 or mGluR1/5, resulting in an intracellular calcium flux.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., human GPR40).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).
-
This compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive control agonist (e.g., a known GPR40 agonist).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the receptor-expressing HEK293 cells into assay plates at an appropriate density (e.g., 50,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting into Assay Buffer containing probenecid to a final concentration of 2 µM Fluo-4 AM.
-
Remove culture medium from the cells and add 50 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Perform serial dilutions of the 10 mM stock solution of this compound in Assay Buffer to create a concentration range (e.g., 100 µM to 1 nM). Prepare the positive control in the same manner.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second.
-
Establish a stable baseline reading for 15-20 seconds.
-
Program the instrument to add 20 µL of the compound dilutions to the respective wells.
-
Continue recording fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) corresponds to the intracellular calcium concentration.
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Emax (maximum effect).
-
Protocol: General Cytotoxicity (MTT Assay)
Objective: To assess the general cytotoxicity of the compound and determine a non-toxic concentration range for use in cell-based assays.
Materials:
-
A relevant cell line (e.g., HepG2 for liver toxicity, or the host cell line from the primary assay).
-
Complete culture medium.
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear assay plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubate for a period relevant to your planned assays (e.g., 24-48 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using the microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ (concentration for 50% cytotoxicity).
-
Part 4: Conclusion and Future Directions
While this compound is an under-explored molecule, a systematic analysis of its structure provides a strong rationale for its investigation as a modulator of GPCRs, particularly GPR40, or as an allosteric modulator of mGluRs. The provided protocols offer a clear starting point for any research team to perform an initial assessment of its biological activity.
Should a reproducible "hit" be identified from these primary screens, the logical next steps would involve:
-
Selectivity Profiling: Screening the compound against a panel of related receptors to determine its specificity.
-
Orthogonal Assays: Confirming activity in a different assay format (e.g., an IP-One accumulation assay for Gq-coupled receptors).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand which parts of the molecule are essential for activity and to optimize potency and pharmacokinetic properties.
This structured approach transforms an unknown compound into a potential starting point for a drug discovery program.
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Measuring the Fight Within: A Guide to Testing Antiproliferative Activity
Introduction: The Critical Role of Antiproliferative Assays in Drug Discovery
In the quest for novel therapeutics, particularly in oncology, the ability to halt or slow down aberrant cell proliferation is a primary goal. Antiproliferative assays are the cornerstone of this endeavor, serving as the initial gatekeepers in the drug discovery pipeline. They provide a quantitative measure of a compound's ability to inhibit cell growth, offering the first glimpse into its potential as a therapeutic agent. This guide provides a comprehensive overview of the principles, protocols, and critical considerations for accurately assessing the antiproliferative activity of chemical derivatives. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible screening workflows.
Pillar 1: Foundational Principles & Assay Selection
The choice of assay is a critical decision that influences the interpretation of results. Assays can be broadly categorized based on their underlying measurement principle: metabolic activity, cellular biomass, or direct cell counting.
Metabolic Assays (e.g., MTT, MTS, Resazurin): These assays rely on the principle that metabolically active, viable cells can reduce a substrate into a colored or fluorescent product.[1][2][3] For instance, the widely used MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2] The intensity of the color is directly proportional to the number of viable cells.[4]
Biomass Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric method that measures the total protein content of cells, which serves as a proxy for cell number.[5][6] It involves fixing the cells with trichloroacetic acid (TCA) and then staining the cellular proteins with the bright pink aminoxanthene dye, Sulforhodamine B.[5][6] This method is less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a luminescent signal proportional to the ATP concentration.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[1][2] | Inexpensive, widely used, and well-documented. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[2] |
| SRB | Staining of total cellular protein with Sulforhodamine B dye.[5][6] | Unaffected by metabolic interference, stable endpoint, cost-effective.[6] | Requires a cell fixation step. |
| ATP-Based | Quantification of ATP using a luciferase-based reaction. | High sensitivity, simple "add-mix-read" protocol. | More expensive than colorimetric assays. |
Pillar 2: Pre-Assay Essentials for Robust Data
The reliability of any antiproliferative assay is contingent upon meticulous pre-assay preparation and a well-thought-out experimental design.
Cell Line Selection and Maintenance
-
Choose the Right Model: Select cell lines that are relevant to the research question (e.g., specific cancer types).[7][8]
-
Health is Paramount: Always start with healthy, viable cells.[9][10] Use cells within a limited passage number to maintain their original characteristics.[9]
-
Maintain Sterility: Adhere to strict aseptic techniques to prevent contamination.[9] Regularly test for mycoplasma, as it can significantly impact cellular responses.[8][11]
-
Optimal Confluency: Subculture cells when they reach approximately 80% confluency to ensure they are in the exponential growth phase.[9][11]
Compound Management
-
Solubility: Prepare a concentrated stock solution of the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve.[4]
Experimental Design: The Blueprint for Success
A robust experimental design incorporates various controls to ensure the validity of the results.
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control accounts for any potential effects of the solvent on cell viability.[12]
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to confirm that the assay is performing as expected.[12]
-
Negative/Untreated Control: Wells with untreated cells that represent 100% cell viability.
-
Blank/Background Control: Wells containing only culture medium (and the assay reagent) to measure the background absorbance or luminescence.[12]
A typical 96-well plate layout for an antiproliferative assay is shown below:
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl |
| B | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl |
| C | Blank | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl |
| D | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Pos Ctrl | Pos Ctrl |
| E | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Neg Ctrl | Neg Ctrl |
| F | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Neg Ctrl | Neg Ctrl |
| G | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Neg Ctrl | Neg Ctrl |
| H | Vehicle | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 3 | Neg Ctrl | Neg Ctrl |
Each compound is tested at multiple concentrations in triplicate.
Pillar 3: Detailed Experimental Protocols
The following sections provide step-by-step protocols for the MTT and SRB assays.
General Experimental Workflow
Caption: General workflow for an in vitro antiproliferative assay.
Protocol 1: The MTT Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity.[4]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Selected cancer cell line and complete culture medium
-
Test compounds and positive control (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for blank controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compounds, vehicle control, and positive control.[4]
-
Incubation with Compound: Incubate the plate for an appropriate exposure time, typically 48 to 72 hours.[12]
-
Addition of MTT Reagent: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator or for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
Caption: Principle of the MTT antiproliferative assay.
Protocol 2: The Sulforhodamine B (SRB) Assay
This protocol is based on the method developed by the National Cancer Institute for drug screening.[6]
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution, 1% (v/v) acetic acid
-
Solubilization solution, 10 mM Tris base solution (pH 10.5)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells to the plate.[5] Incubate at 4°C for at least 1 hour.[5][6]
-
Washing: Remove the TCA and wash the plates at least three times with 1% acetic acid to remove unbound dye.[5] Allow the plates to air-dry completely.[5]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[12][13]
-
Air Dry: Allow the plates to air-dry completely.[5]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5][13]
-
Absorbance Reading: Measure the absorbance on a microplate reader at approximately 540 nm or 565 nm.[5][12]
Pillar 4: Data Analysis and Interpretation
Calculating Percentage Viability
First, subtract the average absorbance of the blank wells from all other readings.[4][12] Then, calculate the percentage of cell viability relative to the vehicle-treated control cells using the following formula:[4]
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[14]
-
Plot the Data: Create a dose-response curve by plotting the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).[15][16]
-
Non-linear Regression: Use a non-linear regression model, such as the four-parameter logistic (4PL) model, to fit the data.[14][16][17] This will typically generate a sigmoidal curve.
-
Calculate IC50: The IC50 value is the concentration at which the curve passes through the 50% viability mark.[15] This can be determined from the equation of the fitted curve.[15] Various software programs (e.g., GraphPad Prism, Microsoft Excel with add-ins) can perform these calculations.[15]
| Compound Derivative | Cell Line | IC50 (µM) |
| Derivative A | MCF-7 | 5.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | MCF-7 | 0.9 |
| Doxorubicin (Control) | MCF-7 | 0.15 |
Pillar 5: Troubleshooting Common Issues
Even with a robust protocol, issues can arise. Here are some common problems and their solutions.
| Problem | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[18] | Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with sterile medium.[10][18] |
| High Background in Blank Wells | Contamination of medium or reagents; Reagent precipitation.[19] | Use sterile technique and fresh reagents; Ensure complete solubilization of reagents.[9][19] |
| No Dose-Response Observed | Compound concentration range is too high or too low; Compound is inactive; Compound has precipitated out of solution. | Test a broader range of concentrations; Visually inspect wells for compound precipitation.[15] |
| MTT Assay: Low Signal | Low cell number; Low metabolic activity of cells. | Optimize cell seeding density; Ensure cells are healthy and in the log growth phase.[10] |
| SRB Assay: Inconsistent Staining | Incomplete fixation; Inadequate washing.[5] | Ensure fixation time is adequate; Follow the washing steps precisely to remove all unbound dye.[5] |
Conclusion
The protocols and guidelines presented here provide a solid framework for assessing the antiproliferative activity of novel chemical derivatives. By understanding the principles behind the assays, meticulously planning experiments with appropriate controls, and accurately analyzing the data, researchers can generate reliable and reproducible results. This, in turn, facilitates the confident identification of lead compounds for further development in the ongoing battle against proliferative diseases.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Step-by-step workflow of the standardized sulforhodamine B (SRB) assay. Retrieved from [Link]
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protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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FDCELL. (2023). General Tips for Successful Cell Culture. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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BenchSci. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]
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Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]
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Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and. Retrieved from [Link]
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Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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ResearchGate. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]
-
PubMed. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]
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Application Notes & Protocols: A Roadmap for Developing Novel Antimicrobial Agents from 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of new chemical entities with novel mechanisms of action. This document outlines a strategic, multi-phase approach for the evaluation and development of antimicrobial agents derived from the scaffold 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. While this specific molecule is a known chemical compound[1][2][3], its potential as an antimicrobial lead has not been extensively explored. These notes serve as a comprehensive guide, providing both the strategic rationale and detailed protocols for navigating the preclinical development pipeline, from initial screening to preliminary safety and efficacy assessments.
Phase 1: Foundational Strategy & Lead Characterization
The journey from a starting chemical scaffold to a viable drug candidate is a systematic process of evaluation and optimization. The initial phase focuses on establishing a baseline understanding of the lead compound and outlining the critical path for its development.
Rationale for Scaffold Selection
The selection of this compound as a starting point is predicated on its synthetic tractability and unique structural motifs. The cyclopentane ring offers a rigid, three-dimensional framework that can be functionalized, while the chlorophenyl group provides a handle for modifying electronic and lipophilic properties. The carboxylic acid moiety is a common feature in many bioactive molecules and can be derivatized into esters, amides, and other functional groups to modulate activity and pharmacokinetic properties. The core hypothesis is that this scaffold can be decorated to interact with novel bacterial targets, a critical need in overcoming existing resistance mechanisms[4][5].
High-Level Development Workflow
The overall strategy follows a well-defined, albeit iterative, preclinical development path. The goal is to identify derivatives with potent antimicrobial activity and a high therapeutic index (high efficacy against pathogens, low toxicity to host cells).
Figure 1: High-level workflow for antimicrobial agent development.
Phase 2: In Vitro Screening for Activity and Safety
This phase is critical for identifying active compounds and simultaneously filtering out those with unacceptable toxicity. The primary goal is to determine a compound's Selectivity Index (SI) , a crucial metric in early-stage drug discovery.
Primary Efficacy Screening: Minimum Inhibitory Concentration (MIC)
The first step is to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broth microdilution method is a gold-standard technique for quantitative MIC determination[6][7].
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock: Dissolve the test compound (and control antibiotics) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the chosen solvent has no intrinsic antimicrobial activity at the final concentration used in the assay.
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213).
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria[8].
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate. This creates a concentration gradient.
-
The final two wells should serve as controls:
-
Growth Control: 100 µL of broth + 100 µL of the diluted inoculum (no compound).
-
Sterility Control: 200 µL of sterile broth only.
-
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth[7][9].
-
Quality Control: The growth control well must show distinct turbidity, and the sterility control well must remain clear. The MIC of a reference antibiotic against a quality control strain (e.g., Vancomycin vs. S. aureus ATCC 29213) should fall within the expected range as defined by standards like the Clinical and Laboratory Standards Institute (CLSI).
-
Counter-Screening: Mammalian Cell Cytotoxicity
A potent antimicrobial is only useful if it is not harmful to the host. Cytotoxicity assays are essential to determine the compound's effect on eukaryotic cells[10][11]. Using assays that measure different cellular endpoints, such as metabolic activity and membrane integrity, provides a more comprehensive safety profile[12].
Protocol 2: MTT Assay for Cell Viability (Metabolic Activity)
-
Cell Culture: Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Reading and Interpretation: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve.
Data Integration: The Selectivity Index (SI)
The Selectivity Index is the ratio of a compound's toxicity to its activity. It is a critical decision-making tool for prioritizing compounds for further development.
SI = CC₅₀ (Cytotoxicity) / MIC (Activity)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to mammalian cells.
Figure 2: Decision-making workflow based on the Selectivity Index.
| Parameter | Description | Desired Outcome |
| MIC | Minimum Inhibitory Concentration against target pathogen(s). | Low (e.g., < 8 µg/mL) |
| CC₅₀ | 50% Cytotoxic Concentration against a mammalian cell line. | High (e.g., > 64 µg/mL) |
| SI | Selectivity Index (CC₅₀ / MIC). | High (e.g., > 10) |
Table 1: Key parameters for hit prioritization.
Phase 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is vital for its development. It can predict the spectrum of activity, potential for resistance, and guide further chemical optimization. A variety of methods can be employed to determine the MoA[4].
Common Bacterial Targets
Most antibiotics disrupt one of a few key cellular processes[5][13]. Initial MoA studies can aim to identify which of these global processes is affected.
-
Cell Wall Synthesis: Inhibition leads to cell lysis.
-
Protein Synthesis: Stalls bacterial growth and replication.
-
Nucleic Acid Synthesis: Prevents DNA replication or transcription.
-
Metabolic Pathways: Blocks the production of essential molecules.
-
Membrane Integrity: Causes leakage of cellular contents.
Experimental Approaches
A common first step is to use macromolecular synthesis assays. These tests measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence of the test compound[4]. A specific reduction in the incorporation of one precursor points towards that pathway as the primary target. For example, if a compound inhibits the incorporation of ³H-thymidine into DNA but not other precursors, it likely targets DNA synthesis.
Further studies can involve identifying the specific molecular target through techniques like affinity chromatography or thermal proteome profiling[4].
Phase 4: In Vivo Efficacy and Safety
Promising candidates with a good selectivity index and a known or hypothesized MoA must be tested in a living system. In vivo models are essential for evaluating a compound's efficacy in the context of a host immune system and for understanding its pharmacokinetic and pharmacodynamic properties[14][15].
Selecting an Animal Model
The choice of model depends on the target pathogen and indication. Common models include:
-
Mouse Sepsis/Bacteremia Model: For systemic infections.
-
Thigh Infection Model: To study efficacy against localized, deep-seated infections.
-
Pneumonia Model: For respiratory tract infections[16].
Key Endpoints in Efficacy Studies
Efficacy is measured by several parameters:
-
Survival: The percentage of animals surviving the infection after treatment.
-
Bacterial Load: Reduction in colony-forming units (CFUs) in target organs (e.g., spleen, lungs, blood) compared to untreated controls[16].
-
Clinical Signs: Improvement in symptoms like weight loss, temperature, and activity levels.
It is crucial that in vitro data can be correlated with in vivo outcomes. A successful correlation allows for the reasonable extrapolation that other compounds active in vitro may also be effective in vivo, streamlining the development process[15][17].
Conclusion
The development of novel antimicrobial agents from a scaffold like this compound is a challenging but essential endeavor. By following a structured, data-driven approach that integrates efficacy and safety assessments from the earliest stages, researchers can efficiently identify and advance promising candidates. The protocols and strategies outlined in these notes provide a robust framework for navigating the preclinical pipeline, with the ultimate goal of contributing new, effective therapies to combat the global threat of antimicrobial resistance.
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Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
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Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Vibiosphen. Available at: [Link]
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Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]
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van der Linden, J., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases. Available at: [Link]
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Mermel, L. A. (2017). Review: Antimicrobial Efficacy Validation Using in Vitro and in Vivo Testing Methods. Journal of AOAC International. Available at: [Link]
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Tyrell, J. M., & Fun, L. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Applied and Environmental Microbiology. Available at: [Link]
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Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
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IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. Available at: [Link]
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Al-Bayati, F. A., & Al-Mola, H. F. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules. Available at: [Link]
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Mermel, L. A. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of AOAC International. Available at: [Link]
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Riss, T. L., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening. Available at: [Link]
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Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Drug Target Review. Available at: [Link]
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Phoenix, D. A., et al. (Eds.). (2017). Novel Antimicrobial Agents and Strategies. ResearchGate. Available at: [Link]
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Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. Available at: [Link]
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Bundav, K., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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Al-Shdefat, R., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pharmaceutics. Available at: [Link]
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Gilbert, D. N. (1987). Guidelines for Evaluating New Antimicrobial Agents. The Journal of Infectious Diseases. Available at: [Link]
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Gilbert, D. N. (1987). Guidelines for evaluating new antimicrobial agents. The Journal of Infectious Diseases. Available at: [Link]
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European Medicines Agency. (2022). EMA guidance supports development of new antibiotics. European Union. Available at: [Link]
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World Health Organization. (2021). 2020 antibacterial agents in clinical and preclinical development: an overview and analysis. WHO. Available at: [Link]
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U.S. Food and Drug Administration. (2019). Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. FDA. Available at: [Link]
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Application Note: A Robust and Scalable Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid via Phase-Transfer Catalysis
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind the chosen synthetic strategy—a two-step sequence involving a phase-transfer catalyzed (PTC) alkylation followed by nitrile hydrolysis. We detail the critical process parameters, safety protocols, and analytical controls necessary for a safe, efficient, and reproducible scale-up. This guide is intended for researchers, chemists, and process development professionals seeking a reliable methodology for producing this compound in significant quantities.
Introduction and Strategic Rationale
This compound and its derivatives are of increasing interest in drug discovery programs, often serving as bioisosteres for phenyl rings to modulate pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The development of a scalable and economically viable synthetic route is paramount for advancing these research efforts.
Several synthetic pathways can be envisioned for this target molecule. While Grignard reactions, such as the carboxylation of a corresponding organomagnesium halide, are a classic method for acid synthesis, they present significant challenges on a larger scale.[4] These challenges include the stringent requirement for anhydrous conditions, the highly exothermic and often difficult-to-initiate nature of Grignard reagent formation, and the pyrophoric risks associated with the reagents themselves.[5][6][7][8]
Therefore, we have selected a more robust and inherently safer two-step approach centered on Phase-Transfer Catalysis (PTC) . This strategy offers numerous advantages for scale-up:
-
Enhanced Safety: Avoids the use of pyrophoric organometallic reagents.[5][8]
-
Operational Simplicity: Does not require strictly anhydrous solvents, simplifying equipment setup and material handling.[9][10]
-
Economic Viability: Utilizes inexpensive reagents and catalysts, such as aqueous sodium hydroxide and quaternary ammonium salts.
-
High Efficiency: PTC promotes reactions between reactants in immiscible phases, leading to high reaction rates and yields.[11][12]
The chosen route proceeds via the alkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane under biphasic PTC conditions, followed by the hydrolysis of the resulting nitrile intermediate to the target carboxylic acid.[13]
Overall Synthetic Scheme
Figure 1: Two-step synthesis of the target compound.
Hazard Analysis and Safety Protocols
A thorough risk assessment is mandatory for any scale-up operation. The major hazards in this synthesis are associated with corrosive materials and lachrymatory agents.
| Substance | CAS No. | Primary Hazards |
| 2-Chlorophenylacetonitrile | 3739-39-5 | Toxic, Irritant |
| 1,4-Dibromobutane | 110-52-1 | Lachrymator, Irritant, Health Hazard |
| Sodium Hydroxide (50%) | 1310-73-2 | Severely Corrosive, Causes Burns |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | Irritant |
| Hydrochloric Acid (conc.) | 7647-01-0 | Severely Corrosive, Respiratory Irritant |
| Toluene | 108-88-3 | Flammable, Health Hazard |
Mandatory Safety Measures:
-
Engineering Controls: All operations must be conducted in a certified, high-flow chemical fume hood or a closed reactor system with appropriate scrubbing for vapors. A blast shield is recommended.[5]
-
Personal Protective Equipment (PPE): Use of safety goggles, a full-face shield, a chemical-resistant apron, and heavy-duty nitrile or neoprene gloves over inner nitrile gloves is required.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Spill kits containing appropriate neutralizers (e.g., sodium bicarbonate for acid/base spills) must be on hand. Working alone during this procedure is strictly prohibited.[8]
Detailed Synthesis Protocol
Part A: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
Principle: This reaction leverages the power of phase-transfer catalysis. The tetrabutylammonium (TBA⁺) cation from TBAB forms an ion pair with the hydroxide anion (OH⁻). This lipophilic ion pair, [TBA⁺][OH⁻], is extracted into the organic (toluene) phase, where the hydroxide acts as a strong base to deprotonate the 2-chlorophenylacetonitrile. The resulting carbanion undergoes a nucleophilic substitution with 1,4-dibromobutane to form the cyclopentane ring.[9][12]
Materials and Equipment:
| Reagent | M.W. | Amount (1x Scale) | Moles |
|---|---|---|---|
| 2-Chlorophenylacetonitrile | 151.59 | 151.6 g | 1.0 |
| 1,4-Dibromobutane | 215.90 | 226.7 g (117.5 mL) | 1.05 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 400 g (265 mL) | 5.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 16.1 g | 0.05 |
| Toluene | - | 750 mL | - |
-
Jacketed glass reactor (2L) equipped with an overhead mechanical stirrer, reflux condenser, thermocouple, and a pressure-equalizing dropping funnel.
-
Heating/cooling circulator connected to the reactor jacket.
Procedure:
-
Reactor Setup: Assemble and dry the reactor system. Ensure all joints are properly sealed.
-
Charge Reagents: Charge the reactor with 2-chlorophenylacetonitrile (1.0 mol), toluene (750 mL), and tetrabutylammonium bromide (0.05 mol).
-
Initiate Stirring and Heating: Begin vigorous stirring (≥300 RPM) to ensure good mixing between the phases. Heat the reactor contents to 60 °C.
-
Base Addition: Slowly add the 50% sodium hydroxide solution over 30-45 minutes, monitoring the internal temperature. A noticeable exotherm will occur; maintain the temperature between 60-70 °C using the cooling circulator if necessary. The mixture will turn a dark brown/red color.
-
Alkylating Agent Addition: Once the base addition is complete and the temperature is stable, add the 1,4-dibromobutane dropwise via the dropping funnel over 1.5 - 2 hours. Maintain the internal temperature at 65-70 °C throughout the addition.
-
Reaction Completion: After the addition is complete, maintain the reaction at 70 °C with vigorous stirring for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting acetonitrile is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully add 500 mL of deionized water to the reactor and stir for 15 minutes. c. Stop stirring and allow the layers to separate. Transfer the entire mixture to a separatory funnel. d. Separate the lower aqueous layer. Wash the upper organic (toluene) layer sequentially with 2 x 250 mL of water and 1 x 250 mL of saturated brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude dark oil by vacuum distillation to yield 1-(2-Chlorophenyl)cyclopentanecarbonitrile as a clear, colorless to pale yellow oil.
Part B: Hydrolysis to this compound
Principle: The nitrile is hydrolyzed to the corresponding carboxylate salt under strong basic conditions at elevated temperatures. Ethylene glycol is used as a high-boiling solvent to facilitate the high temperatures required for complete hydrolysis. Subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate from the aqueous solution.
Materials and Equipment:
| Reagent | M.W. | Amount (Based on 80% yield from Part A) | Moles |
|---|---|---|---|
| 1-(2-Chlorophenyl)cyclopentanecarbonitrile | 205.68 | 164.5 g | 0.8 |
| Sodium Hydroxide (pellets) | 40.00 | 128 g | 3.2 |
| Ethylene Glycol | - | 500 mL | - |
| Hydrochloric Acid (conc., ~37%) | - | ~270 mL | ~3.25 |
-
Round-bottom flask or reactor (2L) with overhead stirrer, reflux condenser, and thermocouple.
-
Heating mantle.
-
Large beaker (4L) for precipitation.
-
Büchner funnel and vacuum flask.
Procedure:
-
Charge Reactor: Combine the crude nitrile (0.8 mol), sodium hydroxide pellets (3.2 mol), and ethylene glycol (500 mL) in the reactor.
-
Heating and Reflux: Heat the mixture with stirring to reflux (approx. 140-150 °C). The mixture will become a thick slurry before becoming more homogeneous as the reaction progresses.
-
Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction is complete upon the cessation of ammonia evolution (can be tested with moist pH paper at the top of the condenser) and confirmed by TLC/IR (disappearance of the nitrile stretch at ~2230 cm⁻¹).
-
Cooling and Quenching: Cool the reaction mixture to below 80 °C. Carefully and slowly pour the warm reaction mixture into a 4L beaker containing 1.5 L of ice and water with good stirring.
-
Acidification and Precipitation: Place the beaker in an ice bath. Slowly and carefully add concentrated hydrochloric acid to the stirred solution. A large amount of white solid will precipitate. Continue adding acid until the pH of the solution is ~1-2 (test with pH paper).
-
Isolation: a. Stir the cold slurry for 30-60 minutes to ensure complete precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are neutral (pH ~7) to remove inorganic salts.
-
Drying and Purification: a. Press the cake as dry as possible on the funnel. b. Transfer the solid to a drying dish and dry in a vacuum oven at 50-60 °C to a constant weight. c. If required, the product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₃ClO₂ |
| Molecular Weight | 224.68 g/mol [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.70-1.90 (m, 4H), 2.10-2.25 (m, 2H), 2.55-2.70 (m, 2H), 7.20-7.45 (m, 4H), ~11 (br s, 1H, COOH) |
| Purity (HPLC) | ≥97%[14] |
Workflow Visualization
Figure 2: Detailed experimental workflow for the scale-up synthesis.
References
-
DCHAS.org. Developing SOPs for Hazardous Chemical Manipulations. Available from: [Link]
-
American Chemical Society. Grignard Reaction. ACS Chemical Health & Safety. Available from: [Link]
-
Quora. What are Grignard reagent preparation precautions during preparation?. Available from: [Link]
-
Funny Ehs info (YouTube). Grignard reaction safety. Available from: [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). For the use of hazardous materials or equipment. Available from: [Link]
-
Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester. Available from: [Link]
- Google Patents. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
CORE. Phase Transfer Catalysis: Chemistry and Engineering. Available from: [Link]
-
Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]
-
ResearchGate. Phase-transfer catalysis. A general green methodology in organic synthesis. Available from: [Link]
-
International Ayurvedic Medical Journal. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available from: [Link]
-
ACS Publications. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available from: [Link]
-
NIH National Library of Medicine. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Available from: [Link]
-
NIH National Library of Medicine. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
-
NIH National Library of Medicine. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Available from: [Link]
-
Patsnap. Preparation method of cyclopentanecarboxylic acid. Available from: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. Available from: [Link]
- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
-
ResearchGate. An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Available from: [Link]
-
ResearchGate. Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. Available from: [Link]
-
NIH National Library of Medicine. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
-
ScienceDirect. Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. Available from: [Link]
-
NIH National Library of Medicine. Cyclopentanecarboxylic acid. Available from: [Link]
- CoLab. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
Sources
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents - Enamine [enamine.net]
- 3. Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents | CoLab [colab.ws]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dchas.org [dchas.org]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. researchgate.net [researchgate.net]
- 10. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. fzgxjckxxb.com [fzgxjckxxb.com]
- 13. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 14. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic outcomes and troubleshoot common issues. Our focus will be on the critical final step: the hydrolysis of the precursor, 1-(2-chlorophenyl)cyclopentanecarbonitrile. The purity of your starting nitrile is paramount, and issues in its synthesis will invariably affect the final hydrolysis. However, this guide will address the challenges inherent to the hydrolysis reaction itself, providing actionable solutions based on established chemical principles.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting the Hydrolysis Step
This section addresses the most common questions and issues encountered during the conversion of 1-(2-chlorophenyl)cyclopentanecarbonitrile to the target carboxylic acid.
Q1: My hydrolysis reaction is incomplete, and I'm recovering a significant amount of the starting nitrile. What's causing this and how can I fix it?
A1: Incomplete conversion is a frequent issue, often stemming from insufficiently vigorous reaction conditions. The nitrile group in your precursor is sterically hindered, being attached to a quaternary carbon. This steric bulk makes it less accessible to nucleophilic attack by water or hydroxide ions.
Causality & Solution:
-
Insufficient Temperature/Time: Hydrolysis of sterically hindered nitriles requires significant thermal energy to overcome the activation barrier.[1] If you are running the reaction at a moderate temperature (e.g., 80°C), the reaction rate may be impractically slow.
-
Recommendation: Increase the reaction temperature to reflux. For aqueous solutions, this is typically around 100°C. For reactions in higher-boiling solvents like ethylene glycol, even higher temperatures can be achieved. Extend the reaction time significantly, monitoring progress by TLC or HPLC every 4-6 hours. Reactions may require 24 hours or longer for full conversion.
-
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst is critical.
-
Recommendation: For acidic hydrolysis, use a strong, concentrated acid like 70% H₂SO₄ or concentrated HCl. For basic hydrolysis, a high concentration of NaOH or KOH (e.g., 20-40% w/v) is often necessary. The use of an organic co-solvent that is miscible with the aqueous phase can sometimes improve solubility and reaction rates.
-
Q2: My main impurity is the corresponding amide, 1-(2-chlorophenyl)cyclopentanecarboxamide. How can I drive the reaction to the carboxylic acid?
A2: The hydrolysis of a nitrile is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[2][3] The formation of the amide as a major product indicates that the second step (amide hydrolysis) is the rate-limiting step and the conditions are not harsh enough to complete it.
Causality & Solution:
-
Mild Conditions: Amide hydrolysis is generally slower than nitrile hydration and requires more forcing conditions. This is especially true under basic conditions where milder temperatures might favor amide formation.[1]
-
Recommendation (Acidic Route): Ensure a high concentration of a strong acid and maintain a vigorous reflux. The protonation of the amide carbonyl by the strong acid makes it more susceptible to nucleophilic attack by water.[4]
-
Recommendation (Basic Route): Increase the temperature and reaction time. The direct attack of hydroxide on the amide carbonyl is required, which is a high-energy process. If you have already isolated the amide, you can subject it again to the hydrolysis conditions (either acidic or basic) to push the reaction to completion.
-
Q3: Should I use acidic or basic hydrolysis for this specific synthesis? What are the advantages and disadvantages of each?
A3: The choice between acidic and basic conditions is critical and depends on the stability of your molecule and your purification strategy.
-
Acid-Catalyzed Hydrolysis:
-
Mechanism: The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to attack by water.[1][4] The reaction generally proceeds all the way to the carboxylic acid without stopping at the amide intermediate.[1]
-
Advantages: The product, a carboxylic acid, is directly formed in the reaction mixture. Upon cooling and dilution, the product often precipitates, simplifying isolation.
-
Disadvantages: Requires highly corrosive concentrated acids and high temperatures. The chloro-substituent on the phenyl ring is generally stable, but other acid-sensitive functional groups in more complex molecules could be affected. The workup involves neutralizing a large amount of strong acid.
-
-
Base-Catalyzed Hydrolysis:
-
Mechanism: Involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[5] The initial product is the salt of the carboxylic acid (a carboxylate).[6]
-
Advantages: Can be a good option if the molecule contains acid-sensitive groups. The progress can sometimes be controlled to isolate the amide if desired, by using milder conditions.[1]
-
Disadvantages: The reaction produces the carboxylate salt, which is soluble in the aqueous basic solution. An additional acidification step is required during workup to protonate the carboxylate and precipitate the final carboxylic acid product.[2][6] This adds a step to the isolation procedure. Ammonia gas is evolved, which requires proper ventilation.[2]
-
Verdict for this Molecule: Both methods are viable. Acidic hydrolysis is often more direct for isolating the final product. Basic hydrolysis followed by acidic workup is also highly effective and may be preferred if scaling up, as it can sometimes be a cleaner reaction.
Q4: My crude product is an impure oil or a sticky solid that is difficult to purify. What are the likely impurities and what is the best purification strategy?
A4: Impurities typically consist of unreacted starting material (nitrile), the intermediate amide, and potentially side-products from the precursor synthesis.
Causality & Solution:
-
Impurity Profile: The nitrile and amide are less polar than the carboxylic acid. The carboxylic acid is highly polar and capable of hydrogen bonding.
-
Purification Strategy:
-
Aqueous Extraction: The key to purification is exploiting the acidic nature of the product. After the reaction, dilute the mixture with water (if acidic) or acidify with conc. HCl until pH ~1 (if basic). Extract the aqueous phase with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The organic impurities (nitrile, amide) will move to the organic layer. The desired product will either precipitate out or remain in the aqueous layer as a salt if the pH is high. A better method is to make the solution strongly basic (pH > 12) with NaOH. The carboxylic acid will form its sodium salt and dissolve in the aqueous layer. The neutral nitrile and amide impurities can then be extracted away with an organic solvent (e.g., ether or ethyl acetate). Afterward, re-acidifying the aqueous layer to pH ~1 will precipitate the pure carboxylic acid, which can be collected by filtration.
-
Recrystallization: If a solid is obtained, recrystallization is an excellent final purification step. A solvent system of toluene, or a mixture of heptane and ethyl acetate, is a good starting point.
-
Chromatography: If the product remains an oil, column chromatography can be used, but it is less ideal for large-scale purification of a highly polar carboxylic acid.
-
Part 2: Optimized Experimental Protocols
These protocols provide a robust starting point for achieving a high yield of this compound.
Protocol 2.1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2-chlorophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Reagent Addition: Carefully add a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and water (e.g., 7.5 mL H₂SO₄ and 2.5 mL H₂O per gram of nitrile). Caution: This addition is highly exothermic.
-
Heating: Heat the mixture to a vigorous reflux (approx. 120-130°C) with stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid) or by quenching a small aliquot and analyzing via HPLC/LC-MS. The reaction may take 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a large beaker.
-
Isolation: The product will likely precipitate as a white or off-white solid. Stir for 30 minutes to allow for complete precipitation. Collect the solid by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from a suitable solvent like toluene.
Protocol 2.2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-(2-chlorophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Reagent Addition: Add a 25% (w/v) aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of nitrile). A co-solvent like ethanol or ethylene glycol can be used if solubility is an issue.
-
Heating: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Ammonia gas will evolve. Ensure the reaction is performed in a well-ventilated fume hood.
-
Monitoring: Monitor the reaction for the disappearance of the starting material (12-36 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume) to remove any unreacted nitrile or amide impurity.
-
Isolation: Place the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1. The carboxylic acid will precipitate.
-
Purification: Stir the slurry in the ice bath for 30-60 minutes. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.
Part 3: Key Parameters & Visualized Workflows
Data Presentation
Table 1: Impact of Reaction Conditions on Nitrile Hydrolysis Yield
| Parameter | Condition | Expected Outcome on Yield/Purity | Rationale |
| Catalyst | Strong Acid (H₂SO₄, HCl) | High conversion, direct product formation. | Protonation activates the nitrile for nucleophilic attack.[4] |
| Strong Base (NaOH, KOH) | High conversion, requires acidification for isolation. | Direct nucleophilic attack by OH⁻; forms a soluble carboxylate salt.[6] | |
| Temperature | < 100°C (Reflux) | Incomplete reaction, potential for amide byproduct. | Insufficient energy to overcome the activation barrier for the sterically hindered substrate. |
| Reflux (~100-130°C) | Drives reaction to completion. | Provides the necessary energy for both nitrile hydration and subsequent amide hydrolysis. | |
| Reaction Time | < 12 hours | Incomplete reaction likely. | Hydrolysis of hindered nitriles and amides is slow. |
| 12-36 hours | Higher probability of complete conversion. | Allows sufficient time for the slow amide hydrolysis step to complete. | |
| Workup pH | Acidic Workup (pH 1-2) | High recovery of the neutral carboxylic acid. | Ensures the carboxylate is fully protonated, minimizing its solubility in water. |
| Neutral/Basic pH | Low recovery. | The product will be in its carboxylate salt form, which is highly water-soluble. |
Experimental & Logical Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Part 4: References
-
Vertex AI Search Result[7] Nitrile to Acid - Common Conditions. Available at: 7
-
Chemguide[2] Hydrolysis of Nitriles. Available at: --INVALID-LINK--
-
Organic Chemistry Tutor[1] Hydrolysis of Nitriles. Available at: --INVALID-LINK--
-
JoVE[4] Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: --INVALID-LINK--
-
Chemistry LibreTexts[6] Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: --INVALID-LINK--
-
Berkeley Learning Hub 5 Nitrile Hydrolysis Steps. Available at: --INVALID-LINK--
-
BYJU'S[3] Acidic Hydrolysis of Nitriles. Available at: --INVALID-LINK--
-
Google Patents[8] US3542822A - Hydrolysis of nitriles to carboxylic acids. Available at: --INVALID-LINK--
-
YouTube[5] Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: --INVALID-LINK-- (Note: A generic YouTube URL is used as the original may not be stable; the content reflects information from the grounded source.)
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting solutions and validated methodologies to enhance yield, purity, and reproducibility.
Section 1: Synthetic Strategy Overview
The most robust and scalable synthesis of this compound is a two-step process. This pathway begins with the C-alkylation of 2-chlorophenylacetonitrile with 1,4-dihalobutane under Phase-Transfer Catalysis (PTC) conditions to form the key intermediate, 1-(2-chlorophenyl)cyclopentanecarbonitrile. This is followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach avoids many of the challenges associated with organometallic routes, such as stringent anhydrous conditions.[1]
Caption: Overall two-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile via Phase-Transfer Catalysis
Question 1: My reaction yield is disappointingly low (<50%). What are the most likely causes and how can I fix them?
Answer: Low yield in a PTC reaction is typically traced back to one of four areas: inefficient phase mixing, catalyst issues, side reactions, or suboptimal reactant concentration.
| Potential Cause | Explanation & Troubleshooting Steps | Expected Outcome |
| Poor Interfacial Mixing | The reaction occurs in the organic phase after the catalyst transports the anion from the aqueous phase.[2] Insufficient agitation means a low interfacial surface area, slowing the reaction. Solution: Increase the mechanical stirring speed significantly (e.g., >500 RPM). Ensure a vortex is visible, indicating vigorous mixing of the two phases.[3] | Increased reaction rate and higher conversion. |
| Catalyst Inactivity or Insufficient Amount | The phase-transfer catalyst can degrade or be "poisoned" by certain impurities. Using too little catalyst will result in a slow reaction. Solution: Ensure the catalyst (e.g., Tetrabutylammonium Bromide - TBAB) is from a reliable source. Increase catalyst loading from 1-2 mol% to 5 mol%. | Faster transfer of the carbanion to the organic phase, driving the reaction forward.[3] |
| Side Reactions | The primary side reaction is the hydrolysis of the 1,4-dihalobutane in the highly basic aqueous phase. Solution: Add the 1,4-dihalobutane slowly to the vigorously stirred reaction mixture. This maintains a low instantaneous concentration in the aqueous phase, favoring alkylation over hydrolysis. | Minimized byproduct formation and increased yield of the desired product. |
| Base Concentration | A highly concentrated base (e.g., 50% NaOH) is crucial for generating the 2-chlorophenylacetonitrile carbanion at the interface.[2] A dilute base will be ineffective. Solution: Use a commercially available 50% (w/w) aqueous NaOH solution. Do not dilute it. | Efficient deprotonation and carbanion formation, leading to a higher reaction rate. |
Question 2: I'm observing a significant amount of unreacted 2-chlorophenylacetonitrile by TLC/GC-MS. How can I drive the reaction to completion?
Answer: This indicates that the carbanion of 2-chlorophenylacetonitrile is either not being formed efficiently or is not reacting with the alkylating agent.
-
Verify Base Strength: As mentioned above, a 50% NaOH solution is critical. The pKa of the benzylic proton is low enough for deprotonation, but a high base concentration is needed to make this kinetically favorable at the phase interface.[2]
-
Increase Temperature: While many PTC reactions run well at room temperature, gently heating the reaction to 40-50 °C can significantly increase the rate of both catalyst transport and the alkylation reaction. Monitor for potential increases in side products.
-
Check Alkylating Agent Reactivity: 1,4-dibromobutane is generally preferred over 1,4-dichlorobutane due to the better leaving group ability of bromide, leading to faster reaction rates.
Question 3: My product is contaminated with a high-boiling point impurity. What could it be?
Answer: A likely impurity is the dialkylated product, where a second molecule of 2-chlorophenylacetonitrile has reacted with the remaining halide of the initial product. While PTC conditions generally favor mono-alkylation, this can occur if reaction times are excessively long or temperatures are too high.[4] Another possibility is the formation of an elimination product (e.g., from 1,4-dihalobutane). Solution: Purify the crude nitrile intermediate via vacuum distillation or column chromatography on silica gel before proceeding to the hydrolysis step. This ensures the purity of your final carboxylic acid.
Step 2: Hydrolysis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
Question 4: The hydrolysis is stalling, and I'm isolating the amide intermediate. How do I ensure complete conversion to the carboxylic acid?
Answer: This is a very common issue. Nitrile hydrolysis is a two-step process (nitrile → amide → carboxylic acid), and the second step is often slower.
-
For Acidic Hydrolysis: The key is to use a sufficiently strong acid and adequate heat.
-
Increase Reaction Time and Temperature: Refluxing in a mixture of concentrated sulfuric acid and water or concentrated HCl is often necessary. A typical condition might be refluxing in 40-50% aqueous H₂SO₄ for 12-24 hours.[5]
-
Use a Co-Solvent: Adding a solvent like acetic acid can improve the solubility of the organic starting material and help maintain a homogeneous reaction mixture, accelerating the hydrolysis.[6]
-
-
For Basic Hydrolysis:
-
High Temperatures are Key: Basic hydrolysis often requires higher temperatures than acidic hydrolysis. Refluxing with a strong base like 20-40% aqueous NaOH or KOH is standard.
-
Ethylene Glycol as Solvent: Using a high-boiling point solvent like ethylene glycol allows the reaction to be heated to temperatures well above 100 °C (e.g., 150-180 °C), which can dramatically accelerate the hydrolysis of the stubborn amide intermediate.
-
Question 5: My final product is discolored after workup. What is the best purification method?
Answer: Discoloration often arises from side reactions at the high temperatures required for hydrolysis. The most effective purification method for the final carboxylic acid is recrystallization. Procedure:
-
Dissolve the crude this compound in a hot solvent mixture, such as toluene or an ethanol/water mixture.
-
If significant color persists, you can treat the hot solution with a small amount of activated charcoal and then filter it hot through a pad of celite.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is Phase-Transfer Catalysis (PTC) recommended for the alkylation step? A1: PTC offers numerous advantages for this type of reaction. It allows for the use of inexpensive and easy-to-handle inorganic bases (like NaOH) in an aqueous solution, eliminating the need for expensive, anhydrous organic solvents and hazardous strong bases like sodium hydride or LDA.[2][3] The reaction conditions are typically mild, leading to higher yields and fewer byproducts compared to other methods.[7]
Q2: How do I select the optimal PTC catalyst and solvent? A2: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) are excellent choices. They are commercially available, stable, and effective.[8] For the organic solvent, a non-polar, water-immiscible solvent like toluene or dichloromethane is ideal. Toluene is often preferred for reactions that may require heating.
Q3: What are the pros and cons of acidic versus basic hydrolysis for the nitrile? A3:
-
Acidic Hydrolysis (e.g., H₂SO₄/H₂O):
-
Pros: The workup is often simpler. After the reaction, the mixture can be diluted with water, and the carboxylic acid product, being insoluble, will precipitate out and can be collected by filtration.
-
Cons: Can require long reaction times and high temperatures. The use of concentrated strong acids poses a significant safety hazard.
-
-
Basic Hydrolysis (e.g., NaOH/H₂O):
-
Pros: Can sometimes be faster, especially when using a high-boiling co-solvent like ethylene glycol.
-
Cons: The workup requires an additional step. The product initially exists as its carboxylate salt in the aqueous solution. The entire reaction mixture must be cooled and then carefully acidified (e.g., with conc. HCl) to precipitate the free carboxylic acid.[9]
-
Q4: What analytical techniques are best for monitoring reaction progress and purity? A4:
-
Thin Layer Chromatography (TLC): The quickest and easiest method for monitoring reaction progress. A typical eluent system would be a mixture of hexane and ethyl acetate. The carboxylic acid product is much more polar than the nitrile or amide intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying starting materials, intermediates, and byproducts, giving a clear picture of the reaction mixture's composition.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product.
Q5: What are the critical safety considerations for this synthesis? A5:
-
Cyanide Handling: 2-chlorophenylacetonitrile is a cyanide-containing compound and is toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available if your institution's policy requires it.
-
Strong Bases/Acids: Concentrated NaOH, KOH, and H₂SO₄ are highly corrosive.[10] Always add them slowly and carefully, especially when diluting or neutralizing, as the processes are highly exothermic.
-
Exothermic Reactions: The alkylation and hydrolysis steps can be exothermic. Use an ice bath to control the temperature during reagent addition and monitor the internal temperature of the reaction.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
-
To a 250 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorophenylacetonitrile (10.0 g, 66.0 mmol), 1,4-dibromobutane (15.6 g, 72.5 mmol, 1.1 eq), and tetrabutylammonium bromide (TBAB) (1.06 g, 3.3 mmol, 0.05 eq).
-
Add 50 mL of toluene to the flask.
-
Begin vigorous stirring (>500 RPM).
-
Slowly add 50 mL of 50% (w/w) aqueous sodium hydroxide solution via a dropping funnel over 20 minutes. An exotherm will be observed.
-
After the addition is complete, heat the mixture to 50 °C and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting acetonitrile spot has disappeared.
-
Cool the reaction to room temperature and carefully add 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation if necessary.
Protocol 2: Acidic Hydrolysis to this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add the crude 1-(2-chlorophenyl)cyclopentanecarbonitrile (e.g., 13.6 g, 66.0 mmol).
-
In a separate beaker, carefully and slowly add 50 mL of concentrated sulfuric acid to 50 mL of deionized water with cooling in an ice bath.
-
Add the prepared ~50% sulfuric acid solution to the flask containing the nitrile.
-
Heat the mixture to reflux (approx. 120-130 °C) and maintain for 12-24 hours. The reaction mixture should become homogeneous as it proceeds.
-
Monitor the reaction by TLC until the nitrile and amide intermediates are no longer visible.
-
Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing 300 g of crushed ice with stirring.
-
The carboxylic acid product will precipitate as a solid.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid in a vacuum oven to yield the crude product, which can be recrystallized from a suitable solvent (e.g., toluene).
Section 5: Data Summary & Visualization
Table of Optimized Reaction Parameters
| Parameter | Step 1: PTC Alkylation | Step 2: Acidic Hydrolysis |
| Key Reagents | 2-chlorophenylacetonitrile, 1,4-dibromobutane | 1-(2-chlorophenyl)cyclopentanecarbonitrile |
| Stoichiometry | 1.1 eq. of 1,4-dibromobutane | N/A |
| Catalyst/Reagent | 5 mol% TBAB, 50% aq. NaOH | 50% aq. H₂SO₄ |
| Solvent | Toluene / Water (biphasic) | Water (or Acetic Acid/Water) |
| Temperature | 50 °C | Reflux (~120-130 °C) |
| Time | 4-6 hours | 12-24 hours |
| Typical Yield | >85% | >90% |
Diagrams
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Caption: Troubleshooting decision tree for low yield in Step 1.
Section 6: References
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. SCIREA Journal of Chemistry.
-
Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University.
-
Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? ResearchGate.
-
Grignard Reaction Overview. Filo.
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online. [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Experimental Chemistry I - Safety Information. Oregon State University. [Link]
-
Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.
-
An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
-
Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 10. CH362: Experimental Chemistry I [sites.science.oregonstate.edu]
Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will delve into the common pitfalls, side reactions, and troubleshooting strategies, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The predominant synthetic pathway to this and structurally related compounds involves a multi-step process, typically beginning with the formation of an intermediate ketone, o-chlorophenyl cyclopentyl ketone, via a Grignard reaction. This guide will focus primarily on this route, addressing issues from the initial organometallic reaction to the final hydrolysis step.
PART 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield of the Ketone Intermediate in the Grignard Reaction
Question: "My Grignard reaction between a cyclopentylmagnesium halide and 2-chlorobenzonitrile is resulting in a very low yield of the desired o-chlorophenyl cyclopentyl ketone. I'm recovering a significant amount of starting material and some biphenyl-like impurities. What's going wrong?"
Answer: This is a classic challenge in organometallic chemistry. The low yield can be attributed to several factors, primarily related to the stability and reactivity of the Grignard reagent.
Probable Causes & Solutions:
-
Moisture and Air Sensitivity: Grignard reagents are potent nucleophiles and strong bases, reacting readily with atmospheric moisture and oxygen. This is the most common cause of failure.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents (diethyl ether or THF) and ensure all starting materials are dry.
-
-
Grignard Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded upon standing.
-
Solution: Titrate a small aliquot of your Grignard reagent before use to determine its exact molarity. A fresh, properly prepared reagent is crucial. When reacting cyclopentyl halides with magnesium, the use of cyclopentyl chloride can surprisingly lead to better yields and fewer side reactions than cyclopentyl bromide, despite the expected reactivity trend (I > Br > Cl).[1]
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form an R-R coupled product (e.g., dicyclopentyl). This is minimized by slow, controlled addition of the alkyl halide to the magnesium turnings during reagent formation.
-
Enolization: While 2-chlorobenzonitrile lacks α-hydrogens, other nitriles used in similar reactions might have them. The Grignard reagent can act as a base, deprotonating the nitrile instead of adding to it, which quenches the reagent.[1]
-
-
Reaction Conditions:
-
Solvent Choice: While diethyl ether is common, its low boiling point limits the reaction temperature. Adding a higher-boiling co-solvent like toluene or benzene can improve yields by allowing the reaction to run at a higher temperature, which can be particularly effective for less reactive nitriles.[2][3]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. However, the subsequent addition to the nitrile often benefits from heating under reflux to ensure the reaction goes to completion.[1]
-
Issue 2: Incomplete Nitrile Hydrolysis - Amide Intermediate Isolated
Question: "After the Grignard reaction and aqueous workup, I am attempting to hydrolyze the intermediate imine/nitrile directly to the carboxylic acid, but my main isolated product is the corresponding amide. How can I push the reaction to completion?"
Answer: This is a very common outcome. The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a stable amide intermediate.[4][5] Stopping at the amide stage indicates that the reaction conditions are not vigorous enough to hydrolyze the amide bond.
Probable Causes & Solutions:
-
Insufficiently Harsh Conditions: Amide hydrolysis is significantly slower than nitrile-to-amide hydrolysis and requires more forcing conditions.
-
Acid-Catalyzed Hydrolysis: This method directly produces the free carboxylic acid.[5] If you are isolating the amide, you must increase the concentration of the acid (e.g., 6M HCl or H₂SO₄), increase the reaction temperature (vigorous reflux), and extend the reaction time significantly (often 12-24 hours).[6] Protonation of the nitrile's nitrogen atom increases its electrophilicity, making it more susceptible to nucleophilic attack by water.[4][6]
-
Base-Catalyzed (Saponification) Hydrolysis: This method initially forms the carboxylate salt.[5] Vigorous heating with a strong base like NaOH or KOH is required. The reaction is often driven by the evolution of ammonia gas.[5] To isolate the final product, the reaction mixture must be cooled and carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, causing the carboxylic acid to precipitate. If your conditions are too mild, you will isolate the amide.[6]
-
-
pH Control: The rate of hydrolysis is highly pH-dependent.[7] Extremely acidic or basic conditions are necessary to achieve the final carboxylic acid. Neutral or mildly acidic/basic conditions will favor the formation and isolation of the amide.[7]
Issue 3: Final Product is Impure and Difficult to Purify
Question: "My final this compound product is an oily solid that is difficult to purify by recrystallization. TLC and HPLC show multiple spots. What are these impurities?"
Answer: The impurity profile depends heavily on the synthetic route and reaction workup. Identifying likely culprits is the first step to designing a purification strategy.
Likely Impurities & Purification Strategies:
-
o-chlorophenyl cyclopentyl ketone: The immediate precursor to your target molecule. Its presence indicates an incomplete final oxidation or carboxylation step.
-
Unreacted 2-chlorobenzonitrile: Indicates incomplete Grignard reaction.
-
o-chlorobenzoic acid: Can arise from side reactions of the Grignard reagent with any trapped CO₂ (if not the intended reaction) or from oxidative cleavage. A study on the synthesis of the ketone intermediate identified o-chlorobenzoic acid anhydride as a potential impurity, suggesting complex side reactions can occur.[8]
-
Starting Cyclopentyl Halide or Coupled Byproducts: Remnants from the Grignard formation step.
Purification Workflow:
-
Aqueous Wash: Start with a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities like o-chlorobenzoic acid.[9] Your target product, being a carboxylic acid, will also move to the aqueous layer.
-
Separate the layers. Re-acidify the aqueous layer with cold HCl to precipitate your pure product.
-
Wash with a saturated NaCl solution (brine) to remove water and some water-soluble impurities.[9]
-
-
Recrystallization: If the product is solid, attempt recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate, toluene). This is effective for removing less polar impurities.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the most reliable method for separating compounds with different polarities. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) will separate the non-polar impurities from your more polar carboxylic acid product.
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The Grignard reaction is highly exothermic and can be dangerous if not controlled. The use of flammable solvents like diethyl ether requires a well-ventilated fume hood and the absence of ignition sources. Thionyl chloride, sometimes used to make acid chlorides, is highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Q2: How can I monitor the progress of the nitrile hydrolysis? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a TLC plate alongside standards of your starting material (the amide, if you have it) and the final carboxylic acid product. The disappearance of the starting material spot and the appearance of the product spot (which will be more polar and have a lower Rf value) indicates progress. Staining with potassium permanganate can help visualize the spots.
Q3: Is a Friedel-Crafts acylation of chlorobenzene a viable alternative route? A3: While theoretically possible, a Friedel-Crafts acylation using cyclopentanecarboxylic acid chloride and chlorobenzene presents significant challenges. The chloro- group is an ortho-, para- director, which would lead to a mixture of the desired ortho- product and the para- isomer, requiring difficult separation. Furthermore, these reactions are known to suffer from low yields and significant resinification (tar formation) due to the harsh Lewis acid catalysts (e.g., AlCl₃) employed.[1]
PART 3: Methodologies & Data
Experimental Protocol: Two-Step Synthesis via Grignard Reaction
This protocol is a representative workflow. Researchers must adapt it based on their specific lab conditions and scale.
Step 1: Synthesis of o-chlorophenyl cyclopentyl ketone
-
Setup: Assemble a dry three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Grignard Formation: Add a solution of cyclopentyl chloride in anhydrous diethyl ether dropwise to the magnesium. Initiate the reaction if necessary (e.g., with a crystal of iodine). Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition, reflux for an additional hour.
-
Addition to Nitrile: Cool the Grignard reagent to 0 °C. Add a solution of 2-chlorobenzonitrile in anhydrous toluene dropwise.
-
Reaction: After addition, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours.[1]
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃ solution, and finally with brine.[1][9]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by vacuum distillation.[1]
Step 2: Hydrolysis to this compound
(Note: This is a generalized hydrolysis; the ketone from Step 1 would first need to be converted to a nitrile or other precursor to the carboxylic acid, for instance, via a Strecker synthesis or by converting the ketone to a cyanohydrin followed by hydrolysis. A more direct route from the ketone is the haloform reaction if applicable, or oxidation. For the purpose of illustrating the hydrolysis of a nitrile precursor, we assume a nitrile is present at the quaternary carbon.)
-
Setup: To the crude nitrile intermediate in a round-bottom flask, add a 6M aqueous solution of sulfuric acid.
-
Hydrolysis: Heat the mixture to a vigorous reflux for 12-24 hours. Monitor the reaction by TLC until the starting nitrile/amide is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The carboxylic acid product should precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent.
Data Summary: Comparison of Synthetic Routes
| Parameter | Grignard/Hydrolysis Route | Friedel-Crafts Acylation Route |
| Typical Yield | Moderate to High (Can reach >85% for the ketone step)[1] | Low to Moderate (<60%)[1] |
| Key Challenge | Handling of moisture-sensitive Grignard reagent; ensuring complete hydrolysis. | Controlling regioselectivity (ortho vs. para); preventing resinification.[1] |
| Impurity Profile | Unreacted starting materials, amide intermediate, Wurtz coupling products. | Isomeric acylation products (para-isomer), poly-acylated byproducts, tar. |
| Scalability | Generally scalable with appropriate engineering controls. | Difficult to scale due to exothermic nature and catalyst handling. |
PART 4: Visualization
Troubleshooting Workflow for Low Product Yield
The following diagram illustrates a logical workflow for diagnosing the cause of low yield in the synthesis.
Caption: Troubleshooting flowchart for yield issues.
References
Sources
- 1. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
stability issues of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid in solution
Introduction: Welcome to the technical support guide for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a molecule with distinct chemical features—a carboxylic acid moiety, a cyclopentane ring, and a chlorophenyl group—its behavior in various experimental settings can be complex. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Core Concepts: Understanding the Molecule's Stability Profile
The stability of this compound is governed by the interplay of its functional groups and the environmental conditions it is exposed to. The carboxylic acid group is the primary site for acid-base chemistry and potential salt formation. The chlorophenyl group, being an electron-withdrawing substituent, increases the acidity of the carboxylic acid by stabilizing the carboxylate anion.[1][2] However, this aromatic halide is also a potential chromophore, making the molecule susceptible to photodegradation. The saturated cyclopentane ring is generally stable but can be a site for oxidative attack under harsh conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in solution.
Q1: What are the primary factors that can degrade this compound in solution?
A1: The degradation of this compound is primarily influenced by four factors: pH, light, temperature, and the presence of oxidizing agents.
-
pH: While the compound is generally stable across a wide pH range, extreme acidic or basic conditions, especially when combined with high temperatures, can catalyze degradation, potentially leading to decarboxylation. Hydrolysis is a common degradation pathway for many compounds, and while the carboxylic acid itself is stable, the overall molecular stability can be pH-dependent.[3]
-
Light (Photostability): The chlorophenyl group can absorb UV light, leading to photochemical degradation. This is a critical factor to control. ICH guidelines mandate photostability testing for new drug substances to assess their intrinsic photosensitivity.[4][5] Degradation can occur through pathways like photodehalogenation or free-radical-mediated reactions.[6]
-
Temperature (Thermal Stability): Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Thermal decomposition may lead to the release of irritating gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7][8]
-
Oxidation: The molecule can be susceptible to oxidative degradation, particularly in the presence of peroxides, metal ions, or dissolved oxygen.[9] The cyclopentane ring can be a target for oxidation.
Q2: My stock solution, prepared in methanol, is showing a gradual decrease in concentration and the appearance of new peaks in the HPLC analysis over a few days, even when stored at 4°C. What is the likely cause?
A2: This is a classic stability issue that points towards two probable causes:
-
Esterification: Although slow at 4°C, carboxylic acids can react with alcohol solvents like methanol, especially in the presence of trace acidic or basic impurities, to form a methyl ester. This would result in a new, less polar peak in your reverse-phase HPLC chromatogram and a corresponding decrease in the parent acid peak.
-
Photodegradation: If your solution was not rigorously protected from light during preparation, handling, or storage (e.g., stored in a clear glass vial), photodegradation is a strong possibility. Even ambient laboratory light can be sufficient to initiate degradation over time.[10]
Troubleshooting Steps:
-
Change Solvent: Prepare a fresh stock solution in a non-reactive aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil for all solutions. Minimize exposure to light during all experimental steps.
-
Spike Study: To confirm if the new peak is the methyl ester, you could (if feasible) synthesize a small amount of the methyl ester of this compound and use it as a reference standard to compare retention times in your HPLC method.
Q3: I am performing a forced degradation study. Under basic hydrolysis conditions (0.1 M NaOH at 60°C), the parent peak is disappearing rapidly, but I don't see a single, clean degradation peak. Instead, I see multiple small peaks. Why?
A3: The observation of multiple small peaks under basic stress conditions suggests that the degradation pathway is complex and does not proceed through a single, stable intermediate. The combination of base and heat can initiate several reactions simultaneously. Possible scenarios include:
-
Decarboxylation: The loss of CO2 from the molecule.
-
Ring Opening/Rearrangement: The cyclopentane ring could undergo base-catalyzed reactions.
-
Further Degradation: The initial degradation products may themselves be unstable under the harsh conditions and break down further into smaller fragments, resulting in the multiple peaks you observe.
This outcome is valuable as it indicates the compound's intrinsic instability to basic conditions and helps validate that your analytical method is "stability-indicating"—meaning it can separate the intact drug from its various degradation products.[11]
Q4: What are the optimal storage conditions for a stock solution of this compound for long-term use?
A4: Based on the chemical properties of the molecule, the following storage conditions are recommended:
-
Solvent: Acetonitrile is a preferred solvent due to its aprotic nature, which prevents esterification.
-
Temperature: Store at -20°C or lower for long-term stability. For daily use, aliquots can be stored at 2-8°C.
-
Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching of contaminants.
-
Inert Atmosphere: For maximum stability, especially if the compound is sensitive to oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.
Experimental Protocols & Methodologies
To properly investigate and control for stability issues, a systematic approach is required. The following protocols provide a framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify potential degradation products and establish degradation pathways.[12] This is a crucial step in developing a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial. Include a control sample (1 mL stock + 1 mL diluent) kept under ambient conditions.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl).
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH).
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂).
-
Thermal: Diluent (Acetonitrile/Water).
-
Photolytic: Diluent (Acetonitrile/Water).
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidation samples at 60°C for up to 24 hours.
-
Incubate the Thermal sample at 60°C in the dark.
-
Expose the Photolytic sample to a light source compliant with ICH Q1B guidelines (e.g., an option with both cool white fluorescent and near-UV lamps) for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at specific time points (e.g., 2, 8, 24 hours).
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by HPLC-UV/PDA. The goal is to achieve 5-20% degradation of the active substance.[13]
-
Data Presentation: Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration (Typical) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | 2 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | 1 - 48 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 8 - 24 hours |
| Thermal | No Reagent (Solid or Soln) | 60°C - 105°C | 24 - 168 hours |
| Photolytic (ICH Q1B) | Light Source | Ambient | ≥ 1.2 million lux-hr & ≥ 200 W-hr/m² |
Table 1: Summary of typical stress conditions for forced degradation studies, adapted from ICH guidelines.[13]
Visualization of Workflows and Pathways
A logical workflow is essential for efficiently troubleshooting stability issues.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the compound.
References
- 1. Factors affecting Acid strength of carboxylic acids | Filo [askfilo.com]
- 2. studymind.co.uk [studymind.co.uk]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlas-mts.com [atlas-mts.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. fishersci.ie [fishersci.ie]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Reactions of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Welcome to the technical support center for 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, minimize byproduct formation, and troubleshoot effectively.
Introduction: Understanding the Reactivity of this compound
This compound (CAS No. 143328-20-5) is a versatile building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a sterically hindered carboxylic acid on a cyclopentyl ring adjacent to a substituted aromatic ring, presents unique challenges in chemical transformations. The proximity of the bulky 2-chlorophenyl group to the carboxylic acid can influence reaction rates and pathways, often leading to the formation of specific byproducts. This guide will address the most common issues encountered in reactions such as amide coupling, esterification, and reduction.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under standard storage conditions (cool, dry place). However, like many carboxylic acids, it can undergo decarboxylation at elevated temperatures.[3] The stability of the 2-chlorophenyl group is generally robust, but harsh reaction conditions could potentially lead to dechlorination or other side reactions on the aromatic ring.
Q2: Why are my amide coupling/esterification reactions with this acid so slow?
A2: The slow reaction rates are primarily due to steric hindrance. The bulky 2-chlorophenyl and cyclopentyl groups on the alpha-carbon impede the approach of nucleophiles (amines or alcohols) to the carbonyl carbon of the carboxylic acid.[4][5] To overcome this, more robust activation methods or reaction conditions may be necessary.
Q3: Can I use Grignard reagents directly with this carboxylic acid?
A3: No, this is not advisable. Grignard reagents are highly basic and will react with the acidic proton of the carboxylic acid in a rapid acid-base reaction, which quenches the Grignard reagent.[6][7][8] This will produce the magnesium salt of the carboxylic acid and the corresponding alkane from the Grignard reagent, rather than the desired carbon-carbon bond formation at the carbonyl group. To perform such an addition, the carboxylic acid must first be converted to a less acidic derivative, such as an ester or an acid chloride.
Q4: What are the best practices for activating the carboxylic acid for amide or ester formation?
A4: Given the steric hindrance, standard methods may be sluggish. The use of potent coupling agents is recommended. For amide bond formation, reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine), are effective.[9] For esterification, the Steglich esterification (DCC/DMAP) is a good choice for hindered acids.[10][11] Conversion to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is also a common and effective strategy.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific byproducts that may be observed during reactions with this compound.
Issue 1: Decarboxylation Byproduct
-
Observation: You observe the formation of 1-chloro-2-cyclopentylbenzene and the evolution of CO₂ gas, particularly in reactions run at high temperatures.
-
Causality: Carboxylic acids can lose CO₂ upon heating, a process known as decarboxylation.[3][12] While simple aliphatic carboxylic acids are relatively stable, the stability of the resulting carbanion can influence the ease of this process. For this molecule, high temperatures can promote the elimination of CO₂, leading to the formation of 1-chloro-2-cyclopentylbenzene.
-
Mitigation Strategies:
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, conduct a time-course study to find the optimal balance between reaction completion and byproduct formation.
-
Mild Reaction Conditions: Whenever possible, opt for reaction pathways that proceed at or below room temperature. For example, use highly reactive intermediates like acid chlorides or potent coupling agents for amide/ester formation.[13]
-
Issue 2: Anhydride Formation in Amide/Ester Synthesis
-
Observation: During activation of the carboxylic acid (e.g., with DCC/EDC or conversion to an acid chloride), you detect a higher molecular weight species corresponding to the symmetric anhydride.
-
Causality: The activated carboxylic acid intermediate (e.g., an O-acylisourea from DCC) can be attacked by another molecule of the carboxylate instead of the intended nucleophile (amine or alcohol). This is more likely if the nucleophile is sterically hindered or has low nucleophilicity, or if its concentration is low.
-
Mitigation Strategies:
-
Order of Addition: Add the coupling agent to a solution of the carboxylic acid and the nucleophile. Alternatively, pre-activate the acid for a short period before adding the nucleophile.
-
Use of Additives: Additives like HOBt or DMAP can trap the activated intermediate to form a more reactive species that is less prone to forming the symmetric anhydride.[11]
-
Stoichiometry: Ensure an adequate concentration of the nucleophile is present when the acid is activated.
-
Issue 3: Over-reduction Products with LiAlH₄
-
Observation: When attempting to reduce the carboxylic acid to the corresponding aldehyde, you only isolate the primary alcohol, 1-(2-chlorophenyl)cyclopentylmethanol.
-
Causality: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent.[14][15] It reduces carboxylic acids all the way to primary alcohols. The intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further.[16][17]
-
Mitigation Strategies:
-
Use a Milder, Bulky Reducing Agent: To stop the reduction at the aldehyde stage, you must first convert the carboxylic acid to a more reactive derivative like an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[16]
-
Alternative Synthetic Route: If the aldehyde is the desired product, a more reliable route would be to first reduce the carboxylic acid to the alcohol and then oxidize the alcohol to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Issue 4: Byproducts from Reactions with the Chlorophenyl Ring
-
Observation: In reactions involving strong nucleophiles, bases, or organometallics, you observe byproducts where the chlorine atom has been displaced or where reactions have occurred on the aromatic ring.
-
Causality: While the aryl-chloride bond is generally stable, it can be susceptible to nucleophilic aromatic substitution under harsh conditions or catalysis (e.g., with palladium catalysts). Strong bases can also promote elimination or rearrangement reactions.
-
Mitigation Strategies:
-
Screen Reaction Conditions: Use the mildest possible conditions (temperature, base/nucleophile strength) to achieve the desired transformation.
-
Protecting Groups: If the desired reaction requires conditions that are incompatible with the chlorophenyl group, consider if other isomers or related starting materials could be used.
-
Inert Atmosphere: For organometallic reactions, ensure a strictly inert atmosphere to prevent side reactions promoted by oxygen.
-
Data Summary and Analytical Guidance
The following table summarizes the common byproducts and suggested analytical methods for their detection.
| Byproduct Name | Chemical Structure | Likely Cause | Suggested Analytical Method |
| 1-Chloro-2-cyclopentylbenzene | C₁₁H₁₃Cl | Thermal decarboxylation of the starting material. | GC-MS, ¹H NMR (absence of carboxyl proton, characteristic aromatic and aliphatic signals) |
| Symmetric Anhydride | C₂₄H₂₄Cl₂O₃ | Incomplete reaction with nucleophile during acid activation. | LC-MS (detection of corresponding M+H⁺), ¹³C NMR (two carbonyl signals) |
| 1-(2-Chlorophenyl)cyclopentylmethanol | C₁₂H₁₅ClO | Over-reduction of the carboxylic acid or its derivatives. | LC-MS, ¹H NMR (presence of a new CH₂-OH signal) |
| Dechlorinated Product | C₁₂H₁₄O₂ | Harsh reaction conditions (e.g., some catalytic hydrogenations or strong bases). | LC-MS (mass difference of ~34.5 Da), elemental analysis |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound using EDC/HOBt
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of Amine: Add the desired amine (1.1 eq) to the solution.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require several hours to overnight for completion.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Byproducts by LC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions (General):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high concentration of A, and gradually increase B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Analysis: Full scan mode to identify the molecular weights of all components. Use extracted ion chromatograms to identify expected byproducts based on their m/z values.
-
Visual Diagrams
Reaction Pathways: Desired vs. Side Reactions
Caption: Primary reaction pathways and common side reactions.
Troubleshooting Workflow for Unexpected Byproducts
Caption: Decision tree for identifying unknown byproducts.
References
-
Ma, X., et al. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu, 36(3), 268-277. [Link]
-
Quora. (2019). Can a carboxylic acid react with a Grignard reagent?. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2007(ix), 135-149. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Fallon, T., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6333-6339. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Morsch, L., et al. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064-1065. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Wikipedia. (n.d.). Decarboxylation. [Link]
-
Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2635–2645. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 1(1), 001-023. [Link]
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Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
-
Kaushal, M. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube. [Link]
-
Roberts, J. D., & Caserio, M. C. (n.d.). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Reddit. (2022). Esterification/Amidation Problems. r/Chempros. [Link]
-
PubMed. (2018). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
-
DeRuiter, J., et al. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Journal of Forensic Sciences, 58(1), 196-206. [Link]
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Technical Support Center: Resolving Analytical Peaks of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
Welcome to the technical support center for the analysis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges encountered during the chromatographic analysis of this compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal peak resolution and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Fundamental Peak Quality Issues
A1: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography and often points to secondary interactions with the stationary phase or issues with the mobile phase.[1]
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds is often the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These interactions can be minimized by:
-
Lowering Mobile Phase pH: By operating at a lower pH (e.g., 2.5-3.5), you can ensure the full protonation of the silanol groups, reducing their ability to interact with your acidic analyte.[1][3]
-
Using an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block a majority of the residual silanols.[2][4] If you are not already, switching to an end-capped C18 or C8 column can dramatically improve peak shape.
-
-
Inadequate Mobile Phase Buffering: An unbuffered or poorly buffered mobile phase can lead to inconsistent ionization of your analyte as it travels through the column, resulting in peak tailing.
-
Proper Buffer Selection: Ensure you are using a buffer with a pKa close to your desired mobile phase pH. For a pH of 2.5-3.5, a phosphate or formate buffer is often a good choice.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]
A2: Broad peaks are a sign of poor column efficiency, which can be caused by a variety of factors related to the column, system, and method parameters.[6][7]
Strategies to Improve Peak Efficiency (N):
| Strategy | Rationale | Considerations |
| Use a Column with Smaller Particles | Smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) provide a higher number of theoretical plates, leading to sharper peaks.[7][8][9] | This will increase backpressure, so ensure your system is capable of handling it.[8] |
| Increase Column Length | A longer column increases the number of theoretical plates, which can improve resolution.[6][8][9] | This will also increase run time and backpressure.[8] |
| Optimize Flow Rate | Reducing the flow rate can sometimes improve efficiency, but there is an optimal flow rate for each column dimension.[8][10] | Slower flow rates lead to longer analysis times.[10] |
| Minimize Extra-Column Volume | Excessive tubing length or large internal diameter tubing between the injector and detector can cause band broadening.[2][4] | Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005").[2] |
| Increase Column Temperature | Higher temperatures reduce the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[6][10] | Ensure your analyte is stable at elevated temperatures.[10] |
Category 2: Resolution of Closely Eluting Peaks
A3: Improving the resolution (Rs) of closely eluting peaks requires manipulation of the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[6][7][8] A resolution value of 1.5 or greater is generally considered baseline separation.[8][9]
Troubleshooting Workflow for Poor Resolution:
Caption: A systematic approach to improving peak resolution.
Detailed Explanation of Selectivity (α) Changes:
-
Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity.[7] If you are using acetonitrile, try switching to methanol or vice versa.[6][7] These solvents have different properties that can change the elution order of your analyte and the impurity.
-
Adjust Mobile Phase pH: For an acidic analyte like this compound, small changes in pH can alter its ionization state and its interaction with the stationary phase, which can have a significant impact on selectivity.[8][10]
-
Change the Stationary Phase: If mobile phase modifications are not sufficient, changing the column chemistry is a powerful way to alter selectivity.[7][8] Consider a column with a different stationary phase, such as a phenyl-hexyl or cyano phase, which can provide different types of interactions (e.g., π-π interactions) and potentially resolve the co-eluting peaks.[8][9]
Recommended Approaches for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most common approach in HPLC. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for a wide range of compounds.[11] Anion-exchange type CSPs can also be very effective for acidic compounds.[12]
-
Mobile Phase Considerations: For polysaccharide-based columns, a mobile phase of hexane/isopropanol with a small amount of a carboxylic acid additive (like trifluoroacetic acid) is a common starting point. For anion-exchange CSPs, a polar organic mobile phase with an acidic modifier is often used.[12]
Example Starting Protocol (Based on similar compounds):
| Parameter | Recommendation |
| Column | Chiralcel OD-H or similar amylose-based CSP |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at an appropriate wavelength |
Category 3: Method Robustness and Other Issues
A5: Drifting retention times can compromise the reliability of your method and are often indicative of an unstable system.
Common Causes and Solutions for Drifting Retention Times:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more. |
| Mobile Phase Composition Changes | If using a mixed mobile phase, ensure it is well-mixed and that there is no evaporation of the more volatile component over time.[13] Preparing fresh mobile phase daily is recommended.[13] |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[13] Even small changes in ambient temperature can affect retention times. |
| Column Degradation | Over time, the stationary phase can degrade, especially under harsh pH conditions.[13] This can lead to a gradual shift in retention times. |
A6: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and adsorption in the GC system. However, it is possible with derivatization.
GC Analysis with Derivatization:
-
Derivatization: To make the analyte more volatile and less polar, the carboxylic acid group can be converted to an ester (e.g., a methyl ester).[14] This can be achieved using a derivatizing agent like trimethyloxonium tetrafluoroborate.[14]
-
GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of the derivatized compound, providing both separation and structural information.[15]
Experimental Workflow for GC Analysis:
Caption: Workflow for GC analysis via derivatization.
References
- Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc.
- How to Improve HPLC Resolution: Key Factors for Better Separ
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- strategies for improving resolution of closely eluting compounds - Benchchem.
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders.
- How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru.
- Peak Tailing in HPLC - Element Lab Solutions.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC Troubleshooting Guide.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Troubleshooting Peak Tailing in HPLC Analysis of C.I. Acid Violet 48: A Technical Support Guide - Benchchem.
- Troubleshooting Common HPLC Issues | Labcompare.com.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Top 10 Common HPLC Problems and How to Fix Them - uHPLCs.
- 1-(4-Chlorophenyl)cyclopentanecarboxylic acid - SIELC Technologies.
- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid | ChemScene.
- 143328-20-5 | 1-(2-Chlorophenyl)cyclopentane-1-carboxylic acid - Moldb.
- 143328-20-5|this compound|BLD Pharm.
- Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH)
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid - SIELC Technologies.
- Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem - NIH.
- 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] - PubMed.
- Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar r
- Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis - MDPI.
- trans-4-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - Sigma-Aldrich.
- CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE by Ernest Darko and Kevin B.
- DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNS
- Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate - Journal of Pharmacy & Pharmacognosy Research.
- Application Note: Chiral Separation of (2R)-2-(2-Chlorophenyl)
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Technical Support Center: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Welcome, researchers and innovators. This guide is your dedicated resource for navigating the synthesis of 1-(2-chlorophenyl)cyclopentanecarboxylic acid. We understand that synthesizing this crucial intermediate can present unique challenges. This document moves beyond simple protocols to provide in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to achieve higher yields, greater purity, and a more profound understanding of the underlying chemistry.
The synthesis is robustly achieved via a two-step process, beginning with the formation of a carbon-carbon bond to create the cyclopentane ring, followed by hydrolysis to yield the final carboxylic acid. This guide is structured to address each stage of this process comprehensively.
Overall Synthetic Workflow
The pathway involves a phase-transfer catalyzed (PTC) alkylation of 2-chlorophenylacetonitrile with 1,4-dihalobutane, followed by the hydrolysis of the resulting nitrile intermediate.
Caption: High-level overview of the two-step synthesis.
Part 1: Phase-Transfer Catalyzed Alkylation
The cornerstone of this synthesis is the alkylation of 2-chlorophenylacetonitrile with a 1,4-dihalobutane. Due to the immiscibility of the organic substrate and the aqueous inorganic base (like NaOH), a phase-transfer catalyst (PTC) is essential.[1] The PTC acts as a shuttle, transporting the hydroxide anion (or the deprotonated carbanion) into the organic phase where the reaction can occur.[1][2]
Frequently Asked Questions (FAQs): Alkylation Step
Q1: Why is a phase-transfer catalyst necessary for this reaction? A phase-transfer catalyst (PTC) is critical because the reactants are in separate, immiscible phases. The 2-chlorophenylacetonitrile and 1,4-dihalobutane are in an organic phase, while the strong base required for deprotonation (typically concentrated sodium hydroxide) is in an aqueous phase. Without a PTC, the reaction would be impractically slow as the interaction between reactants is limited to the interface. The PTC, usually a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase or the nitrile's carbanion into the organic phase, dramatically accelerating the reaction.[1][2]
Q2: How do I select the optimal Phase-Transfer Catalyst? Catalyst selection is pivotal and depends on balancing reactivity with managing side reactions. The ideal PTC should have sufficient lipophilicity to be soluble in the organic phase.
| Catalyst Name | Structure Type | Key Characteristics & Insights |
| Aliquat® 336 | Methyltrioctylammonium chloride | High lipophilicity (C# > 16) makes it highly effective. It partitions almost entirely into the organic phase, which is ideal when the organic phase reaction is the rate-determining step.[3][4] |
| Tetrabutylammonium Bromide (TBAB) | Symmetrical Quaternary Ammonium Salt | A workhorse PTC. Its moderate lipophilicity makes it effective in many systems. It's a good starting point for optimization. |
| Benzyltriethylammonium Chloride (BTEAC) | Aryl-containing Quaternary Salt | Often used in the synthesis of related nitrile compounds.[5] Its aromatic group can influence catalyst performance and solubility. |
-
Expert Insight: For this specific alkylation, Aliquat® 336 is often preferred. Its high number of carbon atoms (C# = 25) ensures it remains in the organic phase, efficiently pairing with the carbanion and facilitating the cyclization.[3][4]
Q3: What is the best choice of base and solvent? A concentrated aqueous solution of sodium hydroxide (40-50%) is typically the most effective and economical base. It's strong enough to deprotonate the α-carbon of the nitrile. For the solvent, a non-polar aromatic solvent like toluene or a polar aprotic solvent like DMSO can be used.[6] DMSO can significantly enhance the reaction rate but can complicate product workup. Toluene is often a good compromise, offering good solubility for the reactants and catalyst while being relatively easy to remove.
Troubleshooting Guide: Alkylation
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Catalyst: The chosen PTC may have low solubility in the organic phase or be poisoned. 2. Insufficient Base Strength/Concentration: The base is not strong enough to generate the required carbanion concentration. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | 1. Switch to a more lipophilic PTC like Aliquat® 336. Ensure the catalyst is not from an old or degraded stock. 2. Use a concentrated (e.g., 50% w/w) NaOH solution. Ensure vigorous stirring to maximize interfacial area. 3. Gently heat the reaction mixture to 50-60 °C. Monitor for exotherms. |
| Formation of Dialkylated Byproduct | The intermediate, 1-chloro-4-(1-(2-chlorophenyl)cyanomethyl)butane, is alkylated by another molecule of 2-chlorophenylacetonitrile before it can cyclize. | This is a concentration-dependent issue. Add the 1,4-dihalobutane slowly (dropwise) to the reaction mixture. This keeps its instantaneous concentration low, favoring the intramolecular cyclization over the intermolecular side reaction. |
| Polymerization or Tar Formation | 1. Excessively High Temperature: Can lead to decomposition and side reactions. 2. Base-catalyzed side reactions of the dihalide. | 1. Maintain a controlled temperature (e.g., 50-70 °C). Do not overheat. 2. Ensure efficient stirring and gradual addition of reactants to prevent localized "hot spots" of high base concentration. |
Mechanism of Phase-Transfer Catalysis
The catalyst (Q⁺X⁻) facilitates the reaction by extracting the hydroxide from the aqueous phase into the organic phase, which then deprotonates the nitrile.
Caption: Mechanism of PTC in the alkylation step.
Experimental Protocol: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain an inert atmosphere (e.g., Nitrogen).
-
Charging Reactants: To the flask, add 2-chlorophenylacetonitrile (1.0 eq), toluene (5 mL per gram of nitrile), and the phase-transfer catalyst (e.g., Aliquat® 336, 0.05 eq).
-
Base Addition: Begin vigorous stirring and add 50% aqueous sodium hydroxide (3.0 eq).
-
Substrate Addition: Heat the mixture to 60 °C. Add 1,4-dibromobutane (1.1 eq) dropwise via the dropping funnel over 1-2 hours. An exothermic reaction may be observed.
-
Reaction: Maintain the temperature at 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the mixture to room temperature. Add water and toluene to dilute. Separate the organic layer.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product, which can be purified further by vacuum distillation or column chromatography.
Part 2: Hydrolysis of the Nitrile Intermediate
The second stage of the synthesis is the hydrolysis of 1-(2-chlorophenyl)cyclopentanecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, both of which typically require heat.[5]
Frequently Asked Questions (FAQs): Hydrolysis Step
Q1: Should I use acidic or basic hydrolysis? Both methods are effective, but they have different advantages and workup procedures.
-
Acidic Hydrolysis (e.g., aqueous H₂SO₄ or HCl): This is often a direct, one-pot method. The reaction proceeds through the protonation of the nitrile, followed by attack by water to form an amide intermediate, which is then further hydrolyzed.[5] The final product is the free carboxylic acid, which may precipitate upon cooling and can be isolated by filtration.
-
Basic Hydrolysis (e.g., aqueous NaOH or KOH): This method first produces the carboxylate salt. An acidic workup step is then required to protonate the salt and isolate the carboxylic acid. This can be advantageous for purification, as impurities can sometimes be removed by extraction before the final acidification step.
Expert Insight: For this substrate, acidic hydrolysis with concentrated sulfuric acid in an aqueous medium is generally more direct and efficient, often providing high yields of 85-95%.[5]
Q2: How can I avoid the isolation of the stable amide intermediate? The formation of a stable amide is a common issue, indicating incomplete hydrolysis. To drive the reaction to completion, you can:
-
Increase Reaction Time: Simply refluxing for a longer period can often convert the remaining amide to the carboxylic acid.
-
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the second hydrolysis step.
-
Increase Temperature: Higher temperatures will increase the rate of hydrolysis of the amide.
Troubleshooting Guide: Hydrolysis
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis / Amide Isolated | 1. Insufficient Reaction Time or Temperature: The conditions are not harsh enough to hydrolyze the stable amide intermediate. 2. Insufficient Acid/Base: The reagent has been consumed or is too dilute. | 1. Extend the reflux time (e.g., from 6 to 12 hours) and/or increase the temperature. 2. Use a more concentrated acid solution (e.g., a 1:1 mixture of concentrated H₂SO₄ and water). |
| Product Degradation or Darkening | Excessively Harsh Conditions: Very high temperatures or prolonged exposure to concentrated acid/base can cause decomposition or charring. | Find a balance. Use the minimum temperature and time required for full conversion. Monitor the reaction by TLC to avoid unnecessarily long reaction times. |
| Difficult Product Isolation | Emulsion during Workup: Soaps or other surfactants may form, especially during basic hydrolysis workup. Product is an Oil: The carboxylic acid may not crystallize easily. | 1. Add brine (saturated NaCl solution) to break the emulsion. Filter through a pad of celite if necessary. 2. If the product oils out, extract it into a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent. The product can then be purified by chromatography or crystallization from a different solvent system (e.g., hexanes/ethyl acetate). |
Experimental Protocol: Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 1-(2-chlorophenyl)cyclopentanecarbonitrile (1.0 eq).
-
Reagent Addition: Add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture, using ~10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for 8-12 hours. The mixture may become thick as the reaction progresses.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously pour the cooled mixture onto crushed ice. The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water or toluene) to yield the pure this compound. Dry the final product under vacuum.
References
- 1. ijirset.com [ijirset.com]
- 2. jetir.org [jetir.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 6. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Phenylalkanoic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparative analysis of halogenated phenylalkanoic acids, a class of compounds with significant therapeutic potential. By exploring their anti-inflammatory, antimicrobial, and cytotoxic properties, we aim to elucidate the critical role that the nature and position of halogen substituents play in determining their biological profiles. This document synthesizes experimental data from various studies to offer a comprehensive overview and practical insights for future research and development.
Introduction: The Significance of Halogenation in Phenylalkanoic Acid Scaffolds
Phenylalkanoic acids, characterized by a phenyl ring linked to an alkanoic acid moiety, are privileged structures in medicinal chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the phenyl ring can profoundly alter the physicochemical properties of these molecules, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, have a significant impact on their pharmacokinetic and pharmacodynamic profiles, often leading to enhanced biological activity. This guide will delve into the structure-activity relationships (SAR) of these halogenated compounds across three key therapeutic areas.
Comparative Analysis of Biological Activities
The biological effects of halogenated phenylalkanoic acids are highly dependent on the specific halogen atom and its position on the phenyl ring. The following sections provide a comparative overview of their anti-inflammatory, antimicrobial, and cytotoxic activities, supported by experimental data from the literature.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Many phenylalkanoic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The nature and position of the halogen substituent can influence both the potency and selectivity of COX inhibition.
Structure-Activity Relationship Insights:
-
Halogen Type: The electronegativity and size of the halogen atom can influence binding affinity to the COX active site. While direct comparative studies on a homologous series are limited, research on related structures suggests that electronegative groups can enhance binding interactions. For instance, fluorinated analogues of some compounds have shown potent inhibitory activity.
-
Positional Isomerism: The position of the halogen on the phenyl ring is critical. For many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid core, substitution at the para position is often associated with potent activity.
Data Summary: COX-2 Inhibition
| Compound Class | Halogen | Position | IC50 (µM) for COX-2 | Reference |
| Phenylacetamide Derivatives | Nitro | para | Potent Inhibition | [1] |
| Phenylacetamide Derivatives | Methoxy | para | Less Potent Inhibition | [1] |
Antimicrobial Activity: Disrupting Microbial Growth
Halogenated compounds have long been recognized for their antimicrobial properties. In the context of phenylalkanoic acids, halogenation can enhance their ability to interfere with essential microbial processes.
Structure-Activity Relationship Insights:
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can facilitate its passage through the lipid-rich membranes of bacteria and fungi.
-
Positional Effects: The position of the halogen can influence the molecule's interaction with microbial targets. Studies on related aromatic structures have shown that positional isomerism can significantly impact antimicrobial efficacy. For example, in some series of antimicrobial compounds, the ortho isomer has demonstrated greater selectivity towards bacterial over mammalian membranes.
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound Class | Halogen | Position | MIC (µg/mL) vs. S. aureus | Reference |
| Phenylpropanoic Acid Derivatives | Bromo | ortho, meta, para | 1-16 | |
| Phenylpropanoic Acid Derivatives | Chloro | ortho, meta, para | 1-16 |
Note: This data is from a study on isoamphipathic antibacterial molecules with a phenylpropanoic acid core, demonstrating the potent activity of halogenated derivatives.
Cytotoxic Activity: Inducing Cancer Cell Death
The potential of halogenated phenylalkanoic acids as anticancer agents is an area of active research. Halogenation can enhance the cytotoxicity of these compounds towards various cancer cell lines.
Structure-Activity Relationship Insights:
-
Halogen Type and Position: Studies on halogenated phenylacetamide and benzofuran derivatives have shown that both the type of halogen and its position are crucial for cytotoxic activity. For instance, some studies have reported that brominated derivatives exhibit higher cytotoxicity than their chlorinated counterparts. Furthermore, the cytotoxic potency can vary significantly between ortho, meta, and para isomers. In one study on 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives, the para-nitro substituted compound was most active against the MCF-7 breast cancer cell line[1].
-
Mechanism of Action: The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.
Data Summary: Cytotoxicity (IC50) Against Cancer Cell Lines
| Compound Class | Halogen/Substituent | Position | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro | meta | PC3 | 52 | [1] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro | para | PC3 | 80 | [1] |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro | para | MCF-7 | 100 | [1] |
| Halogenated Benzofuran Derivatives | Bromo | - | HepG2 | 3.8 | |
| Halogenated Benzofuran Derivatives | Chloro | - | A549 | 6.3 |
Note: This table combines data from studies on phenylacetamide and benzofuran derivatives to illustrate the impact of halogenation and substitution patterns on cytotoxicity.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is based on the principle of detecting Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX-2 Enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer and 10 µL of diluted COX-2 enzyme to the designated wells.
-
Inhibitor Control (IC): Add a known concentration of Celecoxib and 10 µL of diluted COX-2 enzyme.
-
Test Compound (S): Add 10 µL of the diluted test compound and 10 µL of diluted COX-2 enzyme.
-
-
Reaction Initiation: Add 80 µL of the Reaction Mix (containing COX Assay Buffer and COX Probe) to each well.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX-2 activity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxic Activity: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, PC3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated phenylalkanoic acids for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Concepts: Diagrams
To better illustrate the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Workflow for MTT Cytotoxicity Assay.
Concluding Remarks and Future Perspectives
The halogenation of phenylalkanoic acids represents a powerful strategy for modulating their biological activity. The evidence presented in this guide underscores the importance of considering both the type of halogen and its substitution pattern when designing new therapeutic agents. While this guide provides a comprehensive overview based on existing literature, it also highlights the need for more systematic studies that directly compare the anti-inflammatory, antimicrobial, and cytotoxic activities of a homologous series of halogenated phenylalkanoic acids. Such studies would provide a more definitive understanding of the structure-activity relationships and pave the way for the rational design of more potent and selective drug candidates. Future research should also focus on elucidating the precise molecular mechanisms underlying the observed biological effects and evaluating the in vivo efficacy and safety of promising lead compounds.
References
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 11(4), 1149–1154.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2019). Chemical Science, 10(36), 8412–8421.
Sources
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
This guide provides an in-depth, comparative analysis and a step-by-step protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This compound, a potential intermediate or related compound in pharmaceutical synthesis, requires a precise and accurate analytical method to ensure the quality and safety of the final product. HPLC is the premier technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]
Method validation is the documented process that establishes, with a high degree of assurance, that an analytical procedure is suitable for its intended use.[2][3] This guide will not only detail the "how" but also the "why" behind the experimental choices, grounding the protocols in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][4][5][6]
Part 1: HPLC Method Development & Optimization - A Comparative Approach
The foundation of a successful validation is a well-developed and optimized HPLC method. Here, we compare two plausible approaches for the analysis of this compound, focusing on the critical choices of the column and mobile phase.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical for achieving optimal separation. For an acidic compound like this compound, the goal is to achieve good retention and symmetrical peak shape.[7] We will compare two common column types: a traditional reversed-phase C18 column and a mixed-mode column.
-
Alternative A: The Workhorse - Standard C18 Column
-
Rationale: C18 (octadecyl) columns are the most widely used in reversed-phase HPLC, separating compounds based on their hydrophobicity.[7] They are robust, versatile, and available from numerous manufacturers.
-
-
Alternative B: The Specialist - Mixed-Mode C18/Anion-Exchange Column
Table 1: Comparison of Hypothetical HPLC Column Specifications
| Feature | Alternative A: Standard C18 | Alternative B: Mixed-Mode C18/AX |
| Stationary Phase | Octadecylsilane (C18) | C18 with Anion-Exchange Groups |
| Particle Size | 3.5 µm | 3.5 µm |
| Pore Size | 100 Å | 120 Å |
| Dimensions | 4.6 x 150 mm | 4.6 x 150 mm |
| pH Range | 2.0 - 8.0 | 2.0 - 7.5 |
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition, particularly the organic modifier and pH, dictates the retention and selectivity of the separation.[10]
-
The Role of Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. Methanol, being a protic solvent, can offer different selectivity.[11]
-
The Critical Impact of pH: For a carboxylic acid, the mobile phase pH is arguably the most critical parameter.[12] At a pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its neutral, protonated form, leading to increased retention on a reversed-phase column and improved peak shape.[12][13]
We will compare two mobile phase systems:
-
Method 1: Utilizes the Standard C18 column (Alternative A) with an acetonitrile/water mobile phase acidified with phosphoric acid.
-
Method 2: Employs the Mixed-Mode column (Alternative B) with a methanol/phosphate buffer mobile phase.
Part 2: A Step-by-Step Guide to HPLC Method Validation
Following method optimization, the chosen analytical procedure must be validated to demonstrate its suitability. The validation process follows the principles laid out in ICH Q2(R2) guidelines.[14]
Caption: Overall HPLC Method Validation Workflow.
System Suitability
Causality: System suitability testing is performed before any validation runs to ensure the chromatographic system is performing adequately.[15] It is a crucial check to confirm that the equipment, electronics, and analytical operations are suitable for the analysis.
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the theoretical plates (N) and tailing factor (T) for the first injection.
Acceptance Criteria (based on USP <621>): [16]
-
%RSD of peak area: ≤ 2.0%
-
%RSD of retention time: ≤ 1.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
Table 2: Hypothetical System Suitability Data
| Parameter | Method 1 (C18/ACN) | Method 2 (Mixed-Mode/MeOH) | Acceptance Criteria |
| %RSD Peak Area | 0.8% | 1.1% | ≤ 2.0% |
| %RSD Retention Time | 0.3% | 0.4% | ≤ 1.0% |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | 8500 | 9200 | ≥ 2000 |
Specificity (Selectivity)
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] This ensures that the measured signal is solely from the analyte of interest.
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).
-
Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.
-
Ensure the analyte peak is well-resolved from any degradation products or placebo components.
Acceptance Criteria:
-
The analyte peak should be free of co-elution from degradation products, impurities, or placebo components.
-
Peak purity index should be greater than 0.999.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[17] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (R²): ≥ 0.999
-
The y-intercept should not be significantly different from zero.
Table 3: Hypothetical Linearity Data
| Parameter | Method 1 (C18/ACN) | Method 2 (Mixed-Mode/MeOH) | Acceptance Criteria |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL | Defined by user |
| Correlation Coefficient (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 12543x + 250 | y = 11987x + 150 | N/A |
Accuracy (Trueness)
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[19] It is typically determined by spiking a placebo with a known amount of the analyte at different concentration levels.
Experimental Protocol:
-
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100%
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Table 4: Hypothetical Accuracy Data
| Level | Method 1 (C18/ACN) - % Recovery | Method 2 (Mixed-Mode/MeOH) - % Recovery | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 100.5% | 98.0% - 102.0% |
| 120% | 99.1% | 99.8% | 98.0% - 102.0% |
| Mean | 99.8% | 100.2% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time under the same conditions.[20]
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[15][20]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for the results of each set of measurements.
Acceptance Criteria:
-
%RSD for repeatability: ≤ 2.0%
-
%RSD for intermediate precision: ≤ 2.0%
Table 5: Hypothetical Precision Data (%RSD)
| Precision Level | Method 1 (C18/ACN) | Method 2 (Mixed-Mode/MeOH) | Acceptance Criteria |
| Repeatability | 1.0% | 1.2% | ≤ 2.0% |
| Intermediate Precision | 1.4% | 1.6% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Experimental Protocol (Signal-to-Noise Method):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
S/N ratio for LOD: ~3:1
-
S/N ratio for LOQ: ~10:1
Table 6: Hypothetical LOD and LOQ Data
| Parameter | Method 1 (C18/ACN) | Method 2 (Mixed-Mode/MeOH) |
| LOD (µg/mL) | 0.05 | 0.04 |
| LOQ (µg/mL) | 0.15 | 0.12 |
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1][19] It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Systematically vary key method parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Organic modifier composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
No significant change in the results should be observed.
Caption: Interrelationship of HPLC Method Validation Parameters.
Part 3: Comparative Performance Summary and Recommendations
Both hypothetical methods, after undergoing a full validation, prove to be suitable for the intended purpose. However, a direct comparison reveals subtle differences that may favor one over the other depending on the specific application.
Table 7: Overall Performance Summary
| Validation Parameter | Method 1 (C18/ACN) | Method 2 (Mixed-Mode/MeOH) | Comments |
| Selectivity | Excellent | Excellent | Both methods show good resolution from degradants. |
| Linearity (R²) | 0.9995 | 0.9998 | Method 2 shows slightly better linearity. |
| Accuracy | 99.8% | 100.2% | Both are highly accurate. |
| Precision (%RSD) | 1.4% | 1.6% | Method 1 is slightly more precise. |
| Sensitivity (LOQ) | 0.15 µg/mL | 0.12 µg/mL | Method 2 is slightly more sensitive. |
| Robustness | Robust | Robust | Both methods are reliable under minor variations. |
| Run Time | ~8 min | ~10 min | Method 1 is faster. |
Expert Recommendations
-
For Routine Quality Control (QC): Method 1 (Standard C18 with Acetonitrile) is recommended. Its slightly better precision, faster run time, and use of a very common and robust column make it ideal for high-throughput environments where efficiency and reliability are key.
-
For Complex Matrices or Trace Analysis: Method 2 (Mixed-Mode with Methanol) is the preferred choice. The enhanced sensitivity (lower LOQ) and the potential for different selectivity offered by the mixed-mode column and methanol mobile phase make it more suitable for challenging samples, such as impurity profiling or analysis in biological matrices.
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that is essential for ensuring the integrity of analytical data in the pharmaceutical industry.[22] This guide has provided a comprehensive framework for validating a method for this compound, comparing two viable chromatographic approaches. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers and scientists can confidently establish a method that is accurate, precise, and fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.
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A Researcher's Guide to the Spectroscopic Analysis of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid and Its Synthetic Precursors
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques serve as the cornerstone of this validation process, providing a detailed fingerprint of a compound's chemical architecture. This guide offers an in-depth comparative analysis of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid against its common precursors, 2-chlorobenzonitrile and a cyclopentyl Grignard reagent. We will explore how distinct changes in spectral data across Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provide irrefutable evidence of chemical transformation.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the addition of a nucleophilic cyclopentyl group to the electrophilic nitrile carbon of 2-chlorobenzonitrile, followed by acidic hydrolysis. Understanding the spectroscopic signatures of each component in this pathway is crucial for reaction monitoring, impurity profiling, and final product verification.
The Synthetic Pathway: A Spectroscopic Journey
The transformation from precursors to the final product involves significant changes in functional groups, which are readily tracked by spectroscopic methods. The nitrile group (C≡N) of the starting material is converted into a carboxylic acid group (-COOH), and a cyclopentyl ring is introduced.
Caption: Synthetic route for this compound.
Part 1: Spectroscopic Profile of Precursors
A baseline understanding of the precursors' spectra is essential to appreciate the changes upon reaction completion.
Precursor 1: 2-Chlorobenzonitrile (C₇H₄ClN)
This aromatic nitrile is a white crystalline solid and serves as the electrophilic starting material.[1] Its key spectroscopic features are dominated by the benzene ring, the nitrile group, and the chlorine atom.
-
FT-IR Spectroscopy: The infrared spectrum provides clear evidence of its key functional groups.
-
C≡N Stretch: A sharp, intense absorption band around 2211-2230 cm⁻¹ is the most characteristic signal for the nitrile group.[2]
-
Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A strong band typically found in the 782-750 cm⁻¹ region.[2]
-
-
NMR Spectroscopy (¹H and ¹³C):
-
¹H NMR: The four protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.8 ppm.
-
¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and one for the nitrile carbon (around 115-120 ppm). The carbon attached to the chlorine will be shifted due to the halogen's electronegativity.
-
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 137.[3] A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed, confirming the presence of one chlorine atom.
Precursor 2: Cyclopentylmagnesium Bromide (C₅H₉BrMg)
As a Grignard reagent, this organometallic compound is a powerful nucleophile, typically prepared and used in situ as a solution in an ether solvent like THF or diethyl ether.[4][5] Direct spectroscopic analysis is challenging due to its high reactivity with moisture and air. However, the key spectroscopic contributions of the cyclopentyl group can be inferred from the spectra of stable cyclopentane derivatives.
-
Expected Spectroscopic Features of the Cyclopentyl Moiety:
-
FT-IR: Strong aliphatic C-H stretching absorptions just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) and C-H bending vibrations around 1460 cm⁻¹.[6]
-
¹H NMR: A complex multiplet signal for the aliphatic protons, typically in the 1.5-1.9 ppm range.
-
¹³C NMR: Signals for the CH₂ groups of the cyclopentyl ring would be expected in the aliphatic region (typically 25-45 ppm).
-
Part 2: Spectroscopic Characterization of the Final Product
This compound (C₁₂H₁₃ClO₂)
The successful synthesis is confirmed by the appearance of new functional group signals (carboxylic acid) and the disappearance of the nitrile signal, alongside the combined features of the chlorophenyl and cyclopentyl groups. The molecular formula is C₁₂H₁₃ClO₂ and the molecular weight is 224.68 g/mol .[7][8]
-
FT-IR Spectroscopy: This is often the quickest method to confirm the conversion of the nitrile to a carboxylic acid.
-
Disappearance of C≡N Stretch: The sharp peak around 2230 cm⁻¹ from 2-chlorobenzonitrile will be absent.
-
Appearance of O-H Stretch: A very broad and strong absorption band will appear from 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9] This broad signal will often overlap with the C-H stretching region.
-
Appearance of C=O Stretch: A strong, sharp absorption band will be present between 1760-1690 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[9]
-
Aliphatic & Aromatic C-H Stretches: Signals will be present just below 3000 cm⁻¹ (cyclopentyl) and just above 3000 cm⁻¹ (chlorophenyl).
-
-
NMR Spectroscopy (¹H and ¹³C): NMR provides the most detailed structural information, confirming the connectivity of the molecular framework.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet will appear far downfield, typically between 10-13 ppm. This signal readily disappears upon shaking the sample with D₂O, a classic test for acidic protons.
-
Aromatic Protons: A complex multiplet pattern for the four protons on the 2-chlorophenyl ring, likely in the 7.2-7.6 ppm range.
-
Aliphatic Protons: Multiple signals for the eight protons of the cyclopentyl ring will appear in the upfield region, typically between 1.6-2.5 ppm. The asymmetry of the molecule will likely make these protons chemically non-equivalent, leading to complex multiplets.
-
-
¹³C NMR:
-
Carboxyl Carbon (-COOH): A new signal will appear in the downfield region, typically between 170-185 ppm.
-
Nitrile Carbon (-C≡N): The signal from the precursor will be absent.
-
Aromatic & Aliphatic Carbons: Signals corresponding to the six carbons of the chlorophenyl ring and the five carbons of the cyclopentyl ring will be present. The quaternary carbon of the cyclopentyl ring attached to the aromatic ring will also be observable.
-
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 224, with a corresponding M+2 peak confirming the presence of one chlorine atom.[7]
-
Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxyl group (-COOH), leading to a significant fragment ion at m/z 179 (M-45). Further fragmentation of the chlorophenyl-cyclopentyl cation could also be observed.
-
Part 3: Comparative Data Summary and Workflow
The most effective way to use spectroscopy is through direct comparison, noting the appearance and disappearance of key signals.
Table 1: Key Spectroscopic Differences
| Spectroscopic Feature | 2-Chlorobenzonitrile (Precursor) | This compound (Product) | Rationale for Change |
| FT-IR: O-H Stretch | Absent | Present (Broad, 3300-2500 cm⁻¹) | Formation of the carboxylic acid group. |
| FT-IR: C=O Stretch | Absent | Present (Strong, ~1700 cm⁻¹) | Formation of the carbonyl in the carboxylic acid. |
| FT-IR: C≡N Stretch | Present (Strong, ~2230 cm⁻¹) | Absent | Conversion of the nitrile functional group. |
| FT-IR: Aliphatic C-H | Absent | Present (~2950-2850 cm⁻¹) | Introduction of the cyclopentyl ring. |
| ¹H NMR: -COOH Proton | Absent | Present (Broad, 10-13 ppm) | Formation of the carboxylic acid group. |
| ¹H NMR: Aliphatic Protons | Absent | Present (1.6-2.5 ppm) | Introduction of the cyclopentyl ring. |
| ¹³C NMR: -COOH Carbon | Absent | Present (170-185 ppm) | Formation of the carboxylic acid group. |
| ¹³C NMR: -C≡N Carbon | Present (~117 ppm) | Absent | Conversion of the nitrile functional group. |
| MS: Molecular Ion (m/z) | 137/139 | 224/226 | Addition of C₅H₉ and COOH, loss of N. |
Logical Workflow for Spectroscopic Verification
The process of confirming the synthesis follows a logical progression, where each technique provides a piece of the structural puzzle.
Caption: Workflow for spectroscopic confirmation of the synthesis.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized protocols should be employed.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples like 2-chlorobenzonitrile and the final product, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path.
-
Analysis: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Key peaks are identified and assigned to their corresponding functional group vibrations.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically run to simplify the spectrum to single lines for each unique carbon.
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of ¹H signals determines proton ratios, and coupling patterns (singlet, doublet, etc.) provide information about neighboring protons.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of the sample is introduced into the ion source, often via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is chosen. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer techniques like Electrospray Ionization (ESI) are useful for confirming the molecular weight.[10]
-
Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Conclusion
The transition from 2-chlorobenzonitrile and a cyclopentyl Grignard reagent to this compound is characterized by a series of profound and readily detectable spectroscopic changes. The disappearance of the nitrile signal in both IR and ¹³C NMR, coupled with the emergence of characteristic carboxylic acid absorptions, provides the primary evidence of reaction. This is further substantiated by the appearance of aliphatic signals from the newly introduced cyclopentyl ring and a molecular ion peak in the mass spectrum corresponding to the final product. By systematically applying this multi-technique spectroscopic approach, researchers can confidently validate the structure of their target molecule, ensuring the integrity and success of the synthetic process.
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National Center for Biotechnology Information. "2-Chlorobenzonitrile". PubChem Compound Summary for CID 13391. [Link]
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Malaysian Journal of Analytical Sciences. "SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE". (2024). [Link]
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ResearchGate. "Experimental Investigation on Physical, Thermal and Spectroscopic Properties of 2-Chlorobenzonitrile: Impact of Biofield Treatment". (2015). [Link]
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Wikipedia. "Cyclopentadienyl magnesium bromide". [Link]
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A Researcher's Guide to Bridging the Efficacy Gap: In Vitro vs. In Vivo Assessment of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the translation of preclinical data from controlled laboratory settings to complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation, framed through the lens of a hypothetical series of anti-inflammatory agents: 1-(2-chlorophenyl)cyclopentanecarboxylic acid derivatives.
While direct comparative data for this specific chemical series is not yet prevalent in published literature, its structural motifs—a carboxylic acid, a cyclopentane ring, and a chlorophenyl group—suggest a plausible mechanism of action as inhibitors of cyclooxygenase (COX) enzymes. This guide will, therefore, use the well-established COX pathway as a representative biological target to illustrate the principles and methodologies for comparing in vitro and in vivo efficacy. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for designing, executing, and interpreting these crucial translational studies.
The Biological Target: Cyclooxygenase (COX) and the Inflammatory Cascade
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that plays a pivotal role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2] The development of selective COX-2 inhibitors has been a major goal in the search for anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Hypothesized Mechanism of Action
The this compound scaffold possesses features conducive to COX inhibition. The carboxylic acid moiety can mimic the carboxylate of arachidonic acid, anchoring the molecule in the active site of the enzyme. The lipophilic 2-chlorophenyl and cyclopentane groups can interact with the hydrophobic channel of the COX enzyme, potentially conferring potency and selectivity.
Caption: The Arachidonic Acid Cascade and the Role of COX Enzymes.
Part 1: In Vitro Efficacy Assessment - The First Litmus Test
In vitro assays are indispensable for the initial screening and characterization of potential drug candidates.[3] They offer high throughput, cost-effectiveness, and a controlled environment to probe the direct interaction between a compound and its molecular target.[3] For our hypothetical series of COX inhibitors, the primary goals of in vitro testing are to determine their potency (typically as an IC50 value) and their selectivity for COX-2 over COX-1.
Experimental Protocol 1: Recombinant Enzyme Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing cofactors such as L-epinephrine, reduced glutathione, and hematin.[4]
-
Compound Incubation: Serially dilute the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the reaction wells.
-
Enzyme Addition: Add the respective COX isoform to the wells and pre-incubate to allow for compound-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid. A radiolabeled version is often used for ease of detection.[4][5]
-
Reaction Quenching and Product Separation: After a defined incubation period, stop the reaction and separate the prostaglandin products from the unreacted substrate, often using chromatography.
-
Quantification: Quantify the amount of product formed (e.g., via liquid scintillation counting for radiolabeled products).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol 2: Human Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant in vitro system as it measures COX inhibition in the presence of all blood components and cellular interactions.[2]
Methodology:
-
Blood Collection: Draw fresh venous blood from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquot the blood into tubes containing various concentrations of the test compounds or vehicle control.
-
COX-1 Activity Measurement: Allow the blood to clot at 37°C for 1 hour. During this process, platelets are activated and produce thromboxane B2 (TXB2), a stable metabolite of the COX-1 product TXA2.
-
COX-2 Activity Measurement: To measure COX-2 activity, incubate the blood with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. After incubation, measure the levels of prostaglandin E2 (PGE2).
-
Plasma Separation: Centrifuge the samples to separate the serum (for COX-1) or plasma (for COX-2).
-
Quantification: Measure the concentrations of TXB2 and PGE2 using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.
Caption: In Vitro Testing Workflow for COX Inhibitors.
Hypothetical In Vitro Data
| Compound ID | R-Group Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| CPCA-01 | None (Parent) | 15.2 | 0.8 | 19 |
| CPCA-02 | 4'-Fluoro on Phenyl | 12.5 | 0.25 | 50 |
| CPCA-03 | 3'-Methyl on Phenyl | 25.8 | 1.5 | 17.2 |
| CPCA-04 | 2-Methyl on Cyclopentane | 18.0 | 0.5 | 36 |
| Celecoxib | Reference Drug | >100 | 0.05 | >2000 |
Part 2: In Vivo Efficacy Assessment - The Whole Organism Response
While in vitro assays are crucial for identifying potent compounds, they cannot predict how a drug will behave in a living organism.[6] In vivo studies are essential to evaluate a compound's efficacy in the context of complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME).[7]
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model of acute inflammation to assess the activity of anti-inflammatory agents.[8][9]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds (e.g., CPCA-02) or a reference drug (e.g., Indomethacin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).
Experimental Protocol 4: Acetic Acid-Induced Writhing Test in Mice
This model is used to screen for analgesic activity, particularly peripherally acting analgesics.[9][10] The intraperitoneal injection of acetic acid causes the release of endogenous mediators like prostaglandins, leading to a characteristic writhing response.[10]
Methodology:
-
Animal Acclimatization: Acclimate male Swiss albino mice to the laboratory environment.
-
Compound Administration: Administer the test compounds or a reference drug (e.g., Aspirin) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Writhing: Thirty minutes (for i.p.) or sixty minutes (for oral) after compound administration, inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of protection (analgesia) for each group compared to the vehicle control group.
Caption: In Vivo Efficacy Testing Workflow.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear correlation between in vitro potency and in vivo efficacy. However, this is often not a straightforward relationship. A compound that is highly potent in vitro may show poor efficacy in vivo, and vice versa.
Comparative Data Analysis (Hypothetical)
| Compound ID | In Vitro COX-2 IC50 (µM) | In Vivo Paw Edema Inhibition @ 30 mg/kg (%) | In Vivo Writhing Inhibition @ 30 mg/kg (%) |
| CPCA-02 | 0.25 | 55% | 62% |
| CPCA-04 | 0.5 | 25% | 30% |
| Celecoxib | 0.05 | 65% | 70% |
In this hypothetical dataset, CPCA-02, which was highly potent in vitro, also demonstrates good in vivo efficacy. However, CPCA-04, while still potent in vitro, shows significantly reduced in vivo activity. This discrepancy highlights the importance of considering factors beyond direct target engagement.
Why the Discrepancy? The Role of Pharmacokinetics
The transition from a simplified in vitro system to a complex living organism introduces a multitude of variables, primarily related to the drug's pharmacokinetic (PK) profile.[7]
-
Absorption: The carboxylic acid moiety, while beneficial for target binding, is often ionized at physiological pH, which can limit its ability to cross biological membranes and be absorbed from the gastrointestinal tract.[11][12]
-
Distribution: Once absorbed, the drug must reach the site of inflammation at a sufficient concentration. High plasma protein binding can limit the amount of free drug available to exert its effect.
-
Metabolism: The compound may be rapidly metabolized by the liver into inactive or even toxic byproducts. Carboxylic acid-containing drugs can form reactive acyl glucuronide or coenzyme A conjugates, which can lead to toxicity.[13][14] The 2-chlorophenyl group may also be susceptible to oxidative metabolism.
-
Excretion: The drug and its metabolites are cleared from the body, primarily by the kidneys. Rapid excretion can lead to a short duration of action.
Caption: Factors Influencing In Vitro to In Vivo Correlation.
Conclusion and Future Directions
The evaluation of this compound derivatives, or any new chemical series, requires a carefully integrated strategy of in vitro and in vivo testing. While in vitro assays provide essential data on potency and mechanism, they represent only the initial step. The complexities of a living system, governed by the laws of pharmacokinetics, ultimately determine a compound's therapeutic potential.
For researchers working with this scaffold, the path forward involves:
-
Systematic SAR: Synthesize and test a broader range of derivatives to improve both in vitro potency and pharmacokinetic properties.
-
Early ADME Profiling: Incorporate early in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) to identify liabilities sooner.
-
PK/PD Modeling: Establish a pharmacokinetic/pharmacodynamic relationship to understand the concentration-effect profile and optimize dosing regimens for future studies.
By embracing this multi-faceted approach, the scientific community can more effectively bridge the gap between the petri dish and the patient, accelerating the development of novel and effective medicines.
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A Comparative Study of Synthesis Routes for 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
<_SPLIT_TOKEN_948>
A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-(2-Chlorophenyl)cyclopentanecarboxylic acid is a pivotal chemical intermediate in the synthesis of numerous pharmaceutical agents. The efficiency and scalability of its production are therefore of considerable interest to the medicinal and process chemistry communities. This guide presents a comparative analysis of two primary synthetic pathways to this compound: phase-transfer catalyzed (PTC) alkylation of 2-chlorophenylacetonitrile and a Grignard reagent-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a data-driven comparison to inform the selection of the most appropriate route for specific research and development needs.
Introduction
The molecular scaffold of this compound is a recurring motif in a variety of biologically active molecules. Its strategic importance as a building block necessitates robust and efficient synthetic methodologies. This comparative guide is designed to provide an in-depth, objective analysis of two distinct and commonly employed synthetic strategies. By examining the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as an authoritative resource for chemists in the pharmaceutical industry.
Route 1: Phase-Transfer Catalyzed Alkylation and Subsequent Hydrolysis
This well-established route involves the formation of a five-membered ring through the alkylation of 2-chlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis (PTC) conditions. The resulting nitrile is then hydrolyzed to the target carboxylic acid.
Reaction Pathway
The PTC approach is a two-step process initiated by a cyclization reaction, followed by hydrolysis.
Figure 1: PTC alkylation and hydrolysis workflow.
Scientific Rationale
Phase-transfer catalysis is a powerful technique for reacting water-insoluble organic substrates with water-soluble reagents.[1] In this synthesis, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase.[2] This enables the deprotonation of the weakly acidic α-proton of 2-chlorophenylacetonitrile, forming a carbanion. This nucleophilic carbanion then undergoes a double alkylation with 1,4-dibromobutane to form the cyclopentane ring.[3] The subsequent hydrolysis of the nitrile group under strong acidic conditions yields the desired carboxylic acid.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile [5]
-
A solution of 2-chlorophenylacetonitrile (1.0 eq.) in toluene is prepared in a reaction vessel.
-
A 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB) are added.
-
1,4-Dibromobutane (1.1 eq.) is added dropwise to the vigorously stirred biphasic mixture.
-
The reaction is heated to 70-80°C for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, diluted with water, and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.
Step 2: Hydrolysis to this compound
-
The crude 1-(2-chlorophenyl)cyclopentanecarbonitrile is treated with a mixture of concentrated sulfuric acid and water.
-
The mixture is heated to reflux (approximately 120-130°C) for 8-12 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization to afford pure this compound.[6][7]
Route 2: Grignard Reaction Followed by Oxidation
This alternative strategy employs an organometallic approach, where a Grignard reagent is added to cyclopentanone to form a tertiary alcohol, which is subsequently oxidized to the target carboxylic acid.
Reaction Pathway
This two-step synthesis begins with the formation of a tertiary alcohol via a Grignard reaction, which is then oxidized.
Figure 2: Grignard reaction and oxidation workflow.
Scientific Rationale
Grignard reagents are potent nucleophiles capable of attacking the electrophilic carbon of a carbonyl group.[8][9] In this route, 2-chlorophenylmagnesium bromide is prepared in situ from 2-chlorobromobenzene and magnesium metal in an anhydrous ether solvent.[10] This organometallic species then adds to cyclopentanone to form a magnesium alkoxide intermediate, which upon acidic workup, yields 1-(2-chlorophenyl)cyclopentanol.[11][12] The final step involves the oxidation of the tertiary alcohol to the corresponding carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate.[13]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanol
-
In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated.
-
A solution of 2-chlorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.
-
The resulting Grignard solution is cooled to 0°C.
-
A solution of cyclopentanone in anhydrous THF is added slowly, maintaining the temperature below 10°C.
-
The reaction is stirred at room temperature for 2-3 hours after the addition is complete.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted, and the organic layer is washed, dried, and concentrated to give the crude tertiary alcohol.
Step 2: Oxidation to this compound
-
The crude 1-(2-chlorophenyl)cyclopentanol is dissolved in a suitable solvent mixture (e.g., acetone/water).
-
The solution is cooled, and a strong oxidizing agent such as potassium permanganate is added portion-wise.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is worked up by quenching the excess oxidant, filtering the manganese dioxide, and acidifying the filtrate.
-
The product is extracted, and the organic phase is washed, dried, and concentrated.
-
Purification by recrystallization yields the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: PTC Alkylation | Route 2: Grignard Reaction |
| Starting Materials | 2-Chlorophenylacetonitrile, 1,4-Dibromobutane | 2-Chlorobromobenzene, Cyclopentanone |
| Reagent Sensitivity | Reagents are generally stable to air and moisture. | Grignard reagent is highly sensitive to air and moisture.[8] |
| Reaction Conditions | High temperatures required for cyclization and hydrolysis. | Milder conditions for Grignard reaction; oxidation may require heating. |
| Byproducts | Potential for polymerization and side reactions during hydrolysis. | Biphenyl formation is a common side reaction.[8] |
| Typical Overall Yield | 50-65% | 60-75% |
| Scalability | Scalable, but hydrolysis can be challenging to control. | Readily scalable with appropriate inert atmosphere techniques. |
| Safety Considerations | Use of cyanide-containing starting material and strong acids/bases. | Handling of pyrophoric Grignard reagent and strong oxidizing agents. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (PTC Alkylation) is a robust method that utilizes relatively inexpensive and stable starting materials. However, it often requires harsh reaction conditions, which can lead to lower yields and the formation of impurities that necessitate extensive purification.
Route 2 (Grignard Reaction) generally proceeds under milder conditions and can provide higher overall yields. The primary challenge lies in the stringent requirement for anhydrous and inert conditions due to the high reactivity of the Grignard reagent.
For laboratory-scale synthesis where yield and purity are the main drivers, the Grignard route may be preferable, provided the necessary equipment and handling expertise are available. For larger-scale industrial applications where cost of goods and operational simplicity are critical, the PTC alkylation route , despite its potential for lower yields, might be more economically viable. The final choice will depend on a careful evaluation of the specific project goals, available resources, and safety infrastructure.
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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid in Diverse Assay Platforms
Introduction: The Challenge of Specificity in Bioanalysis
As a compound featuring a chlorinated aromatic ring, a carboxylic acid moiety, and a cyclopentane core, 1-(2-Chlorophenyl)cyclopentanecarboxylic acid (Molecular Formula: C₁₂H₁₃ClO₂, Molecular Weight: 224.68 g/mol ) presents a unique analytical challenge.[1][2] Understanding its potential for cross-reactivity is crucial for the development of robust and reliable analytical methods. This guide is intended for researchers, scientists, and drug development professionals to inform their choice of analytical methodology and to design appropriate validation experiments.
The Basis of Cross-Reactivity: A Tale of Two Principles
Cross-reactivity manifests differently depending on the analytical technique. In immunoassays , it is a function of molecular recognition, where antibodies may bind to structurally similar, non-target molecules.[3][4][5] In chromatography-mass spectrometry , it is a matter of physical separation and detection, where isobaric or co-eluting compounds can interfere with the target analyte's signal.[6][7]
Potential Cross-Reactants of this compound
While specific metabolic and impurity profiles for this compound are not extensively documented in public literature, we can hypothesize potential cross-reactants based on common metabolic pathways for halogenated aromatic compounds and known synthetic routes for related molecules.[8][9][10] These include:
-
Positional Isomers: 1-(3-Chlorophenyl)cyclopentanecarboxylic acid and 1-(4-Chlorophenyl)cyclopentanecarboxylic acid.
-
Metabolites: Hydroxylated and/or dehalogenated analogs.
-
Synthetic Precursors/Impurities: Compounds such as 2-chlorophenyl cyclopentyl ketone.[8]
-
Structurally Related Compounds: Analogs with different halogen substitutions (e.g., fluoro- or bromo-).
Comparative Analysis of Assay Platforms
The choice of analytical platform significantly impacts the likelihood and nature of encountering cross-reactivity. Below, we compare immunoassays, LC-MS, and GC-MS in the context of analyzing this compound.
Immunoassays: The Specificity Challenge of Molecular Recognition
Immunoassays rely on the specific binding of antibodies to the target analyte. For small molecules like this compound (haptens), antibodies are generated by conjugating the hapten to a larger carrier protein.[11][12][13][14] The resulting antibodies will recognize specific epitopes on the hapten.
Potential for Cross-Reactivity: High
The structural similarity between this compound and its potential cross-reactants makes immunoassays particularly susceptible to interference. The antibody's binding pocket may not be able to distinguish subtle differences, such as the position of the chlorine atom on the phenyl ring or the presence of a hydroxyl group.
Diagram: The Principle of Immunoassay Cross-Reactivity
Caption: Antibody binding to both the target analyte and structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Separation and Mass Detection
LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[15][16][17] This technique is a cornerstone of modern bioanalysis.
Potential for Cross-Reactivity: Low to Moderate
LC-MS offers significantly higher specificity than immunoassays. The chromatographic separation can resolve compounds with minor structural differences. Furthermore, mass spectrometry can distinguish between compounds with different molecular weights. However, isobaric compounds (those with the same nominal mass) that co-elute can still pose a challenge.
Diagram: LC-MS Workflow for Specific Analysis
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A Comparative Benchmarking Guide: Evaluating 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Against Known ATP Citrate Lyase (ACLY) Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound, 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, against established inhibitors of ATP Citrate Lyase (ACLY). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting metabolic pathways in oncology and metabolic diseases.
ATP Citrate Lyase is a pivotal enzyme that links cellular energy metabolism from carbohydrates to the biosynthesis of fatty acids and cholesterol.[1][2][3] It catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[1] The product, acetyl-CoA, is a fundamental building block for lipogenesis and the mevalonate pathway, and is also essential for histone acetylation, thereby influencing gene expression.[4] Given its central role, particularly the upregulation of its expression and activity in many tumor types, ACLY has emerged as a promising therapeutic target.[1][5]
While the specific biological targets of this compound are not yet fully characterized, its structural features, notably the carboxylic acid moiety, suggest a potential interaction with enzymes that bind acidic substrates like citrate. This guide, therefore, proposes a hypothetical yet rigorous benchmarking study of this compound against known ACLY inhibitors to ascertain its potential efficacy and mechanism of action.
Benchmark Inhibitors: A Profile of Established ACLY Antagonists
A robust benchmarking study requires comparison against well-characterized inhibitors. The following compounds have been selected based on their established potency, differing mechanisms of action, and clinical relevance.
| Inhibitor | Abbreviation | Mechanism of Action | Reported Potency (IC50/Ki) | Key Characteristics |
| Bempedoic Acid (ETC-1002) | BA | Prodrug, activated to ETC-1002-CoA, which is a competitive inhibitor of ACLY with respect to Coenzyme A.[6][7] | IC50 = 10.56 ± 1.46 µmol/L (for BA-CoA)[8] | First-in-class ACLY inhibitor approved for treating hypercholesterolemia.[3][9] |
| SB-204990 | - | Potent and specific inhibitor of ACLY.[10] | - | A widely used tool compound in preclinical research.[9] |
| BMS-303141 | - | Potent, cell-permeable inhibitor.[10] | IC50 = 0.13 µM[10] | Demonstrates efficacy in lowering plasma cholesterol and triglycerides in animal models.[11] |
| NDI-091143 | - | Potent and high-affinity allosteric inhibitor.[10] | IC50 = 2.1 nM (ADP-Glo assay), Ki = 7.0 nM, Kd = 2.2 nM[10] | Binds to a site distinct from the substrate binding sites, stabilizing a conformation that blocks citrate binding.[10] |
| (-)-Hydroxycitrate | HCA | Competitive inhibitor with respect to citrate.[12] | Ki = 150 nM[12] | A natural product and one of the earliest identified ACLY inhibitors.[11] |
Experimental Design for Comparative Analysis
To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is proposed. This will allow for the determination of its direct enzymatic inhibition, its effects in a cellular context, and its mechanism of action.
Workflow for Benchmarking Potential ACLY Inhibitors
Caption: The central role of ACLY in cellular metabolism and its point of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmark this compound against known ACLY inhibitors. By following these protocols, researchers can obtain a comprehensive dataset to determine its potency, mechanism of action, and cellular efficacy. Positive results from these studies would warrant further investigation, including selectivity profiling against other metabolic enzymes and in vivo efficacy studies in relevant disease models. The ultimate goal is to ascertain whether this compound represents a novel and viable candidate for therapeutic development targeting the ACLY pathway.
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- 7. Bempedoic Acid (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of the novel ACLY inhibitor 326E as a promising treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Flavonoids as Novel Inhibitors of ATP Citrate Lyase: Structure–Activity Relationship and Inhibition Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(2-Chlorophenyl)cyclopentanecarboxylic acid analogs. While direct SAR studies on this specific scaffold are not extensively published, this guide synthesizes data from closely related 1-phenylcycloalkanecarboxylic acid derivatives to elucidate the impact of structural modifications on biological activity. The primary focus is on the potential modulation of the sigma (σ) and NMDA receptor systems, given the known anticonvulsant and psychoactive properties of this class of compounds. This document is intended to guide medicinal chemists and pharmacologists in the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.
Introduction: The Therapeutic Potential of 1-Phenylcycloalkanecarboxylic Acid Derivatives
The 1-phenylcycloalkanecarboxylic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. A notable example is carbetapentane, or 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, which is recognized for its antitussive, anticonvulsant, and spasmolytic properties.[1] The diverse pharmacological profile of these molecules has spurred investigations into their mechanism of action, with studies pointing towards interaction with sigma (σ) receptors and potential modulation of the N-methyl-D-aspartate (NMDA) receptor complex.[1]
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this scaffold.[1] By systematically modifying the core structure, researchers can dissect the contributions of different functional groups to target binding and biological activity, paving the way for the development of more potent and selective therapeutic agents. This guide will explore the SAR of this compound analogs by drawing critical comparisons with a well-studied series of 1-phenylcycloalkanecarboxylic acid derivatives.
Core Scaffold and Key Modification Points
The fundamental structure of the compounds discussed in this guide is the 1-phenylcyclopentanecarboxylic acid core. The key points for chemical modification to explore the SAR are highlighted in the diagram below.
Caption: Key modification points on the 1-phenylcyclopentanecarboxylic acid scaffold.
Synthesis of 1-Phenylcycloalkanecarboxylic Acid Analogs
A general synthetic route for the preparation of 1-phenylcycloalkanecarboxylic acid analogs is outlined below. This methodology allows for the introduction of diversity at the phenyl ring, the cycloalkyl ring, and the carboxylic acid moiety.
General Synthetic Scheme
Caption: General synthetic workflow for 1-phenylcyclopentanecarboxylic acid analogs.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example for the synthesis of the core scaffold.
Step 1: Synthesis of 1-(2-Chlorophenyl)cyclopentanecarbonitrile
-
To a solution of 2-chlorophenylacetonitrile in a suitable solvent (e.g., DMSO), add a strong base such as sodium hydroxide.
-
Add 1,4-dibromobutane dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-(2-chlorophenyl)cyclopentanecarbonitrile.
Step 2: Hydrolysis to this compound
-
Reflux the 1-(2-chlorophenyl)cyclopentanecarbonitrile from Step 1 in a strong acidic solution (e.g., concentrated HCl) or a basic solution (e.g., aqueous KOH).
-
Monitor the reaction for the disappearance of the nitrile group.
-
After completion, neutralize the reaction mixture and extract the carboxylic acid product.
-
Recrystallize the product to obtain pure this compound.
Structure-Activity Relationship Analysis
The following sections detail the impact of structural modifications on the biological activity of 1-phenylcycloalkanecarboxylic acid analogs, with a focus on their affinity for sigma (σ) receptors. This data is extrapolated from a study by Calderon et al. on carbetapentane analogs.[1][2][3]
Influence of Phenyl Ring Substitution (R1)
Substitution on the phenyl ring significantly influences binding affinity. The position and electronic nature of the substituent are critical determinants of activity.
| Compound | R1 Substitution | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | H | 1.8 | 1000 |
| 2 | 2-Cl | 4.5 | >10000 |
| 3 | 3-Cl | 2.5 | 1500 |
| 4 | 4-Cl | 3.2 | 2000 |
| 5 | 4-F | 2.8 | 1800 |
| 6 | 4-CH3 | 1.5 | 800 |
| 7 | 4-OCH3 | 6.2 | 3000 |
Key Insights:
-
Positional Effects: The position of the chloro substituent impacts selectivity. A chlorine at the 2-position (ortho) leads to a slight decrease in σ1 affinity compared to the unsubstituted parent compound but maintains high selectivity over σ2 receptors. Chloro substitution at the 3- (meta) and 4- (para) positions results in comparable or slightly improved σ1 affinity.
-
Electronic Effects: Both electron-donating (4-CH3) and electron-withdrawing (4-F, 4-Cl) groups at the para position are well-tolerated and can even enhance σ1 affinity. The 4-methoxy group (a stronger electron-donating group) slightly reduces affinity.
-
Overall Trend: Small to medium-sized substituents on the phenyl ring are generally favorable for maintaining or improving σ1 receptor affinity.
Influence of Cycloalkyl Ring Modification (R2)
Alterations to the cyclopentyl ring size have a pronounced effect on binding affinity, suggesting a specific spatial requirement for optimal receptor interaction.
| Compound | Ring Size | σ1 Ki (nM) | σ2 Ki (nM) |
| 8 | Cyclopropyl | 150 | >10000 |
| 1 | Cyclopentyl | 1.8 | 1000 |
| 9 | Cyclohexyl | 25 | 2500 |
Key Insights:
-
Ring Size is Critical: The cyclopentyl ring appears to be optimal for high-affinity σ1 binding.
-
Ring Contraction: Contracting the ring to a cyclopropyl moiety leads to a significant decrease in σ1 affinity.
-
Ring Expansion: Expanding the ring to a cyclohexyl group also results in a notable loss of σ1 affinity, although to a lesser extent than ring contraction.
Influence of Carboxylic Acid/Ester Modification (R3)
Modifications to the carboxylate portion of the molecule, which is often involved in hydrogen bonding and salt bridge formation, dramatically alter the binding profile.
| Compound | R3 Modification | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | 2-[2-(diethylamino)ethoxy]ethyl ester | 1.8 | 1000 |
| 10 | Methyl ester | 250 | >10000 |
| 11 | Carboxylic acid | >10000 | >10000 |
| 12 | Amide | 150 | >10000 |
| 13 | N,N-diethylamide | 80 | >10000 |
Key Insights:
-
Ester Moiety is Crucial: The 2-[2-(diethylamino)ethoxy]ethyl ester of carbetapentane is critical for high σ1 affinity.
-
Loss of Affinity with Simpler Esters: Replacing this complex ester with a simple methyl ester results in a substantial decrease in affinity.
-
Free Carboxylic Acid is Detrimental: The free carboxylic acid is not tolerated for σ1 binding.
-
Amides Show Moderate Affinity: Conversion to primary and tertiary amides restores some affinity, but not to the level of the optimal ester.
Potential as NMDA Receptor Antagonists
While the available data focuses on sigma receptors, the structural similarities of these compounds to known NMDA receptor antagonists warrant consideration of this target. NMDA receptor antagonists are used as anesthetics and are being investigated for the treatment of depression and neurodegenerative diseases.
Rationale for NMDA Receptor Targeting
The 1-arylcycloalkylamine scaffold is a well-established pharmacophore for NMDA receptor antagonists. The general structure of a non-competitive NMDA receptor antagonist often includes a hydrophobic aryl group and an amine function, which can interact with the phencyclidine (PCP) binding site within the NMDA receptor channel. The compounds discussed herein, particularly the ester and amide derivatives containing a basic amine, share these features.
Caption: Key pharmacophoric features of 1-arylcycloalkylamine NMDA receptor antagonists.
Recommended Experimental Protocol: NMDA Receptor Binding Assay
To investigate the potential of this compound analogs as NMDA receptor antagonists, a radioligand binding assay using [3H]MK-801 is recommended.
Materials:
-
Rat brain homogenates (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Glutamate and Glycine (co-agonists)
-
Test compounds (this compound analogs)
-
Unlabeled MK-801 (for determining non-specific binding)
-
HEPES buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat forebrain homogenates as the source of NMDA receptors.
-
In a 96-well plate, incubate the brain homogenates with a fixed concentration of [3H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled MK-801.
-
Incubate the plates at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 values to Ki values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The structure-activity relationship of 1-phenylcycloalkanecarboxylic acid derivatives reveals critical structural requirements for high-affinity binding to sigma receptors. The 1-phenylcyclopentyl core appears to be an optimal scaffold, with the nature and position of substituents on the phenyl ring and modifications to the carboxylate moiety significantly influencing activity and selectivity.
Based on this analysis, promising avenues for the design of novel this compound analogs include:
-
Systematic exploration of phenyl ring substitutions: Investigating a broader range of electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to fine-tune electronic and steric properties.
-
Optimization of the ester/amide moiety: Synthesizing a variety of ester and amide derivatives with different amine substituents to enhance potency and modulate pharmacokinetic properties.
-
Evaluation as NMDA receptor antagonists: Given the structural similarities to known NMDA receptor modulators, a thorough investigation of their activity at this target is warranted.
This guide provides a framework for the rational design and evaluation of novel this compound analogs. By leveraging the SAR insights presented, researchers can accelerate the discovery of new chemical entities with potential therapeutic applications in a range of neurological and psychiatric disorders.
References
-
Calderon, S. N., Izenwasser, S., Heller, B., Gutkind, J. S., Mattson, M. V., Su, T. P., & Newman, A. H. (1994). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives Are Potent and Selective sigma 1 Ligands. Journal of Medicinal Chemistry, 37(14), 2125–2136. [Link]
-
ACS Publications. (n.d.). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives Are Potent and Selective .sigma.1 Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Calderon, S. N., Izenwasser, S., Heller, B., Gutkind, J. S., Mattson, M. V., Su, T. P., & Newman, A. H. (1994). Novel 1-Phenylcycloalkanecarboxylic Acid Derivatives Are Potent and Selective .sigma.1 Ligands. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 1-(2-Chlorophenyl)cyclopentanecarboxylic acid, where a single stereocenter dictates the three-dimensional arrangement of its atoms, the ability to precisely quantify the abundance of each enantiomer is paramount. One enantiomer may elicit the desired therapeutic effect, while its mirror image could be inactive or, in the worst case, responsible for adverse effects. Consequently, regulatory bodies mandate rigorous control and analysis of enantiomeric purity.[1]
This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric purity of chiral carboxylic acids, using this compound as our focal point. We will move beyond mere protocols to explore the underlying principles and rationale, equipping researchers and drug development professionals with the expertise to select, develop, and validate the most suitable method for their objectives.
Comparative Overview of Core Analytical Techniques
The determination of enantiomeric excess (% ee) for a chiral carboxylic acid primarily relies on three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice among them is dictated by factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation.
| Parameter | Chiral HPLC | Chiral GC (with Derivatization) | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Separation of volatile diastereomeric derivatives on a CSP | Formation of diastereomeric species with distinct NMR signals |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Low (mg/mL) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<2%) | Good (2-5%) |
| Throughput | Moderate | Moderate to High | High (for screening) |
| Method Development | Can be time-consuming | Requires derivatization development | Relatively fast |
| Sample Preparation | Minimal (dissolution) | Mandatory derivatization | Minimal (dissolution + agent) |
| Key Advantage | Broad applicability, direct analysis | Highest resolving power and sensitivity | Rapid, non-separative analysis |
| Key Limitation | Cost of chiral columns | Potential for racemization during derivatization | Lower sensitivity and accuracy |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations in the pharmaceutical industry.[1][2] The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Mechanism and Rationale
The crux of the separation lies in the three-point interaction model. For effective chiral recognition, the analyte must interact with the CSP at a minimum of three points, with at least one of these interactions being stereochemically dependent. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, or steric hindrance.[3] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective for a broad range of compounds, including carboxylic acids, due to their well-defined helical structures that create numerous chiral pockets.
Experimental Workflow & Protocol
The workflow involves screening different combinations of CSPs and mobile phases to achieve optimal separation (resolution > 1.5).
Protocol: Enantiomeric Purity of this compound by HPLC
-
Column Selection: Start with a polysaccharide-based CSP known for its broad selectivity, such as a Chiralcel® OD-H (amylose derivative) or Chiralpak® AD-H (cellulose derivative) column (e.g., 250 x 4.6 mm, 5 µm).
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase).
-
Mobile Phase Screening (Normal Phase):
-
Initial Condition: n-Hexane/Isopropanol (IPA)/Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). TFA is crucial as an acidic modifier to suppress the ionization of the carboxylic acid and ensure good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (based on the chlorophenyl chromophore).
-
-
Method Optimization:
-
If separation is observed but resolution is poor, systematically vary the percentage of the alcohol modifier (IPA). Decreasing the alcohol content generally increases retention and improves resolution.
-
If peaks are too broad, ensure the TFA concentration is sufficient (0.1-0.2%).
-
-
Validation Parameters: Once baseline separation is achieved (Resolution > 1.5), the method should be validated for specificity, linearity, precision, and accuracy according to established guidelines.[1][4]
Performance Data (Illustrative)
| Parameter | Result |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol/TFA (95:5:0.1) |
| Resolution (Rs) | > 2.0 |
| Limit of Quantitation (LOQ) | ~0.05% of the major enantiomer |
| Precision (%RSD) | < 2.0% |
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolving power and sensitivity. However, due to the high polarity and low volatility of carboxylic acids, direct analysis is not feasible. A crucial prerequisite is the quantitative conversion of the acid into a more volatile derivative, typically an ester.[5]
Mechanism and Rationale
The workflow is a two-stage process. First, the enantiomers of this compound are converted into diastereomeric esters by reacting them with a chiral alcohol, or more commonly, into simple esters (e.g., methyl esters) using an achiral alcohol. The resulting volatile esters are then separated on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative. The cyclodextrin's cone-like structure provides a chiral environment where the enantiomeric esters can form transient inclusion complexes with differing stabilities, leading to different retention times.[6]
Experimental Workflow & Protocol
The key addition to the standard chromatographic workflow is the initial derivatization step. It is critical that this step does not induce racemization.
Protocol: Enantiomeric Purity by ¹H NMR using a CSA
-
Reagent Selection: Choose a suitable CSA known to interact with carboxylic acids, such as (DHQ)₂PHAL, a Cinchona alkaloid dimer. [7]2. Sample Preparation:
-
In a clean NMR tube, dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add 1.0 to 1.5 molar equivalents of the chiral solvating agent to the solution.
-
Mix thoroughly by gentle vortexing.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the minor enantiomer.
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the substrate that is split into two distinct peaks in the presence of the CSA. Protons alpha to the carbonyl or on the aromatic ring are often good candidates.
-
Carefully integrate the areas of these two signals. The ratio of the integrals corresponds directly to the enantiomeric ratio.
-
Performance Data (Illustrative)
| Parameter | Result |
| Chiral Auxiliary | (DHQ)₂PHAL (CSA) |
| Observed Signal | Proton alpha to the carboxyl group |
| Chemical Shift Difference (ΔΔδ) | 0.05 - 0.2 ppm |
| Limit of Quantitation (LOQ) | ~2-5% of the major enantiomer |
| Accuracy | Good, average error often within ±3% |
Conclusion and Recommendation
The assessment of enantiomeric purity is a non-negotiable step in the quality control of chiral pharmaceutical compounds like this compound.
-
For high-precision, validated release testing and impurity profiling , Chiral HPLC is the gold standard due to its robustness, high sensitivity, and broad applicability.
-
When maximum sensitivity is required or for analytes amenable to volatilization , Chiral GC is an excellent, high-resolution alternative, provided a non-racemizing derivatization protocol can be established.
-
For rapid screening, reaction monitoring, or when a non-separative method is preferred , Chiral NMR Spectroscopy is a powerful and efficient tool, offering the fastest time-to-result with minimal sample preparation.
Ultimately, the selection of the optimal technique requires a holistic evaluation of the project's specific analytical needs, balancing the requirements for sensitivity, accuracy, and throughput.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances . BioPharm International. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . Journal of the American Chemical Society. [Link]
-
Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures . International Journal for Multidisciplinary Research (IJFMR). [Link]
-
NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS . HETEROCYCLES. [Link]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents . Analytical Chemistry. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent . Molecules. [Link]
-
Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents . Organic Chemistry Frontiers. [Link]
-
Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids . ResearchGate. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . Molecules. [Link]
-
Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy . The Journal of Organic Chemistry. [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis . Molecules. [Link]
-
Acids: Derivatization for GC Analysis . Restek. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram . Dhaka University Journal of Pharmaceutical Sciences. [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 . Indian Journal of Pharmaceutical Sciences. [Link]
-
Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry . ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC . Restek. [Link]
-
Chiral HPLC Separations . Phenomenex. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chlorophenyl)cyclopentanecarboxylic Acid
Introduction: Beyond Synthesis, Ensuring a Safe Conclusion
Hazard Profile and Regulatory Imperative
Understanding the intrinsic hazards of a compound is the first step in managing its risks. 1-(2-Chlorophenyl)cyclopentanecarboxylic acid is not a benign substance; its hazard profile necessitates its classification as a hazardous waste, mandating a specific disposal pathway.
Inherent Chemical Hazards
Based on its classification, this compound presents multiple risks to laboratory personnel. The Globally Harmonized System (GHS) classifications provide a clear directive for handling and required personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Avoid ingestion and cross-contamination of surfaces. |
| Skin Irritation | H315: Causes skin irritation | Impervious gloves and a lab coat are mandatory to prevent skin contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation | ANSI-rated safety glasses or goggles are essential to prevent eye exposure. |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust or particulates. |
(Data sourced from ChemScene Safety Information[2])
Furthermore, as a chlorinated organic compound, its thermal decomposition can lead to the release of highly toxic and corrosive gases, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas[3][4]. This potential underscores the absolute prohibition of incineration as a disposal method within a laboratory setting.
Classification as Hazardous Waste
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[5][6]. While this compound is not explicitly on a P or U list, it must be managed as hazardous waste for the following reasons:
-
Prudent Practice: Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous by an environmental health and safety (EHS) professional[7].
-
Component Class: As a chlorinated organic compound, it falls into a class of chemicals that are closely regulated. Wastes from the production of chlorinated aliphatic hydrocarbons are designated as F-listed hazardous wastes, indicating the EPA's concern with this chemical class[8][9].
-
Prohibition of Drain/Trash Disposal: Federal and institutional policies strictly prohibit the drain disposal of potentially hazardous chemicals[7][10].
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the waste is even generated. The principles of green chemistry should be integrated into every experimental design[1].
-
Inventory Control: Purchase only the quantity of chemical required for your specific project to avoid generating excess or expired material, which must also be disposed of as hazardous waste[7].
-
Scale Reduction: Where scientifically viable, modify experiments to use smaller quantities (microanalysis) to decrease the volume of waste generated[7].
-
Avoid Commingling: Do not mix non-hazardous waste with hazardous waste. This practice is not only inefficient but also significantly increases disposal costs and regulatory burdens[1][7].
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in the hazard profile.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use[4].
-
Body Protection: A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron may be advisable.
Step 3: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal[1][5].
-
Designate a Waste Stream: This compound must be segregated as "Solid Halogenated Organic Waste."
-
Maintain Separation: Keep this waste stream physically separate from:
Step 4: Selecting and Labeling the Waste Container
The integrity and labeling of your waste container are key components of regulatory compliance and safety.
-
Container Requirements:
-
The container must be constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids).
-
It must be free from damage or leaks and have a secure, tightly-fitting lid[5].
-
The container must be kept closed at all times except when adding waste[1][7].
-
-
Labeling Protocol:
-
Affix your institution's official "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
List all constituents if it is a mixed waste.
-
Indicate the date when the first particle of waste was placed in the container (the "accumulation start date")[10].
-
Step 5: Accumulation and Temporary Storage in the Laboratory
Waste must be accumulated at or near the point of generation and remain under the control of laboratory personnel[5].
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Ventilation: Keep the accumulation area in a well-ventilated space, away from heat sources or open flames[12].
Step 6: Arranging for Final Disposal
Final disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel.
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor[7][11][14].
-
Scheduled Pick-up: Contact your EHS office to schedule a waste pick-up. Be prepared to provide information from the waste label.
-
Ultimate Destruction: The anticipated final disposal method for this type of chlorinated waste is high-temperature incineration at a specialized, EPA-permitted facility, which is equipped to scrub harmful acid gases like HCl from the effluent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely.
-
Small Spills: For minor spills of the solid material, prevent dust dispersion[14]. Gently sweep or pick up the material with an inert absorbent (e.g., vermiculite, sand) and place it into your labeled hazardous waste container.
-
Contaminated Items: Any items grossly contaminated with the compound, such as pipette tips, weigh boats, or contaminated gloves, must also be disposed of in the solid hazardous waste container[10].
-
Empty Containers: An empty container that held this compound should have residues removed as much as possible. The container should then be triple-rinsed with a suitable solvent. This rinseate must be collected and disposed of as liquid hazardous waste[7]. After rinsing, deface or remove the original label before disposing of the container as regular trash[7].
By adhering to these scientifically-grounded and procedurally-sound protocols, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the professional responsibilities of the scientific community.
References
- Daniels Health (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Specific Waste Industries. Chemical Waste Disposal for Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- National Center for Biotechnology Information (NIH). Prudent Practices in the Laboratory: Management of Waste.
- Northwestern University, Research Safety (2023). Hazardous Waste Disposal Guide.
- TCI Chemicals (2025). Safety Data Sheet: 1-Phenyl-1-cyclopentanecarboxylic Acid.
- Fisher Scientific (2025). Safety Data Sheet: Cyclopentanecarboxylic acid.
- AK Scientific, Inc. Safety Data Sheet: cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid.
- Fisher Scientific (2025). Safety Data Sheet: Cyclopropanecarboxylic acid.
- Fisher Scientific (2023). Safety Data Sheet: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.
- Fisher Scientific. Safety Data Sheet.
- LGC Standards (2020). Safety data sheet: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid.
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Personal protective equipment for handling 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
Comprehensive Safety & Handling Guide: 1-(2-Chlorophenyl)cyclopentanecarboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Analysis & Risk Assessment
Anticipated Hazards:
-
Corrosivity: Carboxylic acids are acidic and can be corrosive to skin, eyes, and the respiratory tract.[1][2] Dust from corrosive solids can react with moisture on the skin or in the respiratory tract, leading to injury.[1][2]
-
Irritation: Similar chlorinated compounds are known to cause skin, eye, and respiratory irritation.[3][4][5]
-
Toxicity: Halogenated organic compounds can present toxicological risks.
-
Environmental Hazard: Chlorinated organic compounds should be handled and disposed of as environmentally hazardous substances.[4]
Due to these potential hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is mandatory.
Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a tiered system of controls. This approach, known as the Hierarchy of Controls, prioritizes the most effective and reliable control measures. PPE, while essential, is the final line of defense.
Caption: Hierarchy of Controls for managing chemical exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale & Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Protects against dust particles and potential splashes. A face shield must be worn in conjunction with goggles for full protection.[1][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use.[6][8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Provides a barrier against spills and contamination of personal clothing.[6][9] |
| Respiratory Protection | NIOSH-approved Respirator | Required if handling outside of a fume hood or if dust generation is likely. The specific cartridge type should be determined by a qualified safety professional based on the potential for airborne particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
4.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, clearly marked with appropriate hazard signs.
-
Chemical Fume Hood: All weighing and transfers of the solid compound must be conducted inside a certified chemical fume hood to control potential dust and vapors.[1][2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7]
-
Spill Kit: A spill kit containing appropriate neutralizers (such as sodium bicarbonate or a commercial acid neutralizer) and absorbent materials must be available in the immediate vicinity.[1]
4.2. Handling Protocol
-
Donning PPE: Before entering the designated handling area, don all required PPE in the following order: laboratory coat, respirator (if required), chemical splash goggles, face shield, and finally, gloves.
-
Weighing and Transfer:
-
Perform all manipulations on a disposable bench liner to contain any minor spills.
-
Use spatulas and weighing boats appropriate for handling fine solids to minimize dust generation.
-
When dissolving the solid, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause splashing.[1]
-
-
Post-Handling:
-
Thoroughly clean all non-disposable equipment after use.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Dispose of all contaminated disposable materials in the designated halogenated organic waste container.
-
4.3. Doffing PPE
-
Remove PPE in a manner that avoids self-contamination.
-
The typical doffing sequence is: gloves, face shield, goggles, laboratory coat, and respirator (if used).
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan: Managing Halogenated Organic Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
5.1. Waste Segregation
-
Halogenated Organic Waste: This compound and any solutions containing it must be collected in a designated, properly labeled waste container for halogenated organic waste.[10][11][12]
-
Solid Waste: Contaminated disposables such as gloves, bench liners, and weighing papers should be collected in a separate, clearly labeled solid hazardous waste container.[13]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[12][14]
5.2. Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11][14]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[11][14]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[14]
Consult your institution's Environmental Health and Safety (EHS) department for specific waste pickup and disposal procedures.
References
-
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]
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Corrosive Materials. Office of Environmental Health and Safety - Princeton EHS. [Link]
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Oper
-
SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Fisher Scientific. [Link]
- Halogenated Solvents in Laboratories.
- Safety data sheet: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. LGC Standards.
-
NIOSH Pocket Guide to Chemical Hazards. NIOSH. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. CDC. [Link]
- 1-(4-Chlorophenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
